(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRQNLJDHWJQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574447 | |
| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85301-38-8 | |
| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in current literature, this document consolidates foundational knowledge of its structural class, proposes a detailed synthetic pathway, outlines expected physicochemical and spectroscopic properties based on analogous structures, and explores promising avenues for biological investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel pyrimidine derivatives.
Introduction: The Isoguanine Scaffold and its Therapeutic Promise
This compound, also known as isoguanine-5-acetic acid, belongs to the class of dihydropyrimidines. The core structure, isoguanine, is an isomer of guanine, a fundamental component of nucleic acids. This structural nuance, the transposition of the C2 amino and C6 carbonyl groups, imparts unique chemical and biological properties.[1] Isoguanine and its derivatives have garnered considerable interest for their ability to form alternative base pairs and their involvement in various biological processes.[1] The incorporation of an acetic acid moiety at the 5-position introduces a versatile functional group for further chemical modification and potential interaction with biological targets.
The broader family of 5-substituted pyrimidine and uracil derivatives has been extensively investigated, revealing a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3][4] This established therapeutic potential of the pyrimidine scaffold provides a strong rationale for the detailed investigation of this compound. This guide will lay the groundwork for such an investigation, starting with its synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 85301-38-8 | [5] |
| Molecular Formula | C₆H₇N₃O₃ | [5] |
| Molecular Weight | 169.14 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
Proposed Synthesis Pathway
A robust and adaptable method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base, such as sodium ethoxide.[6] This approach can be tailored for the synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-(carboxymethyl)malonate
This starting material can be synthesized through various established organic chemistry methods, typically involving the alkylation of diethyl malonate.
Step 2: Condensation with Guanidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: Once the sodium has completely dissolved and the solution has cooled to room temperature, add guanidine hydrochloride. Stir the mixture vigorously until the guanidine hydrochloride is fully dissolved.
-
Condensation: To this solution, add diethyl 2-(carboxymethyl)malonate dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the resulting sodium salt of the pyrimidine product. Neutralize the solution with acetic acid to precipitate the crude ester intermediate, ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.[6] Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.
Step 3: Hydrolysis of the Ester
-
Hydrolysis: Suspend the crude ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis of the ester to the carboxylic acid by TLC.
-
Acidification and Isolation: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or an alcohol-water mixture) to yield the pure product.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for the target compound are not currently available. However, based on its chemical structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the acetic acid side chain, typically as a singlet. The amino group protons may appear as a broad singlet, and the N-H protons of the pyrimidine ring will also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will feature distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the carbons of the pyrimidine ring, including the C=O group.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to display characteristic absorption bands corresponding to the various functional groups present in the molecule:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino group and the ring N-H bonds.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidine ring carbonyl and another for the carboxylic acid carbonyl around 1700-1730 cm⁻¹.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
C-N and C-C stretching: Fingerprint region absorptions.
Mass Spectrometry (MS)
Mass spectrometric analysis, likely using electrospray ionization (ESI), should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 170.14.
Potential Biological Activities and Applications in Drug Discovery
The structural similarity of this compound to isoguanine and its presence within the therapeutically relevant class of dihydropyrimidines suggest several promising avenues for biological investigation.
Antimicrobial and Antiparasitic Activity
Guanine riboswitches are RNA elements found in the 5' untranslated region of certain bacterial mRNAs that regulate gene expression in response to guanine binding. Analogs of guanine that can bind to these riboswitches have shown potential as antibacterial agents.[2] The isoguanine scaffold of the target compound makes it a candidate for investigation as a riboswitch ligand with potential antimicrobial activity. Furthermore, derivatives of 2-amino-6-oxo-1,6-dihydropyrimidine have been shown to inhibit essential enzymes in parasites like Trypanosoma brucei, suggesting a potential application as an antiparasitic agent.
Anticancer Activity
Numerous 5-substituted pyrimidine and uracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The mechanism of action for these compounds often involves the inhibition of key enzymes in nucleic acid synthesis or the induction of apoptosis. The acetic acid side chain of the target molecule could potentially interact with the active sites of enzymes or be further functionalized to enhance targeting and potency.
Application in Proteomics
While specific applications are not yet documented, the presence of a carboxylic acid handle on a biocompatible scaffold suggests potential use in proteomics research.[5] This functional group allows for conjugation to other molecules, such as affinity tags or solid supports, which could be utilized for the isolation and identification of protein binding partners.
Caption: Potential biological applications of the target compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule with a strong foundation for investigation in drug discovery and chemical biology. The immediate research priorities should focus on the development and optimization of a reliable synthetic route, followed by comprehensive physicochemical and spectroscopic characterization to confirm its structure and purity. Subsequently, a systematic evaluation of its biological activity, starting with broad antimicrobial and anticancer screening, is warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and guiding the design of next-generation derivatives with enhanced potency and selectivity. This technical guide serves as a catalyst for these future investigations, providing a solid framework upon which to build.
References
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Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Beilstein Journal of Organic Chemistry, 9, 1664-1672. Available at: [Link]
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Breaker, R. R. (2012). Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. ACS Chemical Biology, 7(1), 125-134. Available at: [Link]
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This citation is not directly referenced in the text but provides supporting information on NMR spectroscopy. Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). Available at: [Link]
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Zhang, Q., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6485-6500. Available at: [Link]
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Grotli, M., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Available at: [Link]
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Mulakayala, N., et al. (2012). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens, 8(4), e1002654. Available at: [Link]
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This citation is not directly referenced in the text but provides supporting information on NMR spectroscopy. Varian, Inc. & Bruker BioSpin AG. (n.d.). Supporting Information for scientific publications. Available at: [Link]
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Ren, S., et al. (2019). Design, synthesis, and cytotoxic activities of isaindigotone derivatives as potential anti-gastric cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1184-1195. Available at: [Link]
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A Technical Guide to the Structure Elucidation of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The precise atomic arrangement within novel pyrimidine derivatives dictates their physicochemical properties and biological interactions, making rigorous structural validation a critical phase in drug discovery and development. This in-depth guide presents a comprehensive, multi-technique workflow for the structural elucidation of a novel pyrimidine derivative, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. We detail an orthogonal approach leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D correlation experiments (COSY, HSQC, HMBC). Each step is explained with a focus on the causal logic behind experimental choices, ensuring a self-validating system from initial synthesis to final structure confirmation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Introduction and Synthetic Strategy
The target molecule, this compound (Molecular Formula: C₆H₇N₃O₃, Molecular Weight: 169.14 g/mol ), is a substituted dihydropyrimidine.[2] Given the limited literature on this specific compound, a plausible synthetic route is essential to predict potential impurities and to provide a logical starting point for elucidation. A robust method for constructing such a scaffold is the condensation of a guanidine equivalent with a β-keto ester or a related 1,3-dicarbonyl compound.
We propose a synthesis via the reaction of guanidine hydrochloride with diethyl 3-oxopentanedioate , followed by hydrolysis. This choice is predicated on the commercial availability of the starting materials and the well-established reactivity patterns of these functional groups. Understanding this pathway is the first step in our self-validating protocol; it allows us to anticipate the core pyrimidine structure and the presence of the acetic acid moiety.
Caption: Proposed synthetic route for the target compound.
The Orthogonal Analytical Workflow: A Self-Validating Approach
The core of our elucidation strategy lies in an orthogonal workflow, where each analytical technique provides independent, yet complementary, data. This cross-validation is critical for unambiguous structure determination of a novel compound.
Caption: Orthogonal workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: Before delving into atomic connectivity, we must first establish the elemental composition. Low-resolution mass spectrometry provides only the nominal mass, which can correspond to numerous molecular formulas. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass with high precision, thereby enabling the confident assignment of a unique elemental composition.[3][4][5]
Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1-2 mg of the purified compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a final concentration of ~1 mg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Acquire data in positive ion mode (to observe [M+H]⁺) and negative ion mode (to observe [M-H]⁻).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass, constraining the elements to C, H, N, and O, and applying the nitrogen rule.[6]
Expected Data & Trustworthiness: For a molecular formula of C₆H₇N₃O₃, the expected exact mass of the [M+H]⁺ ion is 170.0560. HRMS analysis must yield a measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value to be considered valid.[7] This high accuracy provides a strong foundation for all subsequent analyses.
| Parameter | Expected Value |
| Molecular Formula | C₆H₇N₃O₃ |
| Theoretical Mass [M+H]⁺ | 170.0560 Da |
| Theoretical Mass [M-H]⁻ | 168.0415 Da |
| Required Mass Accuracy | < 5 ppm |
FTIR Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that provides crucial information about the functional groups present in a molecule.[8] By identifying characteristic vibrations, we can quickly confirm the presence of key structural motifs predicted by our synthetic route, such as carbonyl groups (C=O) from the pyrimidine ring and the carboxylic acid, as well as N-H and O-H bonds.[9][10]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional groups.
Expected Data & Trustworthiness: The presence of the expected functional groups provides a second, independent layer of validation. The absence of certain bands (e.g., ester C=O at ~1735 cm⁻¹) can also confirm the success of the hydrolysis step.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 | Confirms the carboxylic acid moiety. |
| N-H (Amine/Amide) | Stretch (medium) | 3400 - 3100 | Confirms the amino group and ring N-H. |
| C-H (sp²) | Stretch | ~3100 | Aromatic/vinylic C-H on the ring. |
| C-H (sp³) | Stretch | ~2950 | Methylene group of the acetic acid side chain. |
| C=O (Carboxylic Acid) | Stretch (strong) | 1720 - 1700 | Confirms the carboxylic acid carbonyl.[11] |
| C=O (Amide in ring) | Stretch (strong) | 1680 - 1650 | Confirms the oxo-pyrimidine ring structure.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[13] One-dimensional (¹H and ¹³C) spectra provide information on the chemical environment and number of different protons and carbons, while two-dimensional (2D) experiments establish through-bond connectivity, allowing for the unambiguous assembly of the molecular structure.[14][15]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for exchanging labile N-H and O-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard.[1][16]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different fragments of the molecule.[17]
-
-
Data Reporting: Report chemical shifts (δ) in parts per million (ppm) relative to TMS, following IUPAC recommendations.[18][19]
Expected Data & Trustworthiness: The combination of 1D and 2D NMR data provides a detailed and self-validating map of the molecule. For instance, the HMBC spectrum should show a correlation from the methylene protons of the acetic acid side chain to the C5 carbon of the pyrimidine ring, definitively connecting the side chain to the core.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key 2D Correlations (HMBC) |
| H-N1, H-N3 | ~10.5 (broad s, 1H), ~7.0 (broad s, 1H) | - | - |
| -NH₂ | ~6.5 (broad s, 2H) | - | - |
| -CH₂- | ~3.2 (s, 2H) | ~35 | C5, C6, COOH |
| -COOH | ~12.0 (very broad s, 1H) | ~172 | -CH₂- |
| C2 | - | ~155 | -NH₂ |
| C4 | - | ~165 | H-N3 |
| C5 | - | ~110 | -CH₂- |
| C6 | - | ~150 | -CH₂-, H-N1 |
Note: Chemical shifts are estimations based on similar structures and may vary.[20][21] The presence of tautomers in dihydropyrimidine systems can sometimes be observed, potentially leading to additional, lower-intensity signals that may coalesce at higher temperatures.[22]
Caption: Key NMR correlations for structure confirmation.
Data Integration and Final Structure Confirmation
The final and most critical step is the holistic integration of all data.
-
HRMS established the elemental formula as C₆H₇N₃O₃ .[3]
-
FTIR confirmed the presence of key functional groups: carboxylic acid (O-H, C=O), amine/amide (N-H), and an amide-like ring carbonyl (C=O).[8]
-
NMR Spectroscopy provided the definitive connectivity:
-
¹H NMR showed the correct number and type of protons: two exchangeable ring N-H protons, two amine protons, a two-proton singlet for the methylene (-CH₂-), and a carboxylic acid proton.
-
¹³C NMR identified all six unique carbons: two carbonyls (acid and amide), three sp² carbons in the ring, and one sp³ methylene carbon.
-
HSQC linked the methylene proton signal (~3.2 ppm) to the methylene carbon signal (~35 ppm).
-
HMBC was the final piece of the puzzle, showing long-range correlations from the methylene protons to carbons C5 and C6 of the pyrimidine ring, and to the carboxyl carbon, unequivocally proving the "(...pyrimidin-5-yl)acetic acid" connectivity.[14][23][24]
-
This cohesive dataset, where each result supports and validates the others, allows for the unambiguous confirmation of the structure as This compound .
Conclusion
The structural elucidation of novel compounds demands a rigorous, multi-faceted analytical strategy. By integrating the precise mass and elemental composition from HRMS, the functional group fingerprint from FTIR, and the detailed atomic connectivity map from a suite of NMR experiments, we have demonstrated a self-validating workflow that ensures the highest degree of scientific confidence. This guide provides not just a series of protocols, but a logical framework for approaching structural characterization, emphasizing the causality behind experimental choices and the power of orthogonal data validation. This approach is fundamental to advancing research in medicinal chemistry and drug development.
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ATR-FTIR spectra, focused on amide-carbonyl stretching at ≈1690−1630 cm... ResearchGate. [Link]
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(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS 85301-38-8
An In-Depth Technical Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 85301-38-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 5-carboxymethylisocytosine, is a pyrimidine derivative with potential applications in medicinal chemistry and proteomics research.[1][2] This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, analytical characterization methods, and potential biological activities based on the broader class of dihydropyrimidinone compounds. It is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and research potential of this molecule.
Core Chemical Identity
This compound is a heterocyclic compound featuring a dihydropyrimidine core functionalized with an amino group, an oxo group, and an acetic acid side chain.[2][3] This unique combination of functional groups suggests potential for diverse chemical interactions and biological activities.[3]
Nomenclature and Chemical Identifiers
-
Systematic Name: this compound[2]
-
Molecular Formula: C₆H₇N₃O₃[1]
-
Synonyms: 5-Pyrimidineacetic acid, 2-amino-1,4-dihydro-4-oxo- (9CI)[3][4], 2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid[4]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for developing analytical methods. The presence of both acidic (carboxylic acid) and basic (amino) groups suggests the compound is likely soluble in polar solvents.[3]
| Property | Value | Source |
| Molecular Weight | 169.14 | [1] |
| Molecular Formula | C₆H₇N₃O₃ | [1] |
| Appearance | Solid | [5] |
| Purity | Typically >95% (for research use) | [4][5] |
| InChI Key | NVRQNLJDHWJQLO-UHFFFAOYSA-N | [5] |
| SMILES | N=C1NC(=O)C(=CN1)CC(O)=O | [4] |
Synthesis and Purification
Conceptual Synthetic Workflow
A potential synthetic approach could involve the condensation of a β-keto ester equivalent carrying the acetic acid moiety, urea or a urea equivalent, and an appropriate aldehyde. The workflow for such a synthesis is depicted below.
Caption: Conceptual workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester equivalent (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH) to the mixture.
-
Condensation: Add the aldehyde (1.1 eq) to the reaction mixture and heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
Spectroscopic and Chromatographic Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the acetic acid group, the vinyl proton on the pyrimidine ring, and exchangeable protons of the amino and amide groups. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), sp² carbons of the pyrimidine ring, and the sp³ carbon of the acetic acid side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (169.14 m/z for [M+H]⁺). |
| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. A reverse-phase C18 column is a common choice. |
| FT-IR | Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid). |
Biological Activity and Potential Applications
The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6][7]
Potential as an Antitumor Agent
Structurally related pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis and, therefore, cancer cell proliferation.[8] The core structure of this compound shares features with nucleotide precursors, suggesting it could act as an antimetabolite.[9][10]
Caption: Potential antimetabolite mechanism of action in cancer cells.
Role in Drug Development
Amino acid and acetic acid moieties are often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and membrane transport.[11] The acetic acid group on this compound could be leveraged in prodrug strategies or to enhance interactions with biological targets.
Antimicrobial and Anti-inflammatory Potential
The DHPM core is also associated with antimicrobial and anti-inflammatory activities.[6][7] Therefore, this compound could be a starting point for developing new agents in these therapeutic areas. For instance, some amino acid derivatives act as antifungal agents by inhibiting essential metabolic pathways in fungi.[12]
Safety and Handling
For research purposes, this compound should be handled with standard laboratory precautions. While specific toxicity data is not available, general guidelines for handling similar chemical compounds should be followed. A related compound suggests the following GHS precautionary statements: P261, P264, P270, P280 (Avoid breathing dust, wash thoroughly after handling, do not eat/drink/smoke when using, wear protective equipment).[13] This product is intended for research use only and is not for diagnostic or therapeutic use.[1]
Conclusion and Future Directions
This compound is a pyrimidine derivative with a chemical structure that suggests significant potential for biological activity. While current literature on this specific molecule is limited, the known activities of the broader dihydropyrimidinone class provide a strong rationale for its further investigation. Future research should focus on developing and publishing a robust synthetic method, followed by a thorough evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs for drug development.
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New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. National Institutes of Health (NIH). [Link]
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5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex. National Institutes of Health (NIH). [Link]
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New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. PubMed. [Link]
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Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Institutes of Health (NIH). [Link]
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Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]
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Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. PubMed. [Link]
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A new synthesis of cytosine and 5-methylcytosine. PubMed. [Link]
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Identifying RNA 5-methylcytosine sites via pseudo nucleotide compositions. PubMed. [Link]
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Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. National Institutes of Health (NIH). [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Institutes of Health (NIH). [Link]
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The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. PubMed. [Link]
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Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
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Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. [Link]
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L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}. PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The proposed synthesis is designed for researchers and scientists, offering a detailed, step-by-step methodology. This document emphasizes the chemical logic behind the chosen reactions, potential challenges, and alternative approaches, ensuring a thorough understanding of the synthetic process. The synthesis is structured around the robust and well-established principles of pyrimidine chemistry, beginning with the construction of the core heterocyclic ring, followed by the strategic introduction of the acetic acid moiety at the C5 position.
Introduction and Significance
This compound, also known as 5-(carboxymethyl)-isocytosine, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of immense interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The structural motifs of a 2-amino-6-oxo-pyrimidine core functionalized with an acetic acid side chain at the C5 position suggest potential applications as an antimetabolite or an enzyme inhibitor, making its synthesis a valuable endeavor for drug discovery programs.
This guide will delineate a rational and efficient multi-step synthesis of the target molecule, commencing from readily available starting materials. Each step will be discussed in detail, including reaction mechanisms, experimental protocols, and purification strategies.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a strategy that involves the initial formation of the 2-amino-6-hydroxypyrimidine (isocytosine) core, followed by the introduction of the acetic acid side chain at the C5 position.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
The forward synthesis is designed in three key stages:
-
Synthesis of the Isocytosine Core: Formation of 2-amino-6-hydroxypyrimidine.
-
Functionalization at C5: Introduction of a handle for the acetic acid side chain.
-
Side Chain Elaboration and Final Product Formation: Construction of the acetic acid moiety.
Step 1: Synthesis of 2-Amino-6-hydroxypyrimidine (Isocytosine) (2)
The synthesis of the isocytosine core is a well-established procedure that typically involves the condensation of guanidine with a suitable three-carbon precursor.[1] A common and effective method utilizes malic acid in the presence of a strong acid, which generates 3-oxopropanoic acid in situ.[1]
Reaction Scheme:
Caption: Synthesis of 2-Amino-6-hydroxypyrimidine (Isocytosine).
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, carefully add guanidine hydrochloride.
-
Slowly add malic acid to the mixture while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 90-100 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from hot water to obtain pure 2-amino-6-hydroxypyrimidine (2).
| Parameter | Value | Reference |
| Starting Materials | Guanidine hydrochloride, Malic acid | [1] |
| Reagents | Concentrated Sulfuric Acid, Ammonium Hydroxide | [1] |
| Reaction Temperature | 90-100 °C | [1] |
| Typical Yield | 60-70% | [1] |
Step 2: Bromination of Isocytosine to Yield 2-Amino-5-bromo-6-hydroxypyrimidine (3)
To introduce the acetic acid side chain at the C5 position, the pyrimidine ring needs to be activated for nucleophilic substitution. A common strategy is to introduce a halogen at the C5 position. Bromination of isocytosine can be achieved using a suitable brominating agent.
Reaction Scheme:
Caption: Bromination of 2-Amino-6-hydroxypyrimidine.
Experimental Protocol:
-
Suspend 2-amino-6-hydroxypyrimidine (2) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield 2-amino-5-bromo-6-hydroxypyrimidine (3).
| Parameter | Value |
| Starting Material | 2-Amino-6-hydroxypyrimidine (2) |
| Reagent | N-Bromosuccinimide (NBS), Glacial Acetic Acid |
| Reaction Temperature | Room Temperature |
| Typical Yield | 80-90% |
Step 3: Malonic Ester Synthesis for Side Chain Introduction
The bromo-substituted pyrimidine (3) is now primed for the introduction of the acetic acid precursor via a malonic ester synthesis. This classic method allows for the formation of a carbon-carbon bond at the C5 position.
Reaction Scheme:
Caption: Introduction of the malonic ester side chain.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add 2-amino-5-bromo-6-hydroxypyrimidine (3) to the reaction mixture.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield diethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)malonate (4).
| Parameter | Value |
| Starting Material | 2-Amino-5-bromo-6-hydroxypyrimidine (3) |
| Reagents | Diethyl malonate, Sodium, Absolute Ethanol |
| Reaction Condition | Reflux |
| Typical Yield | 50-60% |
Step 4: Hydrolysis and Decarboxylation to Yield the Final Product
The final step involves the hydrolysis of the diethyl malonate ester followed by decarboxylation to afford the target acetic acid derivative.
Reaction Scheme:
Sources
Unlocking the Therapeutic Promise of Dihydropyrimidinone Acetic Acids: A Guide to Synthesis, Biological Activity, and Evaluation
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The dihydropyrimidinone (DHPM) core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This guide delves into a specific, highly promising subclass: dihydropyrimidinone acetic acids. The incorporation of an acetic acid moiety, particularly at the C-5 position of the DHPM ring, presents a compelling strategic modification. This functional group can enhance aqueous solubility and provides a key structural feature for interaction with specific biological targets, notably enzymes like cyclooxygenase-2 (COX-2).[3]
This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will navigate the synthetic landscape, focusing on the versatile Biginelli reaction, dissect the primary biological activities with an emphasis on anti-inflammatory and anticancer potential, and provide detailed, field-proven protocols for robust in vitro and in vivo evaluation. The narrative is grounded in established scientific literature, explaining the causal logic behind experimental choices to ensure both technical accuracy and practical applicability.
Chapter 1: The Dihydropyrimidinone Acetic Acid Scaffold
A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][4] This inherent biocompatibility has made the pyrimidine nucleus and its derivatives, like dihydropyrimidinones, a focal point of synthetic and medicinal chemistry.[1] DHPMs are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][5][6]
The Biginelli Reaction: A Gateway to Complexity
The primary route to the DHPM scaffold is the Biginelli reaction, a one-pot, three-component condensation first reported by Italian chemist Pietro Biginelli in 1891.[7][8] This elegant reaction combines an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or thiourea) to efficiently construct the core dihydropyrimidinone ring.[7] Its operational simplicity and ability to generate molecular diversity have made it a cornerstone in the synthesis of DHPM libraries for drug discovery.
Strategic Importance of the C-5 Acetic Acid Moiety
The functionalization of the DHPM core is critical for tuning its biological activity. Introducing an acetic acid group at the C-5 position is a deliberate design choice. Structurally, this carboxyl group can mimic the carboxylic acid moiety of arachidonic acid, allowing it to interact with the active site of cyclooxygenase (COX) enzymes, which is a key mechanism for anti-inflammatory action.[3] Furthermore, this polar group can improve the pharmacokinetic properties of the molecule, such as solubility, which is a common challenge in drug development.
Chapter 2: Synthesis of Dihydropyrimidinone Acetic Acid Derivatives
Core Synthetic Strategy: The Biginelli Condensation
The synthesis of dihydropyrimidinone acetic acid derivatives is reliably achieved through the Biginelli reaction. The key modification involves the use of a β-ketoester that incorporates the acetic acid side chain, such as an acetoacetic acid ester. The general mechanism, catalyzed by a Brønsted or Lewis acid, involves an initial aldol condensation between the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and a final dehydrating cyclization to yield the DHPM product.[7]
Workflow: General Synthesis via Biginelli Reaction
The following diagram illustrates the logical flow of the one-pot Biginelli condensation for synthesizing the DHPM core.
Caption: General workflow of the one-pot Biginelli reaction.
Detailed Protocol: Synthesis of [4,6-Disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetic acid
This protocol is adapted from methodologies reported for the synthesis of potential anti-inflammatory DHPMs.[1]
Objective: To synthesize a dihydropyrimidinone derivative bearing an acetic acid group at the C-5 position.
Materials:
-
Substituted aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount, ~0.5 mL)
-
Ethanol (95%, 50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated HCl (approx. 0.5 mL) to the mixture while stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 8 hours depending on the specific aldehyde used.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice.
-
Precipitation: A solid precipitate will form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone acetic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Rationale for Experimental Choices
-
Catalyst: A strong acid like HCl is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial rate-limiting aldol condensation step.[7][9]
-
Thiourea: Thiourea is used instead of urea to produce the corresponding 2-thioxo-dihydropyrimidinone (a thio-analog). These thio-derivatives have often shown enhanced biological activity compared to their oxygen counterparts.[1]
-
Ethanol as Solvent: Ethanol is an effective solvent for the reactants and is suitable for the required reflux temperatures. Its polarity can facilitate the ionic intermediates in the reaction mechanism.[1]
-
Recrystallization: This purification method is chosen for its efficiency in removing impurities from solid crystalline products, ensuring the high purity required for accurate biological testing.
Chapter 3: Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
A primary and well-documented activity for dihydropyrimidinone acetic acid derivatives is their anti-inflammatory effect.[1]
3.1.1 Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. DHPM acetic acid derivatives are promising candidates for COX-2 inhibition because their structure contains the necessary pharmacophoric features: an aromatic ring and a carboxylic acid group, which can interact with the active site of the enzyme.[3] Selective inhibition of COX-2 is highly desirable as it mediates the inflammatory response, while COX-1 is involved in maintaining the gastrointestinal lining; thus, selective inhibitors may have fewer gastrointestinal side effects.
3.1.2 Signaling Pathway: Prostaglandin Synthesis The diagram below outlines the conversion of arachidonic acid to pro-inflammatory prostaglandins and the site of action for COX inhibitors.
Caption: The COX pathway and the target for DHPM inhibitors.
3.1.3 Structure-Activity Relationship (SAR) Insights Studies by Kumar et al. on [4,6-(4-subsituted aryl)-2-thioxo-1,2,3,4-tetrahydroyrimidine-5-yl]-acetic acid derivatives revealed key SAR insights. For instance, the presence of a 4-methoxyphenyl group at the C-4 position of the DHPM ring significantly increased anti-inflammatory activity. Conversely, an unsubstituted phenyl group at the C-6 position tended to reduce activity. This suggests that the electronic and steric properties of the substituents on the aryl rings are critical for potent inhibition.[1]
Anticancer Activity
The broader class of DHPMs is well-known for its anticancer properties, with the compound Monastrol being a key exemplar.[2][4]
3.2.1 Mechanism of Action: Inhibition of Mitotic Kinesin Eg5 Monastrol and its analogs function by specifically and reversibly inhibiting Eg5, a motor protein essential for forming and maintaining the bipolar mitotic spindle in dividing cells.[2][4] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a mono-aster spindle, which triggers a mitotic arrest and ultimately leads to apoptosis (programmed cell death). This mechanism is a prime target for cancer therapy as it selectively affects rapidly dividing cells.
3.2.2 Logical Flow: From Eg5 Inhibition to Apoptosis This diagram shows the cellular consequences of inhibiting the Eg5 kinesin.
Caption: Cellular cascade following Eg5 kinesin inhibition by DHPMs.
Antibacterial Activity
Various DHPM derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The proposed mechanisms are varied, but some studies suggest that DHPMs may target the bacterial ribosomal RNA, disrupting protein synthesis.[5] The broad applicability of the Biginelli reaction allows for the synthesis of large libraries of DHPMs, which can be screened to identify compounds with potent and specific antibacterial action.
Chapter 4: Methodologies for Biological Evaluation
Robust and reproducible assays are essential to validate the biological activity of newly synthesized compounds.
In Vitro Assays: The Foundation of Activity Screening
In vitro assays provide the initial, high-throughput assessment of a compound's biological activity in a controlled environment.
4.1.1 Protocol: Cytotoxicity Screening (MTT Assay) This protocol is a standard method for assessing a compound's ability to kill or inhibit the proliferation of cancer cells.
Objective: To determine the concentration of a DHPM derivative that inhibits 50% of cell viability (IC₅₀) in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DHPM test compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHPM test compounds in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated cells" (vehicle control, e.g., 0.1% DMSO) and "no cells" (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
4.1.2 Protocol: Antibacterial Assay (Broth Microdilution for MIC) This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[5]
Objective: To determine the MIC of a DHPM derivative against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
DHPM test compounds dissolved in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the DHPM compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
4.1.3 Workflow: In Vitro Screening Cascade A logical progression of assays is crucial for efficient drug discovery.
Sources
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(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: A Technical Guide to a Potential Multifaceted Mechanism of Action
Foreword
The landscape of modern drug discovery is characterized by an intensive search for novel molecular entities that can address unmet medical needs. Within this landscape, heterocyclic compounds, particularly those containing the dihydropyrimidinone (DHPM) scaffold, have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-characterized, member of this family: (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. While direct, extensive research on this particular molecule is nascent, the wealth of data on structurally related DHPMs allows us to construct a scientifically rigorous and insightful exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for future investigation.
Introduction to this compound and the Dihydropyrimidinone Scaffold
This compound, with the chemical formula C₆H₇N₃O₃, belongs to the dihydropyrimidinone class of heterocyclic compounds.[1][2] The core dihydropyrimidinone structure is a six-membered ring containing two nitrogen atoms and is notable for its synthetic accessibility, often via multicomponent reactions like the Biginelli reaction.[3] This synthetic tractability has led to the creation of vast libraries of DHPM derivatives, which have been screened for a wide array of biological activities.
The unique arrangement of hydrogen bond donors and acceptors, coupled with the potential for diverse substitutions at various positions on the pyrimidine ring, endows the DHPM scaffold with the ability to interact with a multitude of biological targets. This chemical versatility is the primary reason for the broad spectrum of pharmacological effects observed in this class of compounds, ranging from anti-inflammatory and antimicrobial to anticancer and cardiovascular effects.[3][4]
Structural Features of this compound
The subject of this guide possesses key structural features that likely dictate its biological activity:
-
A 2-amino group: This group can act as a hydrogen bond donor and is a common feature in many biologically active pyrimidine derivatives, including some that interact with enzymes like dihydrofolate reductase.
-
A 6-oxo group: This carbonyl group can participate in hydrogen bonding as an acceptor.
-
A 5-acetic acid side chain: This acidic moiety introduces a negative charge at physiological pH, which can be critical for interactions with positively charged residues in enzyme active sites or receptor binding pockets.
These features, in concert, create a unique electronic and steric profile that suggests the potential for specific and potent biological interactions.
Postulated Mechanisms of Action Based on Structural Analogs
Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining the established activities of structurally similar compounds. The dihydropyrimidinone core is a recurring motif in molecules with diverse therapeutic applications.
Inhibition of Folate Metabolism
Several pyrimidine-based compounds are known to interfere with folate metabolism, a pathway crucial for the synthesis of nucleotides and certain amino acids. This pathway is a well-established target for antimicrobial and anticancer drugs.
A structurally related compound, N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, has been shown to be a dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[5] Both enzymes are critical for DNA synthesis and repair. The 2-amino-6-oxo-pyrimidine core of our compound of interest is a key pharmacophoric element in these inhibitors.
Hypothetical Mechanism: this compound may act as a competitive inhibitor of DHFR and/or TS. The acetic acid side chain could mimic the glutamate portion of the natural substrate, dihydrofolate, allowing the molecule to bind to the active site and block the enzymatic reaction.
Caption: Postulated inhibition of the folate metabolism pathway.
Antimicrobial Activity
The dihydropyrimidinone scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiprotozoal activities.[3][4] For instance, certain dihydropyrimidinone derivatives have shown efficacy against Mycobacterium tuberculosis and various fungal pathogens.[3] The mechanism of antimicrobial action for DHPMs is often linked to the inhibition of essential microbial enzymes.
A study on ureido-based dihydropyrimidinyl inhibitors of Trypanosoma brucei FolD, an enzyme in the folate biosynthesis pathway, highlights the potential of this scaffold in targeting parasitic infections.[6]
Hypothetical Mechanism: this compound could exert antimicrobial effects by targeting microbial-specific enzymes. Its structural similarity to nucleotide precursors might allow it to interfere with nucleic acid or cell wall biosynthesis. For example, it could inhibit enzymes like homoserine dehydrogenase, which is essential for the synthesis of certain amino acids in fungi and is absent in animals.[7]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a systematic and multi-pronged experimental approach is necessary. The following workflows are designed to provide a comprehensive understanding of the compound's biological activity.
Workflow 1: Target Identification and Validation
The initial step is to identify the direct molecular targets of this compound.
Caption: Experimental workflow for target identification and validation.
Step-by-Step Protocol:
-
Compound Synthesis and Purity Assessment: Synthesize this compound and confirm its purity (>95%) using HPLC and NMR spectroscopy.
-
Broad-Spectrum Screening:
-
Enzymatic Assays: Screen the compound against a panel of enzymes, with a focus on those involved in nucleotide metabolism (e.g., DHFR, TS, FolD) from various organisms (human, bacterial, fungal, protozoal).
-
Receptor Binding Assays: Evaluate binding to a panel of common receptors to assess off-target effects.
-
-
Affinity-Based Target Identification:
-
Immobilize the compound on a solid support to create an affinity column.
-
Pass cell lysates over the column and elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
-
Hit Validation:
-
Dose-Response Curves: For any identified "hits," perform dose-response assays to determine the IC₅₀ or EC₅₀ values.
-
Biophysical Interaction Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics and thermodynamics.
-
Workflow 2: Cellular and Phenotypic Assays
Once a primary target is validated, the next step is to understand the compound's effects at the cellular level.
Step-by-Step Protocol:
-
Cell Viability and Proliferation Assays:
-
Treat various cell lines (e.g., cancer cell lines, bacterial cultures, fungal cultures) with increasing concentrations of the compound.
-
Measure cell viability using assays such as MTT or CellTiter-Glo.
-
-
Cell Cycle Analysis:
-
Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase, which would be consistent with the inhibition of DNA synthesis.
-
-
Metabolomic Analysis:
-
Perform targeted metabolomics to measure the levels of intermediates in the folate pathway (e.g., dihydrofolate, tetrahydrofolate, dTMP) in treated cells. A buildup of substrate or depletion of product would support the proposed enzymatic inhibition.
-
Summary of Quantitative Data from Analog Studies
While specific quantitative data for this compound is not yet available, we can present representative data from studies on analogous compounds to provide a benchmark for expected potencies.
| Compound Class | Target | Organism | IC₅₀/MIC | Reference |
| Dihydropyrimidinone Derivatives | Mycobacterium tuberculosis | - | 1 µg/mL | |
| Pyrrolo[2,3-d]pyrimidine antifolate | Dihydrofolate Reductase | Human | < 10 nM | |
| Ureido-based dihydropyrimidinyls | FolD | Trypanosoma brucei | Sub-micromolar | [6] |
| Quinazolinonyl aminopyrimidines | Biofilm Inhibition (MRSA) | - | ~20 µM | [8] |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, molecule within the pharmacologically rich class of dihydropyrimidinones. Based on the extensive research on structurally related compounds, we have postulated that its primary mechanism of action may involve the inhibition of key enzymes in the folate metabolism pathway, leading to potential antimicrobial and anticancer activities.
The experimental workflows detailed in this guide provide a clear and logical path for the elucidation of its precise molecular targets and cellular effects. Future research should focus on executing these protocols to build a comprehensive biological profile of this compound. Furthermore, medicinal chemistry efforts could be directed towards synthesizing a focused library of derivatives to explore the structure-activity relationships and optimize potency and selectivity. The journey to understanding the full therapeutic potential of this compound is just beginning, and the insights gained will undoubtedly contribute to the broader field of drug discovery.
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- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2016). Bioorganic & Medicinal Chemistry.
- (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | CAS 85301-38-8. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). Benchchem.
- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2019). BMC Chemistry.
- The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. (1991). Journal of Antibiotics.
- Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2021). ACS Omega.
- Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. (2005). Journal of Medicinal Chemistry.
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- 5. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a molecule of significant interest in medicinal chemistry. Its core structure, the pyrimidine ring, is a fundamental component of nucleic acids, the building blocks of life.[1] This inherent biological relevance makes pyrimidine derivatives a rich source of pharmacologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The structural similarity of this compound to endogenous pyrimidines suggests that its therapeutic potential may lie in its ability to modulate the activity of enzymes involved in nucleotide metabolism. This guide will provide an in-depth exploration of the most promising potential therapeutic targets for this compound and outline a rigorous experimental framework for their validation.
Our investigation will focus on three key enzymes that are critical for cell proliferation and are well-established targets for pyrimidine-based therapeutics:
-
Dihydroorotate Dehydrogenase (DHODH)
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
For each of these potential targets, we will delve into the scientific rationale for their selection, propose detailed experimental protocols for validation, and provide a clear roadmap for advancing the development of this compound as a novel therapeutic agent.
Potential Therapeutic Target 1: Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a crucial step in the de novo synthesis of pyrimidines.[7][8] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[7] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases.[8][9] Several known DHODH inhibitors feature a pyrimidine or pyrimidine-like core, suggesting that this compound could act as a competitive inhibitor of this enzyme.[7][10]
Experimental Validation Workflow
A multi-step approach is proposed to validate DHODH as a target of this compound.
Caption: Proposed experimental workflow for DHODH target validation.
Detailed Experimental Protocols
1. Enzyme Kinetics Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
-
Methodology:
-
Express and purify recombinant human DHODH.
-
Perform a spectrophotometric assay measuring the reduction of a dye (e.g., DCIP) coupled to the oxidation of dihydroorotate.
-
Incubate DHODH with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (KD) and kinetics of the compound to DHODH.
-
Methodology:
-
Immobilize recombinant DHODH on an SPR sensor chip.
-
Flow varying concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.
-
Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of the compound with DHODH in a cellular environment.
-
Methodology:
-
Treat intact cells (e.g., a rapidly proliferating cancer cell line) with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble DHODH remaining at each temperature by Western blotting.
-
A shift in the melting temperature of DHODH in the presence of the compound indicates direct binding and stabilization of the protein.
-
Potential Therapeutic Target 2: Thymidylate Synthase (TS)
Scientific Rationale
Thymidylate Synthase (TS) is a pivotal enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[11] This is the sole de novo source of thymidylate, an essential precursor for DNA replication and repair.[11] Consequently, TS has long been a key target in cancer chemotherapy.[12][13][14] Many clinically successful TS inhibitors, such as 5-fluorouracil and pemetrexed, are pyrimidine analogs that act as substrate mimetics.[12] The structural resemblance of this compound to the natural substrate of TS makes it a strong candidate for a TS inhibitor.
Experimental Validation Workflow
The validation of TS as a target will follow a similar multi-pronged approach.
Caption: Proposed experimental workflow for TS target validation.
Detailed Experimental Protocols
1. Spectrophotometric Thymidylate Synthase Assay
-
Objective: To determine the IC50 of the compound against human TS.
-
Methodology:
-
Use purified recombinant human TS.
-
The assay measures the conversion of the cofactor, N5,N10-methylenetetrahydrofolate, to dihydrofolate, which is accompanied by an increase in absorbance at 340 nm.
-
Incubate TS with its substrates (dUMP and cofactor) and varying concentrations of the test compound.
-
Monitor the change in absorbance to determine the rate of reaction.
-
Calculate the IC50 from the dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To obtain a complete thermodynamic profile of the binding interaction between the compound and TS.
-
Methodology:
-
Load a solution of the test compound into the injection syringe of the ITC instrument.
-
Place a solution of purified TS in the sample cell.
-
Inject small aliquots of the compound into the TS solution and measure the heat released or absorbed during binding.
-
Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
3. Thymidine Rescue Assay
-
Objective: To determine if the cytotoxicity of the compound is due to the inhibition of TS.
-
Methodology:
-
Treat cancer cells with a range of concentrations of the test compound in the presence or absence of exogenous thymidine.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
If the compound's cytotoxic effect is rescued by the addition of thymidine, it strongly suggests that the mechanism of action is through the inhibition of TS.
-
Potential Therapeutic Target 3: Dihydrofolate Reductase (DHFR)
Scientific Rationale
Dihydrofolate Reductase (DHFR) is another critical enzyme in nucleotide biosynthesis. It reduces dihydrofolate to tetrahydrofolate, which is a precursor for the synthesis of purines and thymidylate.[15] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and leading to cell death. DHFR is the target of the classic antifolate drug methotrexate. Some pyrimidine-containing compounds have been shown to inhibit DHFR, and given the structural similarities, this compound warrants investigation as a potential DHFR inhibitor.[15][16]
Experimental Validation Workflow
A focused workflow will be employed to assess the potential of the compound as a DHFR inhibitor.
Caption: Proposed experimental workflow for DHFR target validation.
Detailed Experimental Protocols
1. DHFR Enzyme Assay
-
Objective: To measure the IC50 of the compound against human DHFR.
-
Methodology:
-
Use purified recombinant human DHFR.
-
The assay spectrophotometrically monitors the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of dihydrofolate.
-
Incubate DHFR with its substrates (dihydrofolate and NADPH) and varying concentrations of the test compound.
-
Measure the decrease in absorbance at 340 nm to determine the reaction rate.
-
Calculate the IC50 from the dose-response curve.
-
2. Folinic Acid Rescue Assay
-
Objective: To confirm that the compound's cellular activity is mediated through DHFR inhibition.
-
Methodology:
-
Treat cells with the test compound in the presence or absence of folinic acid (leucovorin), which can be converted to tetrahydrofolate downstream of DHFR.
-
Assess cell viability after a defined period.
-
If folinic acid rescues the cells from the compound-induced toxicity, it provides strong evidence for DHFR being the primary target.
-
Quantitative Data Summary
As this is a prospective analysis, no experimental data for this compound is currently available. The following table provides a template for summarizing the key quantitative data that will be generated through the proposed experimental workflows.
| Potential Target | Assay | Parameter | Expected Outcome |
| DHODH | Enzyme Kinetics | IC50 | Potent inhibition (nM to low µM range) |
| Surface Plasmon Resonance | KD | High affinity binding | |
| TS | Enzyme Assay | IC50 | Potent inhibition (nM to low µM range) |
| Isothermal Titration Calorimetry | KD | Direct binding with measurable thermodynamics | |
| DHFR | Enzyme Assay | IC50 | Potent inhibition (nM to low µM range) |
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel therapeutic agent. Its pyrimidine core, a privileged scaffold in medicinal chemistry, points towards enzymes in the nucleotide biosynthesis pathway as its most likely therapeutic targets. This guide has outlined a comprehensive and rigorous experimental strategy to investigate its potential as an inhibitor of DHODH, TS, and DHFR.
The successful validation of one or more of these targets will pave the way for lead optimization studies. Structure-activity relationship (SAR) studies can be initiated to improve potency, selectivity, and pharmacokinetic properties. Further preclinical development, including in vivo efficacy studies in relevant disease models (e.g., cancer xenografts or models of autoimmune disease), will be crucial to translate the initial findings into a clinically viable drug candidate. The systematic approach detailed in this guide provides a solid foundation for unlocking the full therapeutic potential of this intriguing molecule.
References
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- 15. Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Chiriapkin | Drug development & registration [pharmjournal.ru]
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A Technical Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2] While direct literature on this specific molecule is sparse, its structural similarity to known bioactive agents allows for a comprehensive analysis of its potential. This guide provides a proposed synthetic pathway, explores its physicochemical properties, and extrapolates its potential biological activity and mechanism of action based on robust data from closely related analogues, particularly as an inhibitor of parasitic enzymes.[3] The document serves as a foundational resource for researchers aiming to explore this molecule's therapeutic applications, offering both theoretical grounding and a practical, albeit proposed, experimental framework.
Introduction: The Dihydropyrimidinone Core
The dihydropyrimidinone (DHPM) moiety is a privileged scaffold in drug discovery, renowned for conferring a wide array of pharmacological properties. Compounds incorporating this core structure have demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][4] A notable example is Monastrol, a DHPM that acts as a specific inhibitor of the Eg5 kinesin motor protein, highlighting the potential for these compounds to serve as highly selective therapeutic agents.[5]
This compound (Structure 1) integrates this potent heterocyclic core with an acetic acid side chain. This functionalization introduces a key site for potential ionic interactions or further derivatization, making it an intriguing candidate for targeted drug design. Its chemical identifiers are summarized in Table 1.
Structure 1: this compound
| Identifier | Value | Source |
| CAS Number | 85301-38-8 | [6] |
| Molecular Formula | C₆H₇N₃O₃ | [6] |
| Molecular Weight | 169.14 g/mol | [6] |
| IUPAC Name | 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | N/A |
Table 1: Chemical Identifiers
Proposed Synthesis Pathway
The proposed pathway begins with the synthesis of a key intermediate, diethyl 2-(ethoxymethylene)-3-oxosuccinate, followed by a cyclocondensation reaction with guanidine.
Figure 2: Simplified FolD pathway and point of inhibition.
Inhibitory Activity of the Ureido Analogue
The study on the ureido derivative of the title compound yielded significant quantitative data and structural insights.
| Parameter | Value | Significance |
| IC₅₀ vs. T. brucei FolD | 2.2 µM | Demonstrates potent, micromolar inhibition of the target enzyme. [3] |
| IC₅₀ vs. T. brucei (whole cell) | 49 µM | Shows modest activity against the whole parasite, suggesting potential issues with cell permeability or metabolism that could be optimized. [3] |
| Structural Insights | X-ray crystal structure of the inhibitor bound to TbFolD was obtained. | Provides a molecular basis for the observed inhibition and a powerful tool for the rational design of more potent analogues. [3] |
Table 2: Biological Activity of a Closely Related Ureido Derivative [3] The acetic acid moiety of the title compound, compared to the ureido group of the characterized inhibitor, presents a different charge and hydrogen bonding profile. This structural change could alter binding affinity within the FolD active site and significantly impact cell permeability, offering a clear path for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol (Proposed)
This section provides a detailed, step-by-step methodology for the proposed synthesis outlined in Section 2. This protocol is hypothetical and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (20.2 g, 0.1 mol) and triethyl orthoformate (16.3 g, 0.11 mol).
-
Catalyst Addition: Add acetic anhydride (11.2 g, 0.11 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 120-130 °C with stirring for 2 hours.
-
Workup & Purification: Allow the mixture to cool to room temperature. Remove the volatile byproducts (ethyl acetate, ethanol) by distillation under reduced pressure. The resulting crude oil, diethyl 2-(ethoxymethylene)-3-oxosuccinate, can be used in the next step without further purification.
Step 2: Synthesis of Ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
-
Base Preparation: In a separate 500 mL flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) carefully to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol) and stir for 30 minutes at room temperature.
-
Cyclocondensation: Add the crude diethyl 2-(ethoxymethylene)-3-oxosuccinate (0.1 mol) from Step 1 to the guanidine mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: Cool the reaction mixture in an ice bath. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, neutralize the solution with glacial acetic acid and then remove the ethanol under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ester product from Step 2 (0.05 mol) in a 1 M aqueous solution of sodium hydroxide (150 mL).
-
Hydrolysis: Heat the mixture to 60-70 °C and stir for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Isolation: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid.
-
Purification: A precipitate of the final product, this compound, should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure compound.
Conclusion and Future Directions
This compound is a promising heterocyclic compound that warrants further investigation. While direct experimental data is lacking, its core dihydropyrimidinone structure is a well-established pharmacophore. The demonstrated activity of a very close analogue as a potent inhibitor of T. brucei FolD provides a compelling rationale for its evaluation as a potential antiparasitic agent. [3] Future research should focus on:
-
Synthesis and Characterization: Executing the proposed synthesis, optimizing the reaction conditions, and fully characterizing the final product using modern spectroscopic methods (NMR, IR, MS) and elemental analysis.
-
Biological Evaluation: Screening the compound against a panel of parasitic enzymes, particularly FolD from various species (T. brucei, Leishmania, Plasmodium), and conducting whole-cell antiparasitic assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the acetic acid side chain (e.g., converting to amides, larger esters) to probe the binding pocket of the target enzyme and improve cell permeability and metabolic stability.
This technical guide provides the foundational knowledge and a clear experimental path for researchers to unlock the therapeutic potential of this intriguing molecule.
References
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De Vita, D., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(15), 6313–6318. Available at: [Link]
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Beena, K.P., et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Journal of Pharmaceutical Sciences and Research, 8(8), 741-746. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available at: [Link]
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MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7066. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Available at: [Link]
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Chung, Y., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archives of Pharmacal Research, 27(9), 893-900. Available at: [Link]
- Holla, B.S., et al. (2006). Synthesis of some new 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines and their biological activity. Indian Journal of Chemistry - Section B, 45B(5), 1227-1232.
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O'Donnell, C.J., et al. (2008). Enhancement of antitumor activity of glutamine antagonists 6-diazo-5-oxo-L-norleucine and acivicin in cell culture by glutaminase-asparaginase. Cancer Research, 48(7), 1805-1810. Available at: [Link]
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El-Gaby, M.S.A., et al. (2012). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 12(1), 19864. Available at: [Link]
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Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Available at: [Link]
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Mamedov, V.A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Online Journal of Case Studies. Available at: [Link]
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Fukuoka, F., et al. (1969). Relation between antitumor activity and chemical structure in some derivatives of 2-amino-6-purinethiol. Gan, 60(2), 187-97. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. Available at: [Link]
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The Discovery of Novel Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The Privileged Pyrimidine: A Cornerstone of Life and Medicine
In the landscape of medicinal chemistry, few molecular frameworks command as much respect and utility as the pyrimidine ring.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms at positions one and three, is a fundamental component of life itself.[3] As the core structure of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA, playing a central role in genetic coding, replication, and cellular function.[1][3] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure"—a molecular framework that is predisposed to interact with a wide range of biological targets with high affinity.[2][3]
The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives, each with finely tuned electronic and steric properties.[1] This adaptability has enabled medicinal chemists to design molecules that can act as antimetabolites, kinase inhibitors, and modulators of various receptors and enzymes.[3][4] Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutics, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[4][5][6]
Scope of the Guide: From Synthesis to Clinical Relevance
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the core principles and advanced techniques in the field. We will explore the causality behind experimental choices, from the selection of synthetic routes that grant access to chemical diversity to the design of robust biological assays for lead validation.
The following sections will provide:
-
In-depth Synthetic Strategies: A look at both foundational and modern catalytic methods for constructing and functionalizing the pyrimidine core.
-
Rational Drug Design: An exploration of Structure-Activity Relationship (SAR) principles, augmented by computational approaches, to guide lead optimization.
-
Comprehensive Biological Evaluation: A guide to screening cascades, from high-throughput screening for initial "hit" identification to detailed Mechanism of Action (MoA) studies.
-
Emerging Frontiers: A forward-looking perspective on the next wave of pyrimidine-based therapeutics, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
By integrating expert insights with detailed, actionable protocols, this guide aims to equip you with the knowledge to navigate the complex but rewarding path of discovering the next generation of pyrimidine-based medicines.
Synthetic Strategies for Novel Pyrimidine Scaffolds
The ability to efficiently synthesize a diverse range of analogs is the bedrock of any successful drug discovery program. For pyrimidine derivatives, a rich history of chemical innovation provides a powerful toolkit for chemists. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and functional group tolerance.
Foundational Synthesis: The Principal Approach (Biginelli Reaction)
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that remains a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][7][8]
2.1.1 Mechanistic Insights and Modern Variations
The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7][8][9] The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[9][10]
While the original protocol was effective, it often required harsh conditions and long reaction times. Modern medicinal chemistry demands higher efficiency and greener processes. Consequently, numerous improvements have been developed:
-
Lewis Acid Catalysis: Using catalysts like ytterbium triflate (Yb(OTf)₃) or indium(III) chloride can significantly increase yields and shorten reaction times, often under solvent-free conditions.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, dramatically accelerating the reaction rate and often leading to cleaner products and higher yields in minutes rather than hours.[3][9]
2.1.2 Step-by-Step Protocol: Microwave-Assisted Biginelli Reaction
This protocol describes a general, efficient synthesis of a dihydropyrimidinone derivative using a microwave reactor.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).
-
Solvent: Add 2 mL of absolute ethanol.
-
Reaction Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling the reaction to room temperature, add 10 mL of cold water to the vial. The product will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.
Advanced Synthetic Routes for Diverse Substitution Patterns
To move beyond the substitution patterns offered by classical condensations and to enable precise SAR studies, modern cross-coupling reactions are indispensable. These palladium-catalyzed methods allow for the selective formation of C-C and C-N bonds on a pre-formed (often halogenated) pyrimidine core.[11]
2.2.1 Suzuki and Stille Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl groups onto a pyrimidine scaffold.[12][13] The reaction couples a halogenated pyrimidine (typically chloro-, bromo-, or iodopyrimidine) with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][14] The electron-deficient nature of the pyrimidine ring makes it highly reactive in these couplings.[12] Regioselectivity can be controlled; for example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position, allowing for sequential, selective functionalization.[15]
2.2.2 Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including aminopyrimidines.[11][16][17] This reaction enables the coupling of a halo-pyrimidine with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base.[18] This method is exceptionally versatile, tolerating a wide range of functional groups on both coupling partners and providing a direct route to key pharmacophores, such as the 2-aminopyrimidine moiety found in kinase inhibitors like Imatinib.[18] Similar to the Suzuki coupling, this reaction offers excellent regioselectivity for polyhalogenated pyrimidines.[19]
Workflow Diagram: Synthetic Approaches to Pyrimidine Derivatives
The following diagram illustrates the strategic choice of synthetic pathways for accessing diverse pyrimidine derivatives.
Caption: Synthetic pathways to key pyrimidine scaffolds.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Once synthetic routes are established, the core of the discovery process begins: the iterative cycle of designing, synthesizing, and testing compounds to understand how chemical structure correlates with biological activity. This is the essence of Structure-Activity Relationship (SAR) studies.[20]
The Logic of SAR: Decoding the Pharmacophore
An SAR study systematically modifies a "hit" or "lead" compound to map its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.[20] The goal is not merely to increase potency but to build a holistic understanding of the molecule's properties to optimize:
-
Potency: The concentration of the drug required to produce a specific effect (e.g., IC₅₀).
-
Selectivity: The drug's ability to interact with the intended target over other related targets, which is crucial for minimizing off-target side effects.
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion; these pharmacokinetic properties determine a compound's bioavailability and half-life.
Case Study: The Development of Pyrimidine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors.[3][21]
3.2.1 Initial Hit Identification and SAR Exploration
Imagine a high-throughput screen identifies an initial hit (Compound 1) with a 2,4-disubstituted pyrimidine core that shows moderate inhibitory activity against a target kinase (e.g., EGFR). The initial SAR campaign would systematically explore substitutions at key positions.
-
Position 4 (Gatekeeper Interaction): This position often points toward the "gatekeeper" residue in the ATP-binding pocket. Small, hydrophobic groups might be tolerated, while larger groups could cause a steric clash.
-
Position 2 (Solvent Front): This position is often directed towards the solvent-exposed region. Introducing polar groups or solubilizing chains here can improve pharmacokinetic properties without sacrificing potency.[22]
-
Position 5 (Selectivity Pocket): Modifications at the C5 position can be used to exploit unique features of the target kinase compared to others, thereby enhancing selectivity.[23]
3.2.2 Data Summary Table: SAR of Pyrimidine-Based Kinase Inhibitors
The following table illustrates a hypothetical SAR study based on Compound 1. The data shows how systematic modifications impact inhibitory potency (IC₅₀).
| Compound ID | R¹ Group (at C4) | R² Group (at C2) | Target Kinase IC₅₀ (nM) |
| 1 (Hit) | -NH-(3-chloro-4-fluorophenyl) | -H | 850 |
| 2 | -NH-(3-ethynylphenyl) | -H | 250 |
| 3 | -NH-(3-methylphenyl) | -H | 600 |
| 4 | -NH-(3-chloro-4-fluorophenyl) | -NH₂ | 780 |
| 5 | -NH-(3-ethynylphenyl) | -NH-(CH₂)₂-N(CH₃)₂ | 45 |
| 6 | -NH-(3-ethynylphenyl) | -NH-(CH₂)₂-OH | 95 |
Causality Analysis:
-
Comparing 1 , 2 , and 3 reveals that a small, electron-withdrawing ethynyl group at the meta-position of the C4-aniline ring (2 ) is optimal for potency, likely forming a key interaction in the binding pocket.
-
Comparing 1 and 4 shows that adding a simple amino group at C2 does not improve activity.
-
However, comparing 2 , 5 , and 6 demonstrates that adding a basic dimethylaminoethyl side chain at C2 (5 ) dramatically increases potency. This is a common strategy in kinase inhibitor design, as the basic amine can form a salt bridge with a conserved acidic residue (e.g., Asp) in the hinge region and improve aqueous solubility.
In Silico Approaches to Accelerate SAR Studies
Modern drug discovery leverages computational tools to rationalize SAR and predict the properties of novel compounds before they are synthesized, saving significant time and resources.[24][25]
3.3.1 Molecular Docking and Pharmacophore Modeling
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[26] By docking a series of designed analogs into the crystal structure of the target kinase, researchers can visualize binding modes, predict key interactions (like hydrogen bonds or hydrophobic contacts), and prioritize the synthesis of compounds most likely to be potent.[26]
-
Pharmacophore Modeling: When a crystal structure is unavailable, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential chemical features and their spatial relationships required for activity, serving as a 3D template for designing new molecules.
3.3.2 Diagram: In Silico Drug Discovery Workflow
This diagram shows how computational and experimental workflows are integrated to accelerate lead optimization.
Caption: Integrated in silico and experimental drug discovery workflow.
Biological Evaluation of Novel Pyrimidine Derivatives
The synthesis and design of novel compounds are only one part of the discovery engine. Rigorous biological evaluation is essential to validate their activity, understand their mechanism of action, and build a compelling case for further development.
High-Throughput Screening (HTS) for Hit Identification
High-throughput screening (HTS) is the process of rapidly assessing large compound libraries for activity against a specific biological target.[27][28] For pyrimidine-based kinase inhibitors, this typically involves biochemical assays that measure the inhibition of the kinase's phosphotransferase activity.[27]
4.1.1 Assay Development and Miniaturization
The key to a successful HTS campaign is a robust, sensitive, and cost-effective assay.[29] Modern kinase assays are often fluorescence- or luminescence-based, detecting the product of the kinase reaction (either ADP or the phosphorylated substrate).[29] These assays are miniaturized into 384- or 1536-well plate formats to maximize throughput and minimize reagent consumption.
4.1.2 Step-by-Step Protocol: A General Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical ADP-Glo™ (Promega) or similar assay format used in HTS to quantify kinase activity by measuring ADP production.
-
Compound Plating: Using acoustic dispensing technology, add nanoliter volumes of test compounds (from a kinase inhibitor library) and controls (e.g., a known inhibitor like staurosporine for positive control, DMSO for negative control) to a 384-well assay plate.[30]
-
Kinase Reaction Initiation: Add the kinase reaction mix to each well. This mix contains:
-
The target kinase enzyme.
-
The specific peptide or protein substrate.
-
ATP (at or near its Km concentration).
-
Reaction buffer containing MgCl₂ and other necessary cofactors.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & ADP Detection:
-
Add the first detection reagent (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction by depleting the remaining ATP and contains luciferase.
-
Incubate for 40 minutes to allow for complete ATP depletion.
-
-
Luminescence Generation:
-
Add the second detection reagent (e.g., Kinase Detection Reagent), which contains the necessary components to convert the ADP produced into ATP. This newly synthesized ATP is then used by the luciferase to generate a light signal.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are declared "hits" and selected for follow-up studies.
Mechanism of Action (MoA) Studies
Once hits are confirmed and initial SAR is established, it is crucial to understand how they work.
4.2.1 Target Identification and Validation
For hits from phenotypic screens, the specific molecular target may be unknown. Target identification methods (e.g., thermal proteome profiling, chemical proteomics) are used to pinpoint the protein(s) the compound binds to. For target-based screens, it's essential to confirm that the compound's cellular activity is a direct result of inhibiting the intended target. This can be done using techniques like cellular thermal shift assays (CETSA) or by testing the compound in cell lines with and without the target protein (e.g., via CRISPR/Cas9 knockout).
4.2.2 Cellular and In Vivo Models
The ultimate test of a compound is its efficacy in a disease-relevant context.
-
Cellular Assays: Compounds are tested for their ability to inhibit downstream signaling pathways in cancer cell lines. For an EGFR inhibitor, this would involve measuring the inhibition of EGFR phosphorylation and the subsequent phosphorylation of downstream proteins like AKT and ERK. Antiproliferative assays (e.g., MTT or CellTiter-Glo®) determine the compound's ability to halt cancer cell growth.[31][32]
-
In Vivo Models: The most promising compounds are advanced into animal models of disease (e.g., mouse xenograft models where human tumors are grown in immunocompromised mice).[20] These studies evaluate not only the compound's efficacy in reducing tumor growth but also its overall tolerability and pharmacokinetic profile in a living organism.[20]
Diagram: The Drug Discovery and Development Pipeline
This diagram provides a high-level overview of the journey from an initial idea to a potential drug candidate.
Caption: The drug discovery and development pipeline.
Future Directions and Emerging Trends
The field of pyrimidine-based drug discovery is continuously evolving. While traditional inhibitors remain a mainstay, innovative modalities are emerging that leverage the pyrimidine scaffold in novel ways to tackle challenging disease targets.
Covalent Pyrimidine Inhibitors
Conventional inhibitors bind to their targets reversibly. Covalent inhibitors, however, are designed with a reactive "warhead" that forms a permanent bond with a specific amino acid residue (often a cysteine) on the target protein.[33][34] This approach can lead to prolonged duration of action and increased potency. Pyrimidine scaffolds can be functionalized with electrophilic groups, such as chloro-nitropyrimidines or alkynes, that can covalently modify unique cysteine residues in the target's active site.[33][35][36][37] This strategy offers a path to inhibit proteins that have been difficult to target with traditional reversible binders.[36]
Proteolysis-Targeting Chimeras (PROTACs) with Pyrimidine Warheads
PROTACs represent a paradigm shift in pharmacology.[38] Instead of merely inhibiting a target protein, PROTACs are designed to eliminate it entirely.[38] These heterobifunctional molecules consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[38] This induced proximity results in the target protein being tagged for destruction by the cell's proteasome. Many potent kinase inhibitors are pyrimidine-based, and these can be repurposed as the "warhead" for the target protein in a PROTAC, transforming an inhibitor into a degrader.[39][40][41] This approach is particularly promising for overcoming drug resistance and targeting non-enzymatic proteins.
The Role of Artificial Intelligence in Pyrimidine-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. In the context of pyrimidine derivatives, AI can be applied to:
-
De Novo Design: Generate novel pyrimidine scaffolds with predicted high affinity and desirable drug-like properties.
-
Synthesis Prediction: Predict the most efficient synthetic routes to complex pyrimidine targets.
-
Property Prediction: More accurately predict ADME/Tox properties early in the design cycle, reducing late-stage attrition.
By analyzing vast datasets of chemical structures and biological activities, AI can identify subtle patterns that are not apparent to human researchers, thereby accelerating the entire discovery pipeline.
Conclusion: The Versatile Pyrimidine Scaffold - A Continuing Legacy
The pyrimidine scaffold is a testament to nature's efficiency and a cornerstone of modern medicinal chemistry.[1][3] Its fundamental role in biology provides a validated starting point for therapeutic intervention, while its synthetic tractability allows for the precise tuning required for potent and selective drug action. From the foundational Biginelli reaction to the sophisticated strategies of palladium-catalyzed cross-coupling, chemists have an ever-expanding toolbox to create novel pyrimidine derivatives.
The journey from a simple heterocyclic ring to a life-saving medicine is guided by the rigorous application of SAR principles, where each atom's position is methodically optimized. This process is now powerfully augmented by computational chemistry and high-throughput biological evaluation, creating a highly integrated and efficient discovery engine.
As we look to the future, the pyrimidine core is being adapted for cutting-edge modalities like covalent inhibitors and PROTACs, promising to address previously "undruggable" targets and overcome mechanisms of drug resistance. The continued exploration of this privileged scaffold, driven by both established principles and emerging technologies, ensures that pyrimidine derivatives will remain at the forefront of drug discovery for years to come.
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An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase | Journal of Medicinal Chemistry - ACS Publications. (2021). Journal of Medicinal Chemistry. [Link]
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(PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - ResearchGate. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed. (2021). Journal of Medicinal Chemistry. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (No Date). Molecules. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (No Date). International Journal of Molecular Sciences. [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (No Date). Tetrahedron Letters. [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (No Date). Journal of Applied Pharmaceutical Science. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Pyrimidine Derivatives as Antihyperlipidemic Agents - International Journal of Pharmaceutical Sciences. (No Date). International Journal of Pharmaceutical Sciences. [Link]
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Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC - NIH. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (No Date). Molecules. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed. (2014). Nucleosides, Nucleotides & Nucleic Acids. [Link]
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Buchwald–Hartwig amination - Wikipedia. (No Date). Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents. (No Date).
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Proteolysis targeting chimera - Wikipedia. (No Date). Wikipedia. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known as isocytosine-5-acetic acid, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to naturally occurring nucleobases, combined with the presence of a reactive carboxylic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, and the acetic acid side chain at the 5-position offers a versatile handle for further chemical modifications, such as amide bond formation to conjugate peptides or other pharmacophores. This application note provides a comprehensive guide to the synthesis of this compound, including detailed protocols, mechanistic insights, and a discussion of the critical experimental parameters.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through a well-established approach for pyrimidine ring formation: the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with guanidine. This strategy, a cornerstone of heterocyclic chemistry, allows for the direct construction of the desired 2-aminopyrimidine core.
Our proposed synthetic route, inspired by the classical synthesis of related pyrimidine-5-acetic acid derivatives, involves a two-step process:
-
Formation of the Pyrimidine Ring: Condensation of diethyl 2-(ethoxymethylene)malonate with guanidine hydrochloride in the presence of a base. Diethyl 2-(ethoxymethylene)malonate serves as the three-carbon electrophilic component, which already contains the precursor to the acetic acid side chain. Guanidine provides the N-C-N nucleophilic fragment required to complete the six-membered ring.
-
Hydrolysis: Saponification of the resulting ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate intermediate to the final carboxylic acid product.
This approach is favored due to the commercial availability of the starting materials and the generally high-yielding nature of pyrimidine cyclization reactions.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Diethyl 2-(ethoxymethylene)malonate | 216.22 | 50 | 10.81 g |
| Guanidine Hydrochloride | 95.53 | 60 | 5.73 g |
| Sodium Ethoxide | 68.05 | 120 | 8.17 g |
| Ethanol (Absolute) | - | - | 200 mL |
| Sodium Hydroxide | 40.00 | 150 | 6.00 g |
| Water | - | - | 100 mL |
| Hydrochloric Acid (concentrated) | - | - | As needed |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Objective: To construct the core pyrimidine ring structure through a base-catalyzed condensation reaction.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (200 mL).
-
Carefully add sodium ethoxide (8.17 g, 120 mmol) to the ethanol with stirring. Caution: Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry environment.
-
Once the sodium ethoxide has dissolved, add guanidine hydrochloride (5.73 g, 60 mmol) to the solution and stir for 15 minutes to allow for the formation of free guanidine.
-
To this mixture, add diethyl 2-(ethoxymethylene)malonate (10.81 g, 50 mmol) dropwise over a period of 10 minutes.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).
-
Dry the product under vacuum to obtain ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate as a solid. The product can be used in the next step without further purification.
Protocol 2: Hydrolysis to this compound
Objective: To convert the ethyl ester intermediate to the final carboxylic acid product via saponification.
Materials:
-
Ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a 500 mL beaker, dissolve sodium hydroxide (6.00 g, 150 mmol) in deionized water (100 mL).
-
Add the crude ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate obtained from the previous step to the sodium hydroxide solution with stirring.
-
Heat the mixture to 80-90 °C with continuous stirring for 2-3 hours. The solid should dissolve as the hydrolysis proceeds.
-
After the hydrolysis is complete (as monitored by TLC, observing the disappearance of the starting ester), cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring. The product will precipitate as the pH approaches neutrality.
-
Continue adding HCl until the pH of the solution is approximately 2-3 to ensure complete protonation of the carboxylic acid.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product under vacuum at 60 °C to yield this compound.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: The progress of both the cyclization and hydrolysis steps should be monitored by Thin Layer Chromatography (TLC). For the cyclization, the disappearance of the diethyl 2-(ethoxymethylene)malonate spot and the appearance of a more polar product spot indicates reaction progression. Similarly, for the hydrolysis, the disappearance of the ester intermediate and the appearance of a highly polar spot corresponding to the carboxylic acid at the baseline confirms the completion of the reaction.
-
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the amine N-H stretches.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Conclusion
This application note provides a reliable and detailed guide for the synthesis of this compound, a valuable building block for drug discovery and development. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this compound in sufficient quantities for their studies. The versatility of the pyrimidine scaffold and the reactivity of the acetic acid moiety open up numerous possibilities for the creation of novel and potent therapeutic agents.
References
-
Johnson, T. B., & Peck, H. T. (1911). RESEARCHES ON PYRIMIDINES: SYNTHESIS OF CYTOSINE-5-ACETIC ACID. [FIFTY-FIRST PAPER.]. Journal of the American Chemical Society, 33(5), 761–768. [Link]
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
-
Lange, J. H. M., et al. (2004). Synthesis and evaluation of pyrimidine-5-carboxylic acid derivatives as P2Y12 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2825-2829. [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 3). Pergamon.
Application Notes and Protocols for the Synthesis of Pyrimidine Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Acetic Acids
Pyrimidine acetic acids represent a pivotal class of heterocyclic compounds, integrating the biologically crucial pyrimidine scaffold with a versatile acetic acid functional group. The pyrimidine ring is a cornerstone of medicinal chemistry, famously forming the core of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2][3] This inherent biological relevance has rendered pyrimidine derivatives a fertile ground for the discovery of therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
The addition of an acetic acid moiety to the pyrimidine nucleus introduces a carboxylic acid group, which can significantly modulate the molecule's physicochemical properties, such as solubility and acidity. More importantly, this functional group serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures through amide bond formation, esterification, or other coupling reactions. This adaptability makes pyrimidine acetic acids valuable building blocks and key intermediates in the synthesis of novel drug candidates and functional materials.
This technical guide provides a comprehensive overview of established and efficient experimental protocols for the synthesis of pyrimidine acetic acids. It is designed to equip researchers with the necessary knowledge to select the most appropriate synthetic strategy based on the desired substitution pattern and available starting materials. The protocols detailed herein are presented with an emphasis on reproducibility and scalability, supported by mechanistic insights and validation techniques to ensure the integrity of the final products.
Synthetic Strategies for Pyrimidine Acetic Acids
The synthesis of pyrimidine acetic acids can be broadly approached through two main strategies:
-
Post-functionalization of a pre-formed pyrimidine ring: This is a common and often more direct approach where a suitable pyrimidine derivative is modified to introduce the acetic acid or a precursor group.
-
Construction of the pyrimidine ring with a pre-installed side chain: In this strategy, one of the building blocks used for the cyclization reaction to form the pyrimidine ring already contains the acetic acid moiety or a group that can be readily converted to it.
This guide will focus on the most prevalent and reliable methods within the first strategy, as they offer greater flexibility in accessing a diverse range of pyrimidine acetic acid derivatives.
Method 1: S-Alkylation of Pyrimidine-2-thiols with Haloacetic Acids
A straightforward and widely used method for the synthesis of 2-(pyrimidin-2-ylthio)acetic acids involves the direct S-alkylation of a pyrimidine-2-thiol with a haloacetic acid, typically 2-bromoacetic acid, in the presence of a base.[6] This reaction is generally high-yielding and proceeds under mild conditions.
Caption: General scheme for S-alkylation of pyrimidine-2-thiols.
Synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [6]
-
Materials:
-
4-(Pyridin-2-yl)pyrimidine-2-thiol
-
Sodium hydroxide (NaOH)
-
2-Bromoacetic acid
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-(pyridin-2-yl)pyrimidine-2-thiol (1 equivalent) and sodium hydroxide (1 equivalent) in deionized water.
-
To this solution, add a solution of 2-bromoacetic acid (1 equivalent) in deionized water dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 4.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with cold deionized water and then with ethanol.
-
Dry the final product under vacuum to yield 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid.
-
-
Base (NaOH): The sodium hydroxide deprotonates the thiol group of the pyrimidine-2-thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 2-bromoacetic acid.
-
Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding potential side reactions that might occur at elevated temperatures.
-
Acidification: The addition of hydrochloric acid protonates the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product, which is generally less soluble in acidic aqueous media.
Method 2: N-Alkylation of Pyrimidinones with Haloacetic Acid Esters
Another robust method for introducing an acetic acid side chain involves the N-alkylation of pyrimidinones with haloacetic acid esters (e.g., ethyl bromoacetate or ethyl chloroacetate), followed by hydrolysis of the resulting ester.[7][8] This approach allows for the attachment of the acetic acid moiety to one of the nitrogen atoms of the pyrimidine ring. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N1 vs. N3).[8][9]
Caption: General scheme for N-alkylation and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 2-(pyrimidin-4-yl)acetate (Illustrative)
-
Materials:
-
Pyrimidin-4(3H)-one
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of pyrimidin-4(3H)-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture at 60-70 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ethyl 2-(pyrimidin-4-yl)acetate.[10]
-
Step 2: Hydrolysis to 2-(Pyrimidin-4-yl)acetic acid
-
Materials:
-
Ethyl 2-(pyrimidin-4-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 2-(pyrimidin-4-yl)acetate (1 equivalent) in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of LiOH or NaOH (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with HCl to a pH of 3-4.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final pyrimidine acetic acid.[11]
-
-
Base (K₂CO₃): A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrimidinone, forming the nucleophilic anion for the alkylation reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.
-
Hydrolysis: Basic hydrolysis is typically preferred for cleaving the ester group as it is generally faster and cleaner than acidic hydrolysis for this class of compounds.
Method 3: Palladium-Catalyzed Carbonylation of Halomethylpyrimidines
For the synthesis of pyrimidine-2-acetic acid esters, a more advanced and highly efficient method involves the palladium-catalyzed carbonylation of 2-halomethylpyrimidines in the presence of an alcohol and carbon monoxide.[12] This method is particularly useful when the corresponding halomethylpyrimidine is readily accessible.
Caption: Palladium-catalyzed carbonylation for pyrimidine-2-acetic acid ester synthesis.
This reaction is typically carried out in a pressure vessel due to the use of carbon monoxide gas. A mixture of the 2-halomethylpyrimidine, an alcohol (e.g., methanol or ethanol), a palladium-phosphine complex catalyst (e.g., Pd(PPh₃)₄), and a base are heated under a carbon monoxide atmosphere. The product, a pyrimidine-2-acetic acid ester, can then be hydrolyzed to the corresponding carboxylic acid as described in Method 2.
Alternative Strategies: Homologation Reactions
For cases where a pyrimidine carboxylic acid is available, the Arndt-Eistert synthesis provides a classic method for one-carbon homologation to the corresponding pyrimidine acetic acid.[13][14][15][16][17] This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (like water) yields the homologated carboxylic acid.[13][14][15][16][17] While powerful, this method requires the use of the hazardous and explosive reagent diazomethane, necessitating special precautions. Safer alternatives using trimethylsilyldiazomethane have been developed.[15]
Trustworthiness: Validation and Characterization of Pyrimidine Acetic Acids
The successful synthesis of the target pyrimidine acetic acid must be confirmed through rigorous analytical techniques. A self-validating protocol involves in-process monitoring and final product characterization.
Workflow for Product Validation:
Caption: Workflow for the validation and characterization of synthesized pyrimidine acetic acids.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyrimidine acetic acid precursors. Please note that optimal conditions may vary depending on the specific substrates used.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| S-Alkylation | Pyrimidine-2-thiol, Bromoacetic acid | NaOH | Water | Room Temp. | 4 | >80 |
| N-Alkylation | Pyrimidinone, Ethyl bromoacetate | K₂CO₃ | DMF | 60-70 | 2-6 | 70-90 (ester) |
| Pd-Carbonylation | 2-Chloromethylpyrimidine, CO, Ethanol | Pd(PPh₃)₄ | Toluene | 100 | 6 | 70-85 (ester) |
Conclusion
The synthesis of pyrimidine acetic acids is a critical endeavor in the fields of medicinal chemistry and materials science. This guide has detailed several robust and versatile protocols, with a focus on the alkylation of pre-formed pyrimidine rings. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By following the detailed protocols and implementing the recommended validation procedures, researchers can confidently and efficiently synthesize a wide array of pyrimidine acetic acid derivatives for their specific applications.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 3, 100204.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
- Wheeler, H. L., & Liddle, L. M. (1909). RESEARCHES ON PYRIMIDINES: SYNTHESIS OF URACIL-4-ACETIC ACID. Journal of the American Chemical Society, 31(6), 747–753.
- El-Sayed, N. F. (n.d.).
-
Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
- Sharma, P., & Gupta, R. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 123-131.
- Villemin, D., Martin, B., & Puciova, M. (1995). Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Tetrahedron Letters, 36(41), 7461-7464.
- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A-Review. Oriental Journal of Chemistry, 36(6), 1001-1015.
-
ResearchGate. (n.d.). Alkylation of pyrimidin-4(3H)-ones 1 and 19 with bromoesters (1.1 equiv). Retrieved from [Link]
- ScienceDirect. (2013). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Tetrahedron Letters, 54(36), 4935-4938.
-
National Center for Biotechnology Information. (n.d.). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
- Merugu, R., & Joy, O. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, 8(6), 88-93.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015.
- Hassan, A. S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
- Tolba, M. S., Kamal, M. M., & El-Nassag, M. A. A. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Current Chemistry Letters, 11(1), 121-134.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Reformatsky reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Pearson+. (2024, March 26). The Reformatsky reaction is an addition reaction in which an orga... Retrieved from [Link]
-
Wikipedia. (2023, November 28). Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Chem-Station. (2014, August 18). Arndt-Eistert Synthesis. Retrieved from [Link]
- Regan, C. F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(03), 443-447.
-
ijamtes. (n.d.). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. Retrieved from [Link]
- Yakan, H., & Çelik, F. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 125-140.
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YouTube. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]
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Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
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Wikipedia. (2023, November 28). Setoperone. In Wikipedia. Retrieved from [Link]
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(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid: A Comprehensive Guide for its Application as a Synthetic Intermediate in Drug Development
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This pyrimidine derivative is a crucial building block in the synthesis of complex bioactive molecules, most notably in the pharmaceutical industry. This guide offers in-depth protocols, mechanistic insights, and practical advice to facilitate its effective use in a laboratory setting.
Introduction: The Significance of a Versatile Pyrimidine Scaffold
This compound, a heterocyclic organic compound, holds a prominent position in medicinal chemistry as a key synthetic intermediate.[1] Its structural architecture, featuring a pyrimidine core decorated with an amino group, an oxo group, and an acetic acid side chain, provides multiple reactive sites for further chemical transformations. This unique combination of functional groups makes it an ideal scaffold for the construction of a diverse range of molecules with potential therapeutic applications, including antiviral and anticancer agents.[2][3]
The most notable application of this intermediate is in the synthesis of Pemetrexed, a potent multi-targeted antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[2][4] The pyrimidine moiety of this compound serves as a crucial pharmacophore, mimicking the natural folate substrate to inhibit key enzymes involved in purine and pyrimidine biosynthesis.[4]
This guide will provide a comprehensive overview of the synthesis of this important intermediate, its detailed characterization, and a step-by-step protocol for its utilization in the synthesis of Pemetrexed.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction. This method, analogous to the well-established synthesis of other 2-aminopyrimidin-4(3H)-ones, involves the reaction of a guanidine salt with a suitably substituted dicarbonyl compound. In this case, a derivative of succinic acid is the key precursor.
Proposed Synthetic Pathway
The most plausible synthetic route involves the condensation of guanidine with a diethyl 2-formylsuccinate or a related derivative in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through the formation of the pyrimidine ring, followed by hydrolysis of the ester groups to yield the desired acetic acid derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on analogous, well-documented syntheses of similar pyrimidine derivatives. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
Guanidine hydrochloride
-
Diethyl 2-formylsuccinate (or equivalent C4-dicarbonyl precursor)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware and apparatus for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-formylsuccinate in absolute ethanol dropwise via the dropping funnel. Subsequently, add guanidine hydrochloride to the reaction mixture.
-
Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a calculated amount of concentrated hydrochloric acid. Evaporate the ethanol under reduced pressure. To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.
-
Hydrolysis to the Carboxylic Acid: To the crude ester, add a solution of sodium hydroxide in water. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4. The desired product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the purified this compound.
Physicochemical Characterization
Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before its use in subsequent reactions. The following table summarizes the expected analytical data based on the characterization of closely related Pemetrexed intermediates.[4][5]
| Analytical Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the methylene protons of the acetic acid side chain, the C4-proton of the pyrimidine ring, and exchangeable protons of the amino and amide groups. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl carbon of the carboxylic acid, the oxo-group on the pyrimidine ring, and the carbons of the pyrimidine ring and the acetic acid side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₆H₇N₃O₃. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino and amide groups), C=O stretching (carboxylic acid and amide), and C=C/C=N stretching of the pyrimidine ring. |
Application in the Synthesis of Pemetrexed
This compound is a pivotal intermediate in the convergent synthesis of Pemetrexed.[4] The synthesis involves the esterification of the acetic acid moiety, followed by an amide coupling reaction with a diethyl L-glutamate derivative, and subsequent hydrolysis of the ester groups.
Synthetic Workflow for Pemetrexed
Caption: Synthetic workflow for Pemetrexed from the pyrimidine intermediate.
Detailed Protocol for Pemetrexed Synthesis
This protocol outlines the key steps for the conversion of this compound to Pemetrexed.
Step 1: Esterification of the Pyrimidine Intermediate
-
Suspend this compound in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.
Step 2: Amide Coupling with Diethyl L-Glutamate
-
Dissolve the ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate and diethyl L-glutamate hydrochloride in an aprotic solvent (e.g., DMF).
-
Add a suitable coupling agent (e.g., HATU, HBTU, or DCC/HOBt) and a non-nucleophilic base (e.g., DIPEA or NMM).[6]
-
Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Pemetrexed diethyl ester.[7]
Step 3: Hydrolysis to Pemetrexed
-
Dissolve the Pemetrexed diethyl ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of sodium hydroxide and stir at room temperature until the hydrolysis of both ester groups is complete.[3]
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate Pemetrexed.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product, Pemetrexed.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of complex heterocyclic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
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Michalak, O., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10031. Available at: [Link]
-
National Center for Biotechnology Information (2024). Pemetrexed. PubChem Compound Summary for CID 135410875. Available at: [Link]
- Google Patents. (2012). A novel process for the synthesis of pemetrexed disodium salt. EP2409978A2.
- Google Patents. (2012). A novel process for the synthesis of pemetrexed disodium salt. EP2409978A2.
-
Michalak, O., et al. (2015). Synthesis and physicochemical characterization of the impurities of pemetrexed disodium, an anticancer drug. Molecules, 20(6), 10004-31. Available at: [Link]
- Google Patents. (2014). Method for preparing improved intermediate for producing high-purity pemetrexed and method for preparing high-purity pemetrexed disodium salt using the same. US20140275001A1.
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Application Notes and Protocols for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleobases and finding extensive application in the design of therapeutic agents.[1] Its inherent ability to engage in multiple hydrogen bonding interactions and serve as a versatile scaffold has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Within this privileged class of heterocycles, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid emerges as a particularly valuable building block for the synthesis of targeted therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a primary focus on its application as a scaffold for the development of potent enzyme inhibitors.
Focus Application: Targeting Dihydroorotate Dehydrogenase (DHODH)
A pivotal application of the this compound scaffold is in the design of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[2][3] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, activated lymphocytes, and various pathogens, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[3][4] Consequently, inhibiting DHODH presents a compelling therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5]
The rationale for using this compound as a starting point for DHODH inhibitors lies in its structural resemblance to the natural substrate, dihydroorotate, and the product, orotate. The pyrimidine core, with its amino and oxo functionalities, can mimic the interactions of the natural ligands within the enzyme's active site. The acetic acid side chain provides a crucial vector for chemical modification, allowing for the introduction of various substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.
Proposed Synthesis of the Core Scaffold and its Derivatives
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound derivatives via the Biginelli reaction.
Protocol 1: Proposed Synthesis of Ethyl (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
This protocol outlines a plausible synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the final carboxylic acid.
Materials:
-
Glyoxylic acid monohydrate
-
Diethyl malonate
-
Guanidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Aldehyde Condensation: To the enolate solution, add a solution of glyoxylic acid monohydrate (1.0 equivalent) in ethanol dropwise. The reaction mixture may be gently heated (e.g., to 50 °C) to facilitate the condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization with Guanidine: Once the initial condensation is complete, add guanidine hydrochloride (1.2 equivalents) to the reaction mixture. Reflux the mixture for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid. The solvent will be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure of the synthesized ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
Procedure:
-
Saponification: Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC until the starting material is consumed.
-
Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M hydrochloric acid. The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Lead Optimization: Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a robust platform for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize inhibitory potency against DHODH. Key regions for modification include the acetic acid side chain and the pyrimidine ring itself.
Key Structural Features for DHODH Inhibition
Based on published studies of pyrimidine-based DHODH inhibitors, several structural features are critical for potent inhibition:
-
Intact Pyrimidine Core: The amide and imide functionalities of the pyrimidine ring are essential for establishing key hydrogen bonding interactions within the DHODH active site.[10]
-
Acidic Moiety: A carboxylic acid or a bioisostere at the 5-position is crucial for interacting with key residues in the enzyme's binding pocket.[10]
-
Hydrophobic Substituents: The introduction of hydrophobic groups, often aromatic or aliphatic, can enhance binding affinity by occupying a hydrophobic tunnel adjacent to the active site.
Illustrative SAR Table
The following table presents hypothetical data to illustrate how modifications to the core scaffold could influence DHODH inhibitory activity.
| Compound ID | R Group (on the acetic acid moiety) | Human DHODH IC₅₀ (nM) |
| Parent | -H | >10,000 |
| Derivative 1 | -Phenyl | 5,200 |
| Derivative 2 | -4-Fluorophenyl | 1,500 |
| Derivative 3 | -4-Chlorophenyl | 850 |
| Derivative 4 | -3,4-Dichlorophenyl | 250 |
| Brequinar | (Reference Compound) | 10[11] |
| Teriflunomide | (Reference Compound) | 307[12] |
Note: The IC₅₀ values for the derivatives are illustrative and intended to demonstrate potential SAR trends.
This hypothetical data suggests that increasing the hydrophobicity and introducing electron-withdrawing groups on the phenyl ring of the acetic acid side chain can lead to a significant improvement in DHODH inhibitory potency.
Experimental Protocols for Biological Evaluation
To assess the potential of novel derivatives of this compound as DHODH inhibitors, a series of well-defined in vitro and cell-based assays are essential.
Protocol 3: In Vitro Enzymatic Assay for DHODH Inhibition
This protocol describes a common colorimetric assay to determine the IC₅₀ values of test compounds against recombinant human DHODH.[2]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO), substrate
-
Coenzyme Q₁₀ (CoQ₁₀) or a soluble analog like decylubiquinone
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Workflow for In Vitro DHODH Inhibition Assay
Caption: Experimental workflow for the in vitro DHODH inhibition assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The optimal concentration of recombinant DHODH should be determined empirically to ensure a linear reaction rate.
-
Compound Plating: Perform serial dilutions of the test compounds in DMSO. Add the diluted compounds to the wells of a 96-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent DHODH inhibitor like Brequinar or no enzyme).
-
Enzyme Addition and Pre-incubation: Add the diluted recombinant human DHODH solution to each well. Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.[2]
-
Reaction Initiation: Add the CoQ₁₀ and DCIP solution, followed by the DHO solution to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 650 nm over a 10-minute period at 25°C using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay
This protocol assesses the cytostatic or cytotoxic effects of the test compounds on a cancer cell line known to be dependent on de novo pyrimidine synthesis.
Materials:
-
Human cancer cell line (e.g., A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Uridine (for rescue experiments)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Rescue Experiment (Optional but Recommended): To confirm that the observed anti-proliferative effect is due to DHODH inhibition, perform a parallel experiment where cells are co-treated with the test compounds and an excess of uridine.[13] If the compound's effect is on-target, the addition of uridine should rescue cell growth.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of targeted therapies, particularly DHODH inhibitors. The synthetic accessibility of its derivatives, coupled with the well-established biological assays for their evaluation, provides a clear path for lead discovery and optimization. Future research in this area should focus on exploring a wider range of substitutions on the acetic acid side chain to improve potency and selectivity. Furthermore, detailed structural studies, such as X-ray crystallography of inhibitor-DHODH complexes, will be invaluable for understanding the molecular basis of inhibition and guiding the rational design of next-generation therapeutics.[2][14][15][16]
References
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A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. [Link]
-
Crystal structures of human DHODH in complex with inhibitors. (A)... - ResearchGate. [Link]
-
The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. Structure. [Link]
-
Biginelli reaction - Wikipedia. [Link]
-
Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. [Link]
-
The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. [Link]
-
Biginelli reaction – Knowledge and References - Taylor & Francis. [Link]
-
Biginelli Reaction - Organic Chemistry Portal. [Link]
-
Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry. [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science. [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology. [Link]
-
Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochemical Pharmacology. [Link]
-
Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem. [Link]
-
Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8- tetrahydropyrido[3,2-d]pyrimidine from 2 - Sci-Hub. [Link]
- US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)
-
QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents - ResearchGate. [Link]
-
Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Current Medicinal Chemistry. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals. [Link]
-
Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues - ResearchGate. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie. [Link]
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Pyrimidine addition counteracts the antiviral activity of DHODH... - ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of Fused Pyrimidines from (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to endogenous purines.[1][2][3] This guide provides an in-depth exploration of synthetic strategies for converting the versatile building block, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, into diverse and medicinally relevant fused heterocyclic systems, including pyrrolo[2,3-d]-, furo[2,3-d]-, and thieno[2,3-d]pyrimidines. We will dissect the causality behind key experimental choices, present detailed, validated protocols, and offer insights grounded in established chemical principles to empower researchers in the rational design and synthesis of novel molecular entities.
Introduction: The Privileged Scaffold
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] When fused with other heterocyclic rings, such as pyrrole, furan, or thiophene, the resulting bicyclic structures gain conformational rigidity and new points for molecular recognition, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Pyrrolo[2,3-d]pyrimidines (7-deazapurines), for example, are known kinase inhibitors, while thieno[2,3-d]pyrimidines have shown promise as antimicrobial and anticancer agents.[6][7][8]
The starting material, this compound, is an ideal precursor for constructing these fused systems. Its structure contains multiple nucleophilic and electrophilic centers, with the C5-acetic acid side chain perfectly positioned for intramolecular cyclization reactions.
Caption: Key reactive sites of the precursor molecule.
This guide outlines three primary intramolecular cyclization strategies to forge new five-membered heterocyclic rings onto the pyrimidine core.
General Synthetic Workflow
The conversion of the starting material into various fused systems follows a logical, multi-stage workflow. The initial step involves the activation of the carboxylic acid moiety, which then undergoes an intramolecular cyclization. The specific nature of the cyclization and the reagents used dictate the final heterocyclic system.
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Application Notes and Protocols: (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid as a Carboxylic Acid Bioisostere
Abstract
In contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling the mitigation of undesirable properties while retaining or enhancing biological activity. This document provides a detailed guide for the application of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid as a non-classical bioisostere for the carboxylic acid moiety. We will explore the rationale behind this substitution, present a detailed synthetic protocol for the title compound, and provide a hypothetical case study to illustrate its practical application in a drug design workflow, complete with protocols for biological evaluation.
Introduction: The Rationale for Bioisosteric Replacement
The carboxylic acid functional group is a common feature in many pharmacologically active molecules, often crucial for target engagement through hydrogen bonding and ionic interactions. However, its inherent acidity can lead to several developability challenges, including poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] Bioisosterism, the substitution of a functional group with another that retains similar biological activity, offers a powerful strategy to overcome these hurdles.[3][4]
This compound presents a compelling, yet underexplored, bioisosteric replacement for carboxylic acids. This heterocyclic system offers a unique combination of features:
-
Hydrogen Bonding Capabilities: The exocyclic amino group and the endocyclic amide functionality provide multiple hydrogen bond donors and acceptors, mimicking the interaction profile of a carboxylic acid.
-
Modulated Acidity: The overall pKa of the molecule is expected to be significantly different from a simple carboxylic acid, potentially leading to improved pharmacokinetic properties.
-
Structural Rigidity and Vectorial Projection: The pyrimidine core introduces a degree of rigidity, which can be advantageous for optimizing binding to the target protein. The acetic acid side chain projects from this core, allowing for spatial orientation that can mimic the carboxylate of the parent molecule.
-
Diverse Biological Relevance: Pyrimidine derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]
This application note will provide the necessary protocols and conceptual framework to empower researchers to explore the potential of this novel bioisostere in their drug discovery programs.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, beginning from readily available starting materials. The following protocol is a representative example based on established pyrimidine syntheses.
Synthetic Workflow Diagram
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- 9. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to Screening Libraries Containing the (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid Scaffold
Abstract
The (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its structural resemblance to endogenous purines and its capacity for critical hydrogen bonding interactions make it a valuable core for designing targeted inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust screening campaigns for compound libraries featuring this scaffold. We detail field-proven protocols for high-throughput biochemical screening, cell-based secondary assays, and a rigorous data analysis and hit-triage cascade. The objective is to equip researchers with the necessary methodologies to confidently identify and validate high-quality hit compounds, while minimizing the costly pursuit of artifacts.
Chapter 1: The Scaffold – A Primer on this compound
The this compound core, hereafter referred to as "AOPA," is a versatile building block in drug discovery. Its inherent chemical features offer multiple points for derivatization, allowing for the exploration of vast chemical space.
1.1. Structural and Physicochemical Properties The AOPA scaffold contains a dihydropyrimidine ring, which is a common motif in a variety of biologically active molecules.[1][2] Its structure features a rich array of hydrogen bond donors and acceptors, making it ideal for interacting with the active sites of protein targets, particularly kinases and proteases.
Table 1: Key Physicochemical Properties of the AOPA Core Scaffold
| Property | Value | Significance in Drug Discovery |
| CAS Number | 85301-38-8[3] | Unique chemical identifier. |
| Molecular Formula | C₆H₇N₃O₃[3] | Defines the elemental composition. |
| Molecular Weight | 169.14 g/mol [3] | Falls within the "rule of five" range, indicating good potential for bioavailability. |
| Hydrogen Bond Donors | 3 | Strong potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 | Complements the donor count for forming stable protein-ligand complexes. |
| Topological Polar Surface Area (TPSA) | 108.8 Ų | Suggests that derivatives may have good cell permeability characteristics. |
1.2. Rationale for Screening The pyrimidine nucleus is a cornerstone of many therapeutic agents due to its diverse biological activities, including anti-inflammatory, anti-viral, and anti-bacterial properties.[1][2] The AOPA scaffold, as a derivative, serves as an excellent starting point for generating libraries aimed at identifying novel enzyme inhibitors. Its structural similarity to amino acids and nucleic acid bases allows it to act as a structural analog in various microbial biosynthetic pathways, making it a promising scaffold for antimicrobial discovery.[4]
Chapter 2: Designing a Robust Screening Cascade
A successful hit identification campaign moves beyond a single primary screen. It requires a multi-stage, data-driven approach to systematically filter and validate initial hits.[5][6] This "screening cascade" is designed to eliminate false positives early, saving significant time and resources.[7]
2.1. The Workflow The cascade begins with a high-throughput primary assay designed for speed and scalability. Hits from this stage are then subjected to a series of increasingly stringent secondary and orthogonal assays to confirm their activity and mechanism of action.
Caption: The Hit Identification Screening Cascade.
Chapter 3: Protocol 1 - Primary High-Throughput Screening (Biochemical Assay)
This protocol describes a generic, fluorescence-based enzymatic assay in a 384-well format, suitable for screening thousands of compounds in parallel.[8][9] Kinases are a common target class for such assays.[10]
3.1. Objective To rapidly identify compounds from an AOPA-containing library that inhibit the activity of a target enzyme by >50% at a single concentration (e.g., 10 µM).
3.2. Materials & Reagents
Table 2: Reagent Preparation
| Reagent | Stock Conc. | Working Conc. | Buffer/Solvent | Notes |
| Target Enzyme | 1 mg/mL | 5 nM | Assay Buffer | Store at -80°C. Thaw on ice. |
| Peptide Substrate | 10 mM | 1 µM | Assay Buffer | Store at -20°C. |
| ATP | 10 mM | 10 µM (Km) | Assay Buffer | Store at -20°C. |
| Test Compounds | 10 mM | 10 µM (final) | 100% DMSO | Master plates stored at -20°C. |
| Assay Buffer | 1X | 1X | N/A | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100. |
| Detection Reagent | Varies | Varies | Mfr. Protocol | e.g., ADP-Glo™ (Promega). |
3.3. Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, pin 100 nL of test compounds (from 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. Also, pin DMSO only for negative (0% inhibition) and a known inhibitor for positive (100% inhibition) controls.
-
Scientist's Note: Acoustic dispensing minimizes DMSO carryover. The final DMSO concentration should be kept below 1% to avoid impacting enzyme activity.[11]
-
-
Enzyme Addition: Add 5 µL of the target enzyme solution (at 2X working concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X working concentration) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption).
-
Reaction Termination & Detection: Add 10 µL of the detection reagent according to the manufacturer's protocol. This typically stops the enzymatic reaction and initiates a signal-generating reaction.
-
Signal Reading: Incubate as required by the detection kit, then read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
3.4. Assay Quality Control For each plate, calculate the Z'-factor to ensure the assay is robust and suitable for HTS.[10]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Acceptance Criteria: An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.[12]
Chapter 4: Data Analysis and Hit Triage
Raw data from the primary screen must be carefully processed to identify genuine hits and discard artifacts.[6] A major challenge in HTS is the prevalence of Pan-Assay Interference Compounds (PAINS), which appear as hits through non-specific mechanisms rather than direct target engagement.[13][14]
4.1. Hit Identification
-
Normalization: Normalize the raw data for each plate using the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: Define a hit threshold. A common starting point is a percent inhibition greater than three standard deviations from the mean of the sample field, or a simple cutoff (e.g., >50% inhibition).
4.2. Hit Triage Workflow Confirmed hits must be filtered to remove undesirable compounds. This process, known as hit triage, is critical for focusing resources on promising chemical matter.[15]
Caption: A workflow for triaging primary HTS hits.
-
Scientist's Note: PAINS filters are valuable but should be used judiciously.[13] Some flagged compounds may be genuine hits, so orthogonal experimental validation is essential to avoid discarding valuable leads.[15][16]
Chapter 5: Protocol 2 - Cell-Based Secondary Assay
Secondary assays are crucial for validating that the activity observed in a biochemical context translates to a more physiologically relevant system.[7] This protocol describes a cell-based target engagement assay using a NanoBRET™ (Promega) system.
5.1. Objective To confirm that validated hits from the primary screen can enter cells and bind to the target protein in its native environment.
5.2. Materials & Reagents
-
Cells: HEK293 cells stably expressing the target protein fused to a NanoLuc® luciferase.
-
Tracer: A fluorescent ligand known to bind the target protein.
-
Substrate: NanoBRET™ Nano-Glo® Substrate.
-
Media: Opti-MEM™ I Reduced Serum Medium.
-
Test Compounds: Validated hits from the triage process.
5.3. Step-by-Step Protocol
-
Cell Plating: Seed the engineered HEK293 cells into a 96-well, white-bottom assay plate at a density of 2 x 10⁴ cells per well. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in Opti-MEM. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer & Substrate Addition: Prepare a combined solution of the fluorescent tracer and Nano-Glo® substrate in Opti-MEM. Add this solution to all wells.
-
Scientist's Note: The tracer concentration should be optimized to provide a good assay window without saturating the target.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates that the test compound is displacing the tracer from the target protein. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Conclusion
Screening compound libraries that feature the this compound scaffold offers a promising avenue for the discovery of novel therapeutics. Success, however, is not guaranteed by the quality of the library alone. It hinges on the implementation of a strategic, multi-faceted screening cascade that is designed to rigorously test and validate hits. By combining well-controlled primary assays with relevant secondary screens and a stringent hit triage process, researchers can significantly increase the probability of identifying genuinely active, optimizable lead compounds while efficiently eliminating artifacts. The protocols and workflows described herein provide a robust foundation for such a campaign.
References
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Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7):2719–40. [Link]
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Dahlin JL, Walters MA. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11):1265–90. [Link]
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BioAscent. (n.d.). Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. BioAscent. [Link]
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Norecopa. (n.d.). Assay Guidance Manual. Norecopa. [Link]
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Dunne J, et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(1), 43-49. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Scott, A. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Scientista. [Link]
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Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]
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Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
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Profacgen. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
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Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(9), 4093-4108. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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Sittampalam, G. S., et al. (2004). Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
-
Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(3), 223-229. [Link]
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Khan, I., et al. (2020). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1599-1608. [Link]
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Kafarski, P. (2012). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 19(22), 3513-3530. [Link]
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Application Note: Comprehensive NMR Spectroscopic Characterization of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The biological activity of such molecules is intrinsically linked to their precise molecular structure. Therefore, unambiguous structural elucidation is a critical step in their synthesis and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining the detailed molecular structure of organic compounds in solution.[1][3][4] This application note provides a comprehensive guide to the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and structurally related molecules.
The causality behind the experimental choices lies in the need for a multi-faceted analytical approach. While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assembling the molecular puzzle by revealing proton-proton and proton-carbon connectivities, both through single and multiple bonds.[5][6][7] This correlative approach ensures a self-validating and trustworthy structural assignment.
Experimental Design and Protocols
A logical workflow is paramount for the efficient and accurate NMR characterization of a novel compound. The following workflow outlines the key steps from sample preparation to final data analysis.
Figure 1: Experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
The choice of solvent is critical for obtaining high-quality NMR data. Dimethyl sulfoxide-d6 (DMSO-d6) is selected for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -NH₂, -NH-, and -COOH) which would otherwise be lost in protic solvents like D₂O.
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d6.
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. 16-32 scans are typically adequate.
-
¹³C{¹H} NMR: A proton-decoupled experiment is used to obtain singlets for all unique carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A gradient-selected COSY experiment is recommended for cleaner spectra.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivities between protons and carbons separated by two or three bonds, which is essential for piecing together the molecular framework.[8]
Spectral Interpretation and Structural Elucidation
The following sections detail the expected NMR spectra and their interpretation for the complete assignment of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals for the exchangeable protons of the amino, amide, and carboxylic acid groups, as well as a singlet for the methylene protons of the acetic acid side chain.
-
-COOH (Carboxylic Acid): A broad singlet is expected in the downfield region, typically around 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
-NH- (Amide): A singlet corresponding to the pyrimidine ring amide proton is anticipated around 10-11 ppm.
-
-NH₂ (Amino): A broad singlet for the two protons of the amino group is expected around 6-7 ppm.
-
-CH₂- (Methylene): A sharp singlet integrating to two protons, corresponding to the methylene group of the acetic acid side chain, is predicted to appear around 3.0-3.5 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[1] Six distinct carbon signals are expected.
-
-COOH (Carboxyl): The carboxyl carbon is typically the most deshielded, appearing around 170-175 ppm.
-
C=O (Amide Carbonyl): The pyrimidine ring carbonyl (C6) is expected in the range of 160-165 ppm.
-
C2 & C4 (Pyrimidine Ring): The C2 carbon, bonded to two nitrogen atoms, and the C4 carbon will appear in the aromatic/olefinic region, likely between 150-160 ppm.
-
C5 (Pyrimidine Ring): The C5 carbon, substituted with the acetic acid group, is expected to be more shielded, appearing around 90-100 ppm.
-
-CH₂- (Methylene): The methylene carbon signal is anticipated in the aliphatic region, around 30-35 ppm.
2D NMR Correlation Analysis
2D NMR is indispensable for confirming the assignments made from the 1D spectra.
-
COSY: In this particular molecule, with only one non-exchangeable proton signal (the -CH₂- group), the COSY spectrum is not expected to show any cross-peaks. This in itself is a useful piece of structural information, confirming the absence of vicinal proton-proton couplings.
-
HSQC: The HSQC spectrum will show a single cross-peak, correlating the methylene protons (-CH₂-) with the methylene carbon (-CH₂-), confirming their direct attachment.[8]
-
HMBC: The HMBC spectrum is the key to assembling the structure.[8] It will reveal long-range correlations that establish the connectivity between the acetic acid side chain and the pyrimidine ring.
Figure 2: Key expected HMBC correlations.
Expected HMBC Correlations:
-
The methylene protons (-CH₂-) should show a two-bond correlation (²J) to the carboxyl carbon (-COOH).
-
Crucially, the methylene protons (-CH₂-) will also show correlations to the pyrimidine ring carbons C4, C5, and C6, confirming the attachment of the acetic acid side chain at the C5 position.
Summary of Expected NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and key correlations for this compound in DMSO-d6.
| Position | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm) | Key HMBC Correlations from CH₂ Protons |
| -COOH | ~12.0, br s | ~172.0 | - |
| -NH- | ~10.5, s | - | - |
| -NH₂ | ~6.5, br s | - | - |
| -CH₂- | ~3.2, s | ~32.0 | C4, C5, C6, COOH |
| C2 | - | ~158.0 | - |
| C4 | - | ~152.0 | CH₂ |
| C5 | - | ~95.0 | CH₂ |
| C6 | - | ~162.0 | CH₂ |
Conclusion
The structural characterization of this compound can be comprehensively and unambiguously achieved through a systematic application of 1D and 2D NMR spectroscopy.[1][6] The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, while 2D correlation experiments, particularly HMBC, are instrumental in assembling the complete molecular structure. The protocols and interpretive framework presented in this application note offer a reliable and self-validating system for the structural elucidation of this and related pyrimidine derivatives, which is an essential step in the fields of chemical synthesis and drug discovery.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
- Silva, A. M. S., Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Pinto, D. C. G. A., Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF) ResearchGate.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | CAS 85301-38-8. Santa Cruz Biotechnology.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
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Application Note: A Robust HILIC-UV Method for the Quantitative Analysis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Due to the analyte's high polarity and zwitterionic nature, conventional reversed-phase chromatography fails to provide adequate retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive protocol, from sample preparation to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring both a basic amino group and an acidic carboxylic acid group, making it highly polar. Such molecules are notoriously difficult to analyze using standard reversed-phase (RP) HPLC, as they exhibit little to no retention on non-polar stationary phases like C18 and tend to elute in the solvent front.[1][2] To achieve meaningful separation and quantification, a chromatographic mode that favors the retention of polar species is essential.
Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this analytical problem.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small percentage of aqueous buffer.[4] The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase, allowing for effective retention and separation of highly polar compounds.[4]
Experimental Methodology
Causality of Methodological Choices
The selection of a HILIC-based approach is a deliberate choice driven by the physicochemical properties of the analyte. An amide-bonded stationary phase was selected as it demonstrates excellent retention, peak shape, and reproducibility for a wide range of polar compounds. The mobile phase, consisting of acetonitrile and an ammonium formate buffer, provides a stable pH environment to ensure consistent ionization of the analyte and is volatile, making it compatible with mass spectrometry for potential future hyphenation.
Instrumentation and Materials
| Component | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV/PDA detector. |
| Analytical Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC amide column) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. |
| Mobile Phase B | Acetonitrile. |
| Sample Diluent | Acetonitrile/Water (90:10, v/v). |
| Chemicals & Reagents | This compound reference standard, Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade), Deionized Water. |
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 8.0 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of deionized water. This may require sonication.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the Sample Diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (preferably aqueous) to achieve an estimated concentration within the calibration range. Dilute the final aliquot with the Sample Diluent. Prior to injection, filter all solutions through a 0.22 µm syringe filter.
Experimental and Validation Workflow
The following diagram illustrates the logical flow of the entire analytical process, from initial preparation to final data reporting.
Sources
Application Notes & Protocols for the Development of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Analogs
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a vast array of biological activities.[1] Derivatives of this scaffold have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, purification, and biological evaluation of novel analogs based on the (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid scaffold (CAS 85301-38-8).[5] By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to accelerate the discovery of new therapeutic agents from this promising chemical class.
Introduction: The Pyrimidine Scaffold and Rationale for Analog Development
This compound is a substituted pyrimidinone, a class of compounds that has garnered significant attention for its therapeutic potential. The core structure features several key functional groups—an amino group, a cyclic amide (lactam), and a carboxylic acid—that can serve as hydrogen bond donors and acceptors, enabling interaction with a wide range of biological targets.
The primary motivation for developing analogs of this scaffold is to systematically explore its chemical space to optimize therapeutic properties. Structure-Activity Relationship (SAR) studies on pyrimidine derivatives have consistently shown that the nature and position of substituents on the ring profoundly influence biological activity, target selectivity, and pharmacokinetic properties.[1][6] The goal of an analog development program is to leverage these principles to create novel compounds with enhanced potency, reduced toxicity, and improved drug-like characteristics.
Strategic Approach to Analog Design
A successful analog development campaign follows a logical, iterative process. The workflow begins with identifying key modification points on the parent scaffold and systematically introducing diverse chemical functionalities. Each new analog is then synthesized, purified, characterized, and subjected to biological screening. The resulting data feeds back into the design phase, informing the next round of modifications.
Caption: Iterative workflow for analog development.
Key Modification Sites and SAR Considerations
Based on established pyrimidine chemistry, three primary sites on the parent scaffold are targeted for modification to explore the SAR.
| Modification Site | R-Group | Rationale for Modification & Potential Impact |
| C5 Acetic Acid | R1 | Rationale: The carboxylic acid is a key interaction point but can lead to poor cell permeability. Conversion to esters, amides, or other bioisosteres can modulate polarity, solubility, and target engagement. Potential Impact: Improved cell penetration, altered binding affinity, introduction of new interaction vectors. |
| N1 Position | R2 | Rationale: Alkylation or arylation at this position can introduce steric bulk and lipophilicity, influencing how the molecule fits into a binding pocket.[2] Potential Impact: Enhanced potency and selectivity; modulation of metabolic stability. |
| C2 Amino Group | R3 | Rationale: Acylation or alkylation of the exocyclic amine can alter its hydrogen bonding capacity and introduce new functionalities. Potential Impact: Modified target binding, altered solubility, and potential for pro-drug strategies. |
Synthetic Strategies and Protocols
The synthesis of pyrimidine derivatives is well-established, often involving the condensation of a three-carbon bifunctional unit with an amidine, urea, or guanidine derivative.[7] The following protocols detail a representative synthesis of an amide analog at the R1 position.
Protocol: Synthesis of 2-Amino-N-benzyl-2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
This protocol describes the coupling of the parent acid with benzylamine using a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide bond.
Materials and Reagents
| Reagent | Supplier | Grade |
|---|---|---|
| This compound | Commercial | ≥95% |
| Benzylamine | Commercial | ≥99% |
| HATU | Commercial | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | ≥99% |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Diethyl Ether | Commercial | Anhydrous |
| Saturated Sodium Bicarbonate (aq.) | In-house | --- |
| Brine (Saturated NaCl aq.) | In-house | --- |
| Anhydrous Magnesium Sulfate | Commercial | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final product.
Caption: Workflow for amide analog synthesis.
Purification and Structural Characterization
Rigorous purification and unambiguous structural confirmation are critical for ensuring that biological data is reliable.
Protocol: Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying small molecules based on their polarity.[8][9]
Typical HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm (analytical) or 21.2 x 150 mm (prep) | C18 stationary phase is effective for retaining a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of compounds with varying polarities. |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (prep) | Standard flow rates for the respective column dimensions. |
| Detection | UV at 254 nm and 280 nm | Pyrimidine rings typically absorb UV light at these wavelengths. |
| Injection Volume | 10 µL (analytical) or 1-2 mL (prep) | Volume is scaled based on column size and sample concentration.[10] |
Procedure:
-
Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Inject the sample onto the HPLC system equilibrated with 5% Mobile Phase B.
-
Run the gradient method and collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to remove the mobile phase, yielding the purified compound.
Structural Elucidation: A Self-Validating System
The identity and purity of each analog must be confirmed using orthogonal analytical techniques.
1. Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) and confirm the molecular weight of the synthesized compound.[11][12] The presence of a peak corresponding to the calculated molecular ion ([M+H]⁺ or [M-H]⁻) provides primary evidence of a successful synthesis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[13]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[14][15] For our example amide analog, ¹H NMR should confirm the presence of signals corresponding to the benzyl group protons and the disappearance of the carboxylic acid proton signal. ¹³C NMR provides complementary data on the carbon framework.[16][17][18]
Expected Analytical Data for Amide Analog
| Analysis | Expected Result | Confirmation |
|---|---|---|
| LRMS (ESI+) | m/z = 274.12 [M+H]⁺ (Calculated for C₁₃H₁₅N₅O₂) | Confirms correct molecular weight. |
| ¹H NMR | Signals ~7.2-7.4 ppm (benzyl ring), ~4.4 ppm (benzyl CH₂), disappearance of broad COOH signal. | Confirms incorporation of the benzylamine moiety. |
| ¹³C NMR | Signal ~170 ppm (new amide carbonyl), signals ~127-138 ppm (benzyl ring carbons). | Confirms formation of the amide bond and presence of the aromatic ring. |
Caption: Purification and characterization workflow.
Biological Evaluation and Assay Protocols
Given the broad spectrum of activity for pyrimidines, analogs can be screened against various targets. An enzyme inhibition assay is a common and effective starting point for many drug discovery programs.[19][20]
Protocol: In Vitro Enzyme Inhibition Assay (Generic Fluorometric)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against a target enzyme.
Materials:
-
Target enzyme (e.g., a kinase, protease, etc.)
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (analogs) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the target enzyme to the desired concentration (e.g., 2X final concentration) in assay buffer. Add the enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate at its 2X final concentration in assay buffer. Add the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Read the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates: Set the average rate of the "no inhibitor" (DMSO) wells to 100% activity and the "no enzyme" wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Sample Data Presentation
| Compound ID | R1 Modification | IC₅₀ (µM) |
|---|---|---|
| Parent Acid | -COOH | > 50 |
| Analog 1 | -CONH-Benzyl | 12.5 |
| Analog 2 | -CONH-4-Cl-Benzyl | 5.2 |
| Analog 3 | -COOCH₃ | 25.1 |
| Control | (Known Inhibitor) | 0.05 |
Conclusion
The development of analogs from the this compound scaffold represents a viable strategy for the discovery of novel therapeutic agents. The synthetic tractability of the core structure allows for systematic exploration of structure-activity relationships at multiple positions. By employing the robust synthesis, purification, characterization, and screening protocols detailed in this guide, research teams can efficiently generate and evaluate new chemical entities. The iterative feedback between biological data and chemical design is paramount to refining lead compounds with optimized potency, selectivity, and drug-like properties, ultimately paving the way for the next generation of pyrimidine-based therapeutics.
References
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
Li, Y., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2894–2909. [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Kumar, R., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 183-195. [Link]
-
Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chinnam, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-634. [Link]
-
Adams, M. K., & Nall, C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. [Link]
-
Al-Obaid, A. M., & Al-Badawi, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Ghadagepatil, N. (2015). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1689. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
-
El-Gohary, S. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Chinnam, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
Frederick, J. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. [Link]
-
Kamal, A., et al. (2013). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Journal of Chemistry, 2013, 924846. [Link]
-
Sirakanyan, S., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Online Journal of Case Studies, 13(1). [Link]
-
Janković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7057. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Welcome to the technical support center for the synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 85301-38-8)[1]. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and related pyrimidine compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction conditions effectively.
Section 1: Synthesis Strategy & Core Principles
The synthesis of this compound, a guanine analog, typically involves the cyclocondensation of a guanidine source with a functionalized three-carbon component. The primary challenge lies in achieving high regioselectivity and yield while minimizing side reactions. A common and effective strategy is the reaction of guanidine with a diethyl ethoxymethylenemalonate derivative, followed by hydrolysis.
Illustrative Synthetic Workflow
Sources
Technical Support Center: Purification of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid Reaction Products
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. The methodologies and insights provided are grounded in established chemical principles and validated through practical application in the field.
Introduction: Understanding the Purification Challenges
This compound is a heterocyclic compound whose purification is often complicated by its poor solubility in many common organic solvents and its amphoteric nature. The presence of both an acidic carboxylic acid group and a basic amino group means that its solubility and chromatographic behavior are highly dependent on pH. Successful purification requires a careful and strategic approach to overcome these intrinsic properties and effectively remove starting materials, reagents, and byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has very low solubility in common chromatography solvents like ethyl acetate and hexanes. How can I effectively purify it using column chromatography?
A1: This is a frequent challenge due to the compound's polar and zwitterionic potential. A standard silica gel chromatography approach with non-polar solvents is often ineffective.
Expert Insight: The key is to modulate the polarity and ionization state of your target compound. For silica gel chromatography, which is a normal-phase technique, you need to increase the polarity of your mobile phase.
Troubleshooting Protocol: Modified Mobile Phase for Silica Gel Chromatography
-
Solvent System Selection: Start with a highly polar mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Acidic Modifier: To suppress the deprotonation of the carboxylic acid and reduce streaking on the silica gel, add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid are excellent choices.
-
Step-wise Gradient Elution:
-
Begin with a 99:1 DCM:MeOH mixture and gradually increase the methanol concentration.
-
A typical gradient might be: 99:1 -> 95:5 -> 90:10 (DCM:MeOH) with 0.1-0.5% acetic acid added to the mobile phase.
-
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) with the same solvent system. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain if the compound is not UV active.
Alternative Strategy: Reverse-Phase Chromatography
If normal-phase chromatography fails, reverse-phase chromatography (C18 silica) is a powerful alternative.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
pH Adjustment: The pH of the aqueous phase is critical. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the carboxylic acid, leading to better retention and peak shape.
Table 1: Recommended Starting Conditions for Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase System | Modifier (v/v) |
| Normal-Phase | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | 0.1 - 0.5% Acetic Acid |
| Reverse-Phase | C18 Silica | Water / Acetonitrile (ACN) | 0.1% Formic Acid or TFA |
Q2: After purification, my NMR spectrum shows residual starting materials, specifically diethyl 2-aminomalonate. How can I remove this impurity?
A2: Diethyl 2-aminomalonate is a common starting material in syntheses leading to pyrimidine derivatives. Its removal can be challenging due to its moderate polarity.
Expert Insight: A multi-step purification strategy is often necessary. An initial acid-base extraction can be highly effective in separating your acidic product from the more neutral/basic starting material before proceeding to chromatography.
Workflow for Removing Amine Impurities
Caption: Acid-base extraction workflow for impurity removal.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a 1M aqueous solution of Sodium Hydroxide (NaOH). Your target compound, being acidic, will deprotonate and dissolve in the aqueous phase.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract it three times with ethyl acetate. The less acidic diethyl 2-aminomalonate will preferentially partition into the organic ethyl acetate layer.
-
Separation: Discard the organic layers which contain the impurity.
-
Precipitation: Cool the remaining aqueous layer in an ice bath and slowly acidify it with 1M Hydrochloric Acid (HCl) to a pH of approximately 2-3. Your target product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and then a small amount of cold ethanol.
-
Drying: Dry the purified solid under high vacuum.
Q3: My final product is off-color (yellow or brown) instead of the expected white or off-white solid. What is the likely cause and how can I fix it?
A3: The discoloration is often due to trace amounts of highly conjugated, colored byproducts or degradation products formed during the reaction or workup, especially if heat was applied.
Expert Insight: Recrystallization is the most effective method for removing small amounts of colored impurities and for obtaining a highly crystalline, pure final product.
Choosing the Right Recrystallization Solvent
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Table 2: Potential Solvents for Recrystallization
| Solvent System | Rationale |
| Water | The high polarity of water makes it a good candidate. Solubility will be low at room temperature and increase significantly upon heating. |
| Ethanol/Water Mixture | A co-solvent system can fine-tune the solubility. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol. |
| Dimethylformamide (DMF)/Water | For highly insoluble compounds, dissolving in a minimal amount of hot DMF and then adding water to induce precipitation can be effective. |
Protocol: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling deionized water to your crude, colored product until it fully dissolves.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum.
References
Technical Support Center: (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Reactions
Welcome to the technical support center for reactions involving (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential challenges encountered during the synthesis and modification of this important heterocyclic compound. The inherent reactivity of the aminouracil core can lead to a variety of byproducts, and this resource aims to provide clarity and practical solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected mass in my peptide coupling reaction with this compound. What could it be?
A1: An unexpected mass in your peptide coupling reaction could be due to several side reactions. The most common culprits are:
-
N-acylation of the pyrimidine ring: The 2-amino group on the pyrimidine ring is nucleophilic and can compete with the desired amino group of your peptide for the activated carboxylic acid. This results in the formation of a byproduct where the pyrimidine ring is acylated.[1][2]
-
Dimerization: If the carboxylic acid of this compound is activated, it can react with the 2-amino group of another molecule of itself, leading to dimer formation.
-
Guanidinylation of the pyrimidine amino group: Certain coupling reagents, particularly those of the uronium/aminium type like HBTU and TBTU, can lead to the guanidinylation of primary amines. While less common for the less nucleophilic 2-amino group of the pyrimidine, it remains a possibility under certain conditions.
To diagnose the issue, we recommend detailed mass spectrometry analysis (MS/MS) to fragment the unexpected ion and elucidate its structure.
Troubleshooting Guide
Problem 1: Low yield in peptide coupling reactions and multiple spots on TLC.
This is a common issue and often points to the formation of byproducts due to the reactivity of the this compound core.
The 2-amino-6-oxo-pyrimidine core possesses multiple reactive sites. The dual reactivity of the related 6-aminouracil system, where electrophiles can attack either the C5 position or the amino group, is a key consideration.[3] In the case of this compound, the primary competition during peptide coupling is between the amino group of the acetic acid side chain and the 2-amino group of the pyrimidine ring.
Caption: Competing reaction pathways in peptide coupling.
-
Choice of Coupling Reagents:
-
Recommendation: Utilize coupling reagents known for lower side reactions. Phosphonium-based reagents like PyBOP are often a better choice than some uronium-based reagents.[4]
-
Rationale: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt in HATU) can help suppress racemization and other side reactions by forming active esters that are more selective.[4]
-
-
Reaction Conditions:
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
pH: Maintain a neutral to slightly basic pH. Highly basic conditions can promote side reactions. The use of a hindered base like diisopropylethylamine (DIEA) is common, but its concentration should be carefully controlled.
-
-
Protection Strategy:
-
Consider N-protection of the pyrimidine ring: If N-acylation of the 2-amino group is a persistent issue, consider a temporary protecting group for this position. However, this adds extra steps to your synthesis.
-
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in DMF.
-
Add your N-terminally deprotected peptide resin or amino acid ester to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of DIC (1.1 equivalents) in DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as appropriate for your specific synthesis (e.g., filter the resin and wash, or perform an extractive work-up for solution-phase synthesis).
Problem 2: Product degradation during work-up or purification.
The stability of the pyrimidine ring can be sensitive to pH and temperature.
The aminouracil core can be susceptible to hydrolysis or other degradation pathways under strongly acidic or basic conditions, especially at elevated temperatures.
-
pH Control during Work-up:
-
Recommendation: Avoid strongly acidic or basic aqueous washes if possible. Use saturated sodium bicarbonate solution for neutralization instead of stronger bases. For acidic washes, use dilute solutions of acids like citric acid.
-
Rationale: Maintaining a pH range of 4-7 during work-up will generally minimize degradation.
-
-
Purification Conditions:
-
Recommendation: For reverse-phase HPLC, use a mobile phase with a milder acid like formic acid or acetic acid instead of trifluoroacetic acid (TFA) if you observe on-column degradation.
-
Rationale: TFA is a strong acid that can sometimes cause the cleavage of acid-labile groups or promote other side reactions.
-
-
Temperature:
-
Recommendation: Keep all work-up and purification steps at or below room temperature. Avoid heating solutions containing your product for extended periods.
-
Problem 3: Intramolecular cyclization leading to a lactam byproduct.
The proximity of the carboxylic acid and the 2-amino group on the pyrimidine ring can facilitate intramolecular cyclization.
Under conditions that activate the carboxylic acid, there is a possibility of an intramolecular reaction with the 2-amino group, leading to the formation of a fused tricyclic lactam. This is more likely to occur if the desired intermolecular reaction is slow.
Caption: Intramolecular vs. Intermolecular Reactions.
-
Reaction Concentration:
-
Recommendation: Run the reaction at a higher concentration to favor the intermolecular reaction over the intramolecular one.
-
Rationale: Intramolecular reactions are concentration-independent, while intermolecular reactions are favored at higher concentrations.
-
-
Order of Addition:
-
Recommendation: Pre-activate the carboxylic acid for a short period before adding the amine component of your desired reaction.
-
Rationale: This can help to ensure that the activated species reacts quickly with the intended nucleophile before it has a chance to cyclize. However, prolonged pre-activation can lead to other side reactions, so this needs to be optimized.
-
Data Summary Table
| Issue | Potential Byproduct | Suggested Solution | Key Parameter to Control |
| Unexpected Mass (+ mass of acyl group) | N-acylated pyrimidine | Use milder coupling reagents (e.g., DIC/HOBt), lower temperature. | Reagent choice, Temperature |
| Unexpected Mass (dimer) | Dimer of starting material | Slower addition of coupling agent, lower temperature. | Rate of addition, Temperature |
| Product Degradation | Hydrolysis products | Maintain pH 4-7 during work-up and purification. | pH, Temperature |
| Low Yield, Byproduct with loss of H₂O | Intramolecular lactam | Increase reaction concentration, optimize order of addition of reagents. | Concentration |
References
-
Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]
-
Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. Available at: [Link]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]
-
Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate. Available at: [Link]
-
Spectral-Luminescent Study of the Acid–Base Equilibrium of 5-Aminouracil and 6-Aminouracil in Aqueous Solutions. Semantic Scholar. Available at: [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Chemoselective Acylation of Nucleosides. National Institutes of Health. Available at: [Link]
-
Synthesis of 1-( N -Alkylidene or Benzylideneamino)-1,6-dihydro-2-methylthio-6-oxo-pyrimidine from Meldrum's Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. ResearchGate. Available at: [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. ResearchGate. Available at: [Link]
-
Triplex-forming peptide nucleic acid modified with 2-aminopyridine as a new tool for detection of A-to-I editing. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: A Guide to Improving the Yield of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Synthesis
Welcome to the technical support center for the synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Proposed Synthetic Pathway
The synthesis of this compound is a challenging endeavor due to the molecule's high polarity and potential for side reactions. A robust and common approach involves the cyclocondensation of a guanidine source with a functionalized β-keto ester, followed by selective hydrolysis. This guide will focus on troubleshooting this specific pathway.
Caption: Proposed two-step synthesis pathway.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before and during the synthesis.
Q1: What are the most critical parameters affecting the overall yield in this synthesis?
A: The overall yield is highly sensitive to three main factors:
-
Purity of Starting Materials: Impurities in either the guanidine or the diethyl 2-formylsuccinate can lead to significant side product formation, complicating purification and lowering the yield.[1] It is crucial to use reagents of appropriate purity.
-
Reaction Conditions of Cyclocondensation: The choice of base, solvent, temperature, and reaction time are paramount.[1] Suboptimal conditions can lead to incomplete conversion or decomposition of the desired intermediate.[2]
-
Workup and Purification: The target molecule and its ester intermediate are highly polar. Significant product loss can occur during aqueous workup and chromatographic purification if the procedures are not optimized.[3]
Q2: Why is an inert atmosphere recommended for the cyclocondensation step?
A: Many organic reactions, especially those involving strong bases like sodium ethoxide, are sensitive to atmospheric moisture and oxygen.[1] Moisture can quench the base, reducing its effectiveness and leading to lower yields. While not always strictly necessary for this specific reaction, using a nitrogen or argon blanket is a good laboratory practice that enhances reproducibility by eliminating atmospheric variables.[1]
Q3: My final product is a different color than expected. Does this indicate impurity?
A: Not necessarily, but it warrants investigation. Heterocyclic compounds can often have a pale yellow or off-white appearance due to minor, highly conjugated impurities. However, a significant color change (e.g., dark brown or black) often indicates product decomposition or the presence of polymeric side products.[4] It is essential to characterize the product using techniques like NMR, LC-MS, and melting point analysis to confirm its identity and purity.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem Area 1: Low or No Product Formation in Step 1 (Cyclocondensation)
Q: My reaction monitoring (TLC/LC-MS) shows only unreacted starting materials after the recommended reaction time. What is the most likely cause?
A: This issue almost always points to a problem with the reaction setup or reagents. Follow this diagnostic workflow:
Sources
Technical Support Center: Navigating Solubility Challenges with (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Welcome to the technical support center for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS No. 85301-38-8). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may be facing.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a heterocyclic compound featuring both a carboxylic acid group and an amino group, as well as a pyrimidine ring which itself is weakly basic. This makes the molecule zwitterionic and amphoteric , meaning it can carry both a positive and a negative charge and can react as both an acid and a base. This dual nature is the primary determinant of its complex solubility behavior.
The solubility of zwitterionic compounds is highly dependent on the pH of the solution.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions (like hydrogen bonding) and often resulting in minimal aqueous solubility.[3][4] Away from the pI, the molecule becomes charged (either as a cation in acidic conditions or an anion in basic conditions), which enhances its interaction with polar solvents like water and thereby increases its solubility.[5][6]
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water or common buffers like PBS (pH 7.4). What is the likely cause?
A1: The poor solubility at neutral pH is characteristic of a zwitterionic compound likely being at or near its isoelectric point. At pH 7.4, both the carboxylic acid and the amino groups may be ionized, but the net charge could be close to zero, minimizing its solubility. The high melting point of a similar methylated derivative (322 °C with decomposition) suggests strong crystal lattice energy, which further contributes to poor solubility in its solid state.[1]
Q2: What is the first and most critical step I should take to improve the solubility of this compound in an aqueous medium?
A2: The most effective initial step is to adjust the pH of your solvent.[7][8] Given the compound's amphoteric nature, its solubility will increase in both acidic and basic conditions.
-
Acidic Conditions (e.g., pH 1-3): The amino group and the basic nitrogens on the pyrimidine ring will be protonated, forming a cationic salt which is generally more soluble.
-
Basic Conditions (e.g., pH 9-11): The carboxylic acid group will be deprotonated, forming an anionic salt, which should also exhibit increased solubility.
A simple pH-solubility screening experiment is highly recommended as a first step.
Q3: I need to use this compound in a cell-based assay where extreme pH is not an option. What are my alternatives?
A3: If you are constrained to a physiological pH range (e.g., 7.2-7.4), you have several options:
-
Use of Co-solvents: You can first dissolve the compound in a small amount of a water-miscible organic solvent and then dilute it into your aqueous buffer.[9][10] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid toxicity in cell-based assays.[8]
-
-
Prepare a Concentrated Stock at an Extreme pH: Dissolve the compound at a high concentration in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. You can then dilute this stock solution to your final working concentration in your neutral pH buffer. The final pH of your working solution should be minimally affected if the dilution factor is large enough.
-
Advanced Formulation Strategies: For more persistent solubility issues, consider techniques like creating an amorphous solid dispersion or using cyclodextrins to form inclusion complexes.[5][10][11] These methods can enhance the apparent solubility of the compound at neutral pH.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are still facing challenges, this step-by-step guide provides a systematic approach to troubleshooting the solubility of this compound.
Step 1: Initial Solvent Screening (Qualitative)
Before committing a large amount of your compound, perform a small-scale test with a few milligrams in about 0.5 mL of various solvents.
| Solvent Type | Examples | Expected Outcome & Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low solubility in water at neutral pH. Solubility may increase in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High solubility is expected, especially in DMSO and DMF, due to their ability to disrupt hydrogen bonds. |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 10.0 (e.g., Carbonate) | Solubility should be significantly higher at pH 2.0 and 10.0 compared to pH 7.4.[8] |
Step 2: pH-Dependent Solubility Profile
This is a crucial experiment to understand the behavior of your compound. A general protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the optimal pH range for solubilization.
Caption: pH effect on the solubility of a zwitterionic compound.
Step 3: Co-Solvent Systems
If pH adjustment alone is not suitable for your application, systematically test co-solvents.
-
Primary Choice: Start with DMSO as it is a powerful solvent for many heterocyclic compounds.
-
Method: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Dilution: Add this stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.
-
Observation: Visually inspect for any cloudiness or precipitate. If precipitation occurs, you may need to lower the final concentration or try a different co-solvent.
Step 4: Advanced Techniques
If the above methods fail, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus better solubility.[11][12]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[9]
-
Salt Formation: While pH adjustment in solution forms a salt in situ, you can also isolate a stable salt form of the compound (e.g., a hydrochloride or sodium salt) to use as your starting material.[11]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)
This protocol is based on the widely accepted "shake-flask" method to determine equilibrium solubility.[13]
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify the compound
Procedure:
-
Add an excess amount of the compound to a vial (ensure solid is visible).
-
Add a known volume of a specific pH buffer to the vial.
-
Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate for 24-48 hours to reach equilibrium.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical instrument.
-
Quantify the concentration using your validated analytical method.
-
Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Sources
- 1. Zwitterions and pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
Technical Support Center: Stability of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 85301-38-8) in solution.[1] As a Senior Application Scientist, this guide provides not only procedural steps but also the underlying scientific rationale to empower you to design, execute, and interpret stability studies effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, with the molecular formula C6H7N3O3, is a pyrimidine derivative.[1] Its structure features a dihydropyrimidine ring, which is a common scaffold in various biologically active molecules. Key functional groups that may influence its stability include:
-
An amino group at the 2-position.
-
A lactam group (a cyclic amide) within the pyrimidine ring.
-
An acetic acid side chain at the 5-position.
Understanding these functional groups is crucial as they are potential sites for chemical degradation.
Q2: What are the likely degradation pathways for this molecule in solution?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure and the known behavior of similar compounds.[2][3] The most probable degradation pathways include:
-
Hydrolysis: The lactam ring in the dihydropyrimidine structure could be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, leading to ring-opening.[2][3] The amide bond in the lactam is a primary target.
-
Oxidation: The electron-rich pyrimidine ring and the amino group can be susceptible to oxidation.[4] This can be initiated by atmospheric oxygen, peroxides, or transition metal ions in the solution.[4]
-
Decarboxylation: While less common, the acetic acid side chain could potentially undergo decarboxylation under certain conditions, such as elevated temperatures.[4]
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light could induce photochemical reactions.
Q3: What are the initial steps to assess the stability of my compound in a new formulation?
A3: A systematic approach is crucial. We recommend starting with a forced degradation study.[5][6] This involves subjecting a solution of the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[5][6] The information gathered will be invaluable for developing a stability-indicating analytical method and for designing more stable formulations.[5]
Troubleshooting Guide: Stability Issues in Experimental Workflows
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound concentration over time in my stock solution. | Chemical instability under storage conditions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. |
| 2. pH of the Solution: The inherent pH of your solvent system might be promoting hydrolysis. Measure the pH and consider buffering the solution to a more neutral pH if possible. | ||
| 3. Solvent Purity: Impurities in the solvent (e.g., peroxides in older ethers or aldehydes in alcohols) can react with your compound. Use high-purity, freshly opened solvents. | ||
| Unexpected peaks appear in my HPLC chromatogram. | Degradation of the parent compound. | 1. Characterize the New Peaks: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks. This can provide clues about the type of degradation (e.g., an increase of 16 amu might suggest oxidation). |
| 2. Perform a Forced Degradation Study: Compare the retention times of the unknown peaks with those generated under specific stress conditions (acid, base, oxidation). This can help identify the degradation products. | ||
| Variability in experimental results between batches. | Inconsistent handling or storage of the compound or its solutions. | 1. Standardize Protocols: Ensure all users are following the same protocol for solution preparation, storage, and handling. |
| 2. Assess Impact of Freeze-Thaw Cycles: If you are freezing and thawing your stock solutions, this can sometimes lead to degradation. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is a cornerstone for understanding the stability of a drug substance.[5][6] It helps in the development of stability-indicating methods and provides insights into degradation pathways.
Protocol 1: General Forced Degradation Workflow
This protocol outlines the steps to subject this compound to various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points.
-
Neutralize each sample with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature and protected from light.
-
Take samples at various time points for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60 °C).
-
Take samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Take samples at various time points.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or HPLC-MS, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop an HPLC method that separates the parent compound from all its potential degradation products.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values. The goal is to achieve good peak shape and retention for the parent compound.
-
-
Analysis of Stressed Samples:
-
Inject the samples generated from the forced degradation study.
-
Examine the chromatograms to see if the degradation products are well-separated from the parent peak and from each other.
-
-
Method Optimization:
-
If co-elution occurs, optimize the method by adjusting the gradient, flow rate, temperature, or changing the column chemistry.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting with the main peak.
-
Visualizations
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree
Caption: Decision tree for identifying unknown peaks.
References
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225–229. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Pyrimidine Ring Formation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine ring formation. Pyrimidine scaffolds are fundamental to numerous biologically active compounds, and their successful synthesis is often a critical step in the development of novel therapeutics.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during pyrimidine synthesis. The information is structured to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles governing these reactions.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most common hurdles in pyrimidine synthesis. This section will explore the potential causes and provide systematic troubleshooting strategies.
FAQ 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the primary factors to investigate?
Low yields in the Biginelli reaction, a cornerstone of pyrimidine synthesis, can often be traced back to several key experimental parameters.[4] A systematic approach to troubleshooting is crucial for improving the outcome.
Causality and Troubleshooting Steps:
-
Suboptimal Catalyst Activity or Choice: The catalyst is essential for driving the reaction, and in its absence, product formation is often minimal.[3][5]
-
Expert Insight: While strong Brønsted acids like HCl are traditional catalysts, they can sometimes promote side reactions.[5] Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃ often offer milder conditions and can be more effective for specific substrates, sometimes even allowing for solvent-free reactions.[5][6]
-
Actionable Protocol:
-
Screen Catalysts: If using a standard Brønsted acid, consider screening a panel of Lewis acid catalysts.
-
Verify Catalyst Activity: Ensure your catalyst is not deactivated. For instance, reusable catalysts may require regeneration.[7]
-
Optimize Loading: The catalyst-to-substrate ratio is critical. A loading that is too low may result in incomplete conversion, while an excess can lead to unwanted byproducts.
-
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are pivotal.
-
Expert Insight: While refluxing in a solvent like ethanol is common, the optimal temperature can be highly substrate-dependent.[7] Some reactions may benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers.[5]
-
Actionable Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time.[7] This will help determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
-
Systematic Temperature Variation: If the reaction is sluggish, incrementally increase the temperature. Conversely, if multiple byproducts are observed, attempt the reaction at a lower temperature for a longer duration.
-
-
-
Purity of Reactants: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount.
-
Expert Insight: Impurities in starting materials can act as inhibitors or participate in competing side reactions, thereby reducing the yield of the desired pyrimidine.[5][7]
-
Actionable Protocol:
-
Verify Purity: Use techniques like NMR or melting point analysis to confirm the purity of your starting materials.
-
Purify if Necessary: If impurities are detected, purify the reactants before use. For example, aldehydes can be prone to oxidation and may need to be distilled.
-
-
Section 2: Formation of Impurities and Side Products
The formation of unexpected products can complicate purification and significantly lower the yield of the target molecule. Understanding the common side reactions is the first step toward mitigating them.
FAQ 2: During a Pinner synthesis, I'm observing a complex mixture of byproducts along with my desired pyrimidine. What are the likely side reactions, and how can I suppress them?
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. However, its success is highly dependent on controlling competing reaction pathways.
Causality and Troubleshooting Steps:
-
Hydrolysis of aAmidine: Amidines can be susceptible to hydrolysis, especially in the presence of moisture.
-
Expert Insight: The purity and handling of the amidine salt are critical.[7] Amidines are often hygroscopic and can hydrolyze over time, leading to the formation of amides and ammonia, which will not participate in the desired cyclization.[7]
-
Actionable Protocol:
-
Use Fresh or Purified Amidine: Whenever possible, use freshly prepared amidine hydrochloride.
-
Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[7]
-
-
-
Self-Condensation of the 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation, particularly under basic conditions.
-
Expert Insight: The choice and stoichiometry of the base are crucial.[7] A base that is too strong or used in excess can promote the self-condensation of the dicarbonyl compound at a rate faster than the desired intermolecular reaction with the amidine.
-
Actionable Protocol:
-
Base Selection: Carefully select the base. Common bases include sodium ethoxide and potassium carbonate.[7] The strength of the base should be tailored to the specific substrates.
-
Stoichiometry Control: Use the appropriate stoichiometric amount of base to favor the desired reaction pathway.
-
-
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates that can then participate in other reactions.
-
Expert Insight: The reaction temperature plays a significant role in driving the final cyclization and dehydration steps.
-
Actionable Protocol:
-
Temperature Optimization: Monitor the reaction by TLC to find the optimal temperature that promotes cyclization without causing decomposition.[7]
-
-
Troubleshooting Workflow for Pinner Synthesis
Caption: A workflow for troubleshooting the Pinner synthesis of pyrimidines.
Section 3: Reaction Stalling or Failure to Initiate
In some instances, the reaction may not proceed at all, or it may stop prematurely. This section addresses these challenging scenarios.
FAQ 3: My pyrimidine synthesis reaction is not starting, or it appears to have stalled midway. What are the likely causes?
A stalled reaction can be frustrating, but a logical process of elimination can often identify the root cause.
Causality and Troubleshooting Steps:
-
Insufficient Activation Energy: The reaction may simply not have enough energy to overcome the activation barrier.
-
Expert Insight: This is a common issue, especially with sterically hindered substrates.[5]
-
Actionable Protocol:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.[5]
-
Consider Microwave Synthesis: Microwave irradiation can sometimes provide the necessary energy to drive difficult reactions to completion in a shorter time frame.[8][9]
-
-
-
Insoluble Reactants or Intermediates: If a reactant or a key intermediate is not soluble in the chosen solvent, the reaction can be significantly impeded.
-
Expert Insight: Poor solubility can be a major obstacle, especially in multi-component reactions where several species need to interact.[10]
-
Actionable Protocol:
-
-
Polymerization or Decomposition of Starting Materials: Some starting materials, particularly certain aldehydes, can be prone to polymerization or decomposition under the reaction conditions.[5]
-
Expert Insight: This is especially true under strongly acidic conditions.
-
Actionable Protocol:
-
Comparative Table of Reaction Condition Adjustments
| Parameter | Low Yield | Byproduct Formation | Reaction Stalling |
| Catalyst | Optimize loading; screen different catalysts (e.g., Lewis acids).[5] | Switch to a milder catalyst; ensure anhydrous conditions if catalyst is water-sensitive.[7] | Increase catalyst loading; try a more active catalyst.[5] |
| Temperature | Optimize for conversion (may need to increase).[7] | Lower temperature to reduce the rate of side reactions.[7] | Increase temperature to overcome the activation energy barrier.[5] |
| Solvent | Screen for optimal solubility and reaction rate.[7][10] | Choose a solvent that may disfavor the formation of byproducts. | Use a solvent with higher solubilizing power for all components.[10] |
| Reactant Purity | High purity is essential for good yield.[7] | Impurities can lead to a range of side products.[7] | Impurities may inhibit the catalyst or the reaction. |
Section 4: Purification Challenges
Even with a successful reaction, isolating the desired pyrimidine can be challenging, especially for highly polar derivatives.
FAQ 4: I've successfully synthesized a polar pyrimidine derivative, but I'm struggling with its purification. What strategies can I employ?
The purification of polar pyrimidine derivatives often requires specialized chromatographic techniques due to their high solubility in polar solvents and potentially poor retention on standard reverse-phase columns.[11]
Recommended Purification Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[11]
-
Reverse-Phase Chromatography (RPC) with Modifications:
-
Expert Insight: While standard RPC can be challenging, using polar-endcapped columns can improve the retention of polar compounds.[11]
-
Actionable Protocol:
-
Use a Polar-Embedded or Polar-Endcapped Column.
-
Decrease the Organic Modifier Concentration: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar molecules.[11]
-
-
-
Recrystallization:
-
Expert Insight: Finding a suitable solvent system is key. The ideal solvent will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Actionable Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, treat it with activated charcoal and perform a hot gravity filtration.[11]
-
Allow the solution to cool slowly to promote the formation of pure crystals.[11]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[11]
-
-
Purification Strategy Decision Tree
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Welcome to the technical support center for the synthesis and scale-up of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This guide is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale.
Introduction to the Synthesis
This compound is a key heterocyclic compound with a structure analogous to intermediates used in the synthesis of various biologically active molecules. Its synthesis typically involves the cyclocondensation of a guanidine source with a substituted malonic ester derivative, followed by hydrolysis. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction control, impurity management, and product isolation. This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, actionable solutions.
A common and logical synthetic approach is the condensation of guanidine with a diethyl malonate derivative substituted at the C2 position with a protected carboxymethyl group, followed by deprotection and hydrolysis.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-6-hydroxypyrimidine derivatives?
A: The most prevalent method is the condensation of guanidine or its salts with a suitably substituted malonic acid diester or a related 1,3-dicarbonyl compound.[1][2] This reaction is typically carried out in the presence of a base such as sodium ethoxide.
Q2: Why does the reaction yield often decrease when moving from a lab scale to a pilot plant scale?
A: A drop in yield during scale-up is a frequent issue.[3] This can be due to several factors, including:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.
-
Exotherm Control: The condensation reaction is often exothermic. What is easily managed in a small flask can become a significant challenge at a larger scale, potentially leading to side reactions or product degradation if not properly controlled.
-
Raw Material Quality: The purity of starting materials has a more significant impact at a larger scale. Trace impurities can act as catalysts for unwanted side reactions.[3]
Q3: What are the main challenges in purifying polar aminopyrimidine compounds like the target molecule?
A: The high polarity of these compounds can make purification challenging. In reversed-phase chromatography, they may show poor retention on standard C18 columns.[4] Crystallization can be an effective method, but finding a suitable solvent system where the product has low solubility at cool temperatures while impurities remain dissolved can be difficult.[4][5]
Q4: Are there any specific safety concerns to be aware of during the scale-up of this synthesis?
A: The use of strong bases like sodium ethoxide requires careful handling, especially at large scales, due to its reactivity with water and moisture. The potential for uncontrolled exotherms during the condensation step is a primary safety concern that must be addressed with appropriate reactor design and cooling capacity.
Troubleshooting Guides
Guide 1: Low Yield in the Cyclocondensation Step
Problem: The yield of the intermediate, ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, is significantly lower on a larger scale compared to the lab scale.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Mixing | In large reactors, inadequate agitation can lead to poor mass transfer, resulting in localized concentration gradients and reduced reaction rates. Solution: Ensure the stirrer speed and impeller design are appropriate for the reactor volume to maintain a homogeneous mixture.[3] |
| Poor Exotherm Control | The condensation reaction is exothermic. Uncontrolled temperature spikes can lead to the degradation of reactants and products, or the formation of side products. Solution: Implement a controlled, slow addition of one of the reactants. Monitor the internal reaction temperature closely and ensure the reactor's cooling system is adequate.[3] |
| Incomplete Reaction | The reaction may not be going to completion due to suboptimal conditions at a larger scale. Solution: Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry. Consider a moderate increase in temperature or a longer reaction time, with careful monitoring for byproduct formation. |
| Base Degradation | The base (e.g., sodium ethoxide) can be deactivated by moisture in the reactants or solvent, especially on a larger scale where transfers are more exposed to the atmosphere. Solution: Use anhydrous solvents and ensure all reactants are dry. Handle the base under an inert atmosphere (e.g., nitrogen). |
Guide 2: Formation of Impurities During Synthesis
Problem: The crude product contains significant levels of unknown impurities that were not observed or were present in negligible amounts on the lab scale.
| Potential Impurity | Identification and Mitigation Strategy |
| Dihydropyrimidine Derivatives | These can arise from the self-condensation of the malonic ester.[3] Mitigation: Optimize the stoichiometry of the reactants. A slight excess of guanidine can sometimes suppress this side reaction.[3] |
| Unreacted Starting Materials | Incomplete reaction is a common issue. Mitigation: Improve mixing and temperature control as described in Guide 1. Confirm the quality and reactivity of the starting materials. |
| Products of Base-Induced Degradation | The ester functionalities can be susceptible to degradation under harsh basic conditions and high temperatures. Mitigation: Use the minimum effective amount of base. Consider using a milder base or conducting the reaction at a lower temperature for a longer duration. |
Experimental Protocol: Impurity Profile Analysis
-
Sample Preparation: Dissolve a known concentration of the crude product in a suitable solvent (e.g., DMSO-d6 for NMR, or a mobile phase component for HPLC).
-
HPLC Analysis: Use a gradient HPLC method with a suitable column (e.g., C18 or a polar-embedded column) to separate the main product from impurities. UV detection at multiple wavelengths can help in identifying chromophoric impurities.
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass of the impurities, which is crucial for their identification.
-
NMR Spectroscopy: Acquire a 1H NMR spectrum of the crude product. The presence of unexpected signals can indicate the nature of the impurities.
Guide 3: Challenges in the Hydrolysis of the Ester Intermediate
Problem: The saponification of the ethyl ester to the final carboxylic acid is incomplete, or leads to the formation of degradation products.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Hydrolysis | The ester may be sterically hindered or the reaction conditions may be too mild. Solution: Increase the reaction temperature or the concentration of the base (e.g., NaOH). Monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| Product Degradation | The pyrimidine ring can be susceptible to cleavage under harsh hydrolytic conditions (high temperature and high base concentration). Solution: Use milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture, which can often effect saponification at lower temperatures. |
| Difficult Work-up | The product is an amino acid and may be highly soluble in water, making extraction difficult. Solution: After acidification, the product may precipitate. If it remains in solution, consider evaporating the solvent or using techniques like lyophilization. If extraction is necessary, use a polar organic solvent like ethyl acetate in large volumes. |
Guide 4: Purification and Isolation of the Final Product
Problem: The final product, this compound, is difficult to purify to the required specifications.
Troubleshooting Workflow for Purification
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dihydropyrimidinone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dihydropyrimidinone (DHPM) synthesis via the Biginelli reaction. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this versatile multicomponent reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic protocols and overcome common challenges.
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for creating 3,4-dihydropyrimidin-2(1H)-ones, a class of heterocyclic compounds with significant pharmaceutical applications, including as calcium channel blockers and antihypertensive agents.[1][2] While elegant in its simplicity, the reaction is not without its pitfalls. This guide will address the most common side reactions and yield-limiting issues, providing you with the knowledge to refine your experimental approach.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Formation of a Yellow, Fluorescent Byproduct
Q: My reaction has produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this compound, and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction becomes competitive when two equivalents of the β-ketoester react with one equivalent of the aldehyde and an ammonia source.[4] The ammonia is often generated from the decomposition of urea, particularly at elevated temperatures.[3][5]
Causality & Mechanism: The Biginelli and Hantzsch pathways compete for the same starting aldehyde. The key difference lies in the nucleophile that engages with the aldehyde and β-ketoester intermediates. In the Hantzsch pathway, ammonia, rather than urea, acts as the nitrogen donor, leading to the formation of a different heterocyclic core.[4][6] High temperatures accelerate the decomposition of urea into ammonia and isocyanic acid, thereby favoring the Hantzsch pathway.[3]
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature can significantly suppress the decomposition of urea and disfavor the kinetics of the Hantzsch condensation.[3][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance between reaction rate and byproduct formation.[5]
-
Catalyst Selection: The choice of catalyst can profoundly influence selectivity. While strong Brønsted acids are traditional, certain Lewis acids or heterogeneous catalysts may offer better selectivity for the Biginelli product.[3][5] For instance, KSF clay has been shown to favor pyrimidine formation, whereas silica gel under the same microwave conditions can surprisingly lead to the Hantzsch product.[7]
-
Order of Addition: While less commonly cited, adding the urea portionwise or as the final reactant can sometimes minimize its premature decomposition.[3]
-
Ammonia Scavenging: In specific cases where the aldehyde is particularly susceptible to the Hantzsch reaction, the addition of a mild ammonia scavenger could be explored, though this is not a standard approach.
| Parameter | Recommendation to Favor Biginelli Product | Rationale |
| Temperature | Lower temperature (e.g., reflux in ethanol vs. higher boiling solvents) | Minimizes urea decomposition into ammonia, a key reactant for the Hantzsch pathway.[3] |
| Catalyst | Screen Lewis acids (e.g., Yb(OTf)₃, InCl₃) or heterogeneous catalysts.[5][8] | Catalyst can selectively activate intermediates of one pathway over the other. |
| Reactant Stoichiometry | Use a slight excess of urea (e.g., 1.5 equivalents).[9] | Ensures urea is available to compete effectively against any in situ generated ammonia. |
Issue 2: Low Yield and Unreacted Starting Materials
Q: My reaction has a low conversion rate, with a significant amount of unreacted starting materials remaining. What are the likely causes, and how can I improve the yield?
A: Low conversion is a frequent challenge and can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity and steric hindrance.[5]
Causality & Mechanism: The Biginelli reaction is acid-catalyzed, proceeding through an N-acyliminium ion intermediate formed from the condensation of the aldehyde and urea.[9] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration.[1][8] If any step in this catalytic cycle is inefficient, the reaction will stall.
Troubleshooting Steps:
-
Catalyst Activity & Choice: The catalyst is critical.[5]
-
Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration.[5] For Brønsted acids like HCl, confirm the concentration is appropriate.[5]
-
Screening: If the yield is poor, screen a panel of catalysts. Modern catalysts like Yb(OTf)₃, InCl₃, ionic liquids, or various heterogeneous catalysts often provide higher yields under milder conditions than traditional mineral acids.[5][9][10]
-
-
Optimize Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. Use TLC to monitor the disappearance of the limiting reagent.[5] However, be mindful that excessive heat can trigger side reactions.[5]
-
Solvent Selection: The solvent impacts reactant solubility and reaction rates.[5] While ethanol is common, other polar solvents like acetonitrile, or even solvent-free conditions, have proven effective and can sometimes dramatically improve yields.[5][11]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or introduce competing side reactions.[5] Ensure all starting materials are of high purity.
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can significantly slow the reaction.[5] For sterically hindered substrates, consider increasing the reaction time, temperature, or catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most accepted mechanism for the Biginelli reaction?
A1: The most widely accepted mechanism is the "iminium route".[12] It involves three key stages:
-
Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and adds to the electrophilic iminium ion.[13]
-
Cyclization and Dehydration: The resulting open-chain adduct undergoes intramolecular cyclization via attack of the free amine onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[1][13]
Understanding this mechanism highlights the importance of the acid catalyst, which facilitates both the formation of the key electrophilic intermediate and the final dehydration step.
Caption: Figure 1. The N-Acyliminium Ion Mechanism Pathway.
Q2: Are there other significant side reactions besides Hantzsch DHP formation?
A2: Yes. While the Hantzsch reaction is the most prominent, other side reactions can occur:
-
Knoevenagel Condensation: The aldehyde can react with the β-ketoester to form an α,β-unsaturated dicarbonyl compound.[9] This intermediate can then react with urea, representing an alternative mechanistic pathway (the "enamine route"), but it can also polymerize or engage in other reactions if it accumulates.[12]
-
Michael Adducts: The β-ketoester enolate can act as a Michael donor and add to the Knoevenagel condensation product, leading to dimeric byproducts.[5]
-
Self-Condensation of Reactants: Aldehydes, especially aliphatic ones, can undergo self-aldol condensation under acidic conditions. β-ketoesters can also self-condense.
These side reactions are generally minimized by carefully controlling the reaction conditions (temperature, catalyst, stoichiometry) to favor the primary Biginelli pathway.
Caption: Figure 2. Competing reaction pathways in DHPM synthesis.
Q3: Can I use thiourea instead of urea?
A3: Yes, thiourea is a common substitute for urea in the Biginelli reaction, leading to the formation of 3,4-dihydropyrimidin-2(1H)-thiones.[9] These sulfur analogs are also of significant interest in medicinal chemistry. The reaction conditions are generally similar, though optimization may be required as thiourea can have different solubility and reactivity profiles. Thiourea is also prone to decomposition, so temperature control remains important.[14]
Experimental Protocols
Protocol 1: Standard Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol is a general starting point for the synthesis of a DHPM, optimized to favor the desired product over common byproducts.
Materials:
-
Aromatic Aldehyde (10 mmol, 1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 equiv)
-
Urea (15 mmol, 1.5 equiv)
-
Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)[5]
-
Solvent (e.g., Ethanol or Acetonitrile, 20 mL)[5]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[5]
-
Add the solvent (20 mL) followed by the catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[5]
-
Heat the reaction mixture to a gentle reflux (or a pre-determined optimal temperature, e.g., 80 °C).
-
Monitor the reaction progress by TLC until the aldehyde spot has been consumed (typically 2-8 hours).
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities and then dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Biginelli Reaction
Solvent-free conditions can offer environmental benefits and sometimes lead to higher yields and shorter reaction times.[9][11]
Materials:
-
Aromatic Aldehyde (10 mmol, 1.0 equiv)
-
β-Ketoester (10 mmol, 1.0 equiv)
-
Urea (15 mmol, 1.5 equiv)
-
Catalyst (e.g., ZrCl₄, 10 mol% or a solid-supported acid)[9]
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the chosen catalyst.[9]
-
Heat the neat mixture in an oil bath at a specified temperature (e.g., 90-100 °C) with vigorous magnetic stirring.[9]
-
Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., ethyl acetate), and running a TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Add ethanol to the solidified reaction mass and stir to break up the solid.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.[9]
Caption: Figure 3. General experimental workflow for the Biginelli reaction.
References
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. T. (2001). Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions. Synthetic Communications, 31(3), 425-430. Link
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem Technical Support.
-
SlideShare. (2015). BIGINELLI REACTION. Link
-
Wikipedia. (2023). Biginelli reaction. Link
- BenchChem. (2025). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. BenchChem Technical Support.
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Link
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Link
-
Sigma-Aldrich. (n.d.). Biginelli Reaction. Link
-
ResearchGate. (2001). Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions. Link
-
Gade, V. R., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(37), 33927–33935. Link
-
ProQuest. (2023). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. Link
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Link
-
Kumar, D., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42939-42951. Link
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Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Link
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Link
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Morales, F., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4795. Link
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Farrugia, L. J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698. Link
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J&K Scientific LLC. (2021). Biginelli Reaction. Link
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Kumar, A., & Maurya, R. A. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(19), 5364-5386. Link
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ResearchGate. (2013). Optimization of the enantioselective Biginelli reaction conditions. Link
- Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
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ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction [Image]. Link
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Gade, V. R., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(37), 33927–33935. Link
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ResearchGate. (2020). Optimization the reaction conditions for the Biginelli reaction. Link
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ResearchGate. (2015). Recent Developments in the Reactivity of the Biginelli Compounds. Link
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Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Link
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Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713. Link
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Chemistry Journal of Moldova. (2023). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Link
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Technical Support Center: Purification of Polar Pyrimidine Compounds
Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly polar molecules. The inherent polarity, multiple hydrogen bond donors/acceptors, and basicity of many pyrimidine cores often lead to complications in standard purification workflows.[1] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve your desired purity with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient you to the common challenges and strategic approaches for purifying polar pyrimidines.
Q1: What are the primary challenges when purifying polar pyrimidine compounds? A1: The main difficulties arise directly from their high polarity. This leads to several common issues:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Polar compounds have a low affinity for non-polar stationary phases (like C18) and may elute in or near the solvent front, resulting in poor separation from other polar impurities or starting materials.[1]
-
Peak Tailing in Chromatography: The basic nature of the pyrimidine ring's nitrogen atoms can cause strong, undesirable interactions with acidic sites on stationary phases like silica gel, leading to broad, tailing peaks and reduced resolution.[2][3]
-
Difficulty with Crystallization: High polarity often translates to high solubility in common polar solvents, making it difficult to achieve the supersaturation needed for crystallization.[1]
Q2: Which chromatographic techniques are most effective for these compounds? A2: While traditional methods can be challenging, several techniques are well-suited for polar pyrimidines. The choice depends on the specific properties of your compound:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[1][4][5] HILIC uses a polar stationary phase with a largely organic mobile phase, which promotes the retention of polar analytes that are poorly retained in RPC.[4][6]
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange).[7][8] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds and can provide unique selectivity without the need for ion-pairing reagents.[8][9]
-
Reversed-Phase Chromatography (RPC) with Modifications: Standard RPC can be adapted. Using polar-endcapped columns, adding ion-pairing agents, or carefully controlling the mobile phase pH to suppress ionization can significantly improve retention.[1][3][10]
-
Supercritical Fluid Chromatography (SFC): An emerging green chemistry technique, SFC uses supercritical CO₂ as the main mobile phase.[11] It offers very fast and efficient separations and is increasingly being adapted for more polar compounds.[12][13]
Q3: When should I choose crystallization over chromatography? A3: Crystallization is a highly effective and economical purification method for solid compounds, particularly on a large scale.[14] It should be considered when:
-
Your compound is a solid at room temperature.
-
You can identify a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[14]
-
The impurities have significantly different solubility profiles from your target compound. If your sample is an oil, is thermally unstable, or if impurities co-crystallize with your product, chromatography is generally the better choice.
Part 2: Chromatography Troubleshooting Guide
This guide provides solutions to specific problems encountered during the chromatographic purification of polar pyrimidines.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Question: My polar pyrimidine elutes in the void volume on a C18 column. How can I increase its retention?
This is a classic problem where the analyte is too polar for the non-polar stationary phase.[3] Your compound spends most of its time in the polar mobile phase, leading to rapid elution.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Analyte is too Polar | The hydrophilic nature of the pyrimidine derivative prevents significant hydrophobic interaction with the C18 alkyl chains. | Switch to a more suitable chromatography mode. HILIC is the recommended first alternative for retaining and separating highly polar compounds.[1][4][15] Mixed-mode chromatography is also an excellent option.[16] |
| Mobile Phase is too Strong | A high percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase makes it too "eluting" for polar compounds. | Decrease the organic modifier concentration. Reducing the percentage of the organic solvent will increase the polarity of the mobile phase, promoting greater interaction between your polar analyte and the stationary phase, thus increasing retention time.[1] |
| Analyte is Ionized | If your pyrimidine is basic, it may be protonated at neutral or acidic pH. Charged species are generally very polar and poorly retained in RPC. | Adjust the mobile phase pH. For basic pyrimidines, increasing the pH to suppress ionization (typically to 2 pH units above the pKa) will make the compound more neutral and hydrophobic, enhancing retention.[1] Caution: Ensure your column is stable at the chosen pH. |
| Standard C18 is not Optimal | Traditional C18 columns are not designed for highly polar analytes. | Use a polar-endcapped or polar-embedded column. These columns have modified surfaces that are more compatible with polar compounds and aqueous mobile phases, providing better retention.[1] |
| Ionizable Compound | For compounds that remain charged across a wide pH range. | Introduce an ion-pairing reagent. Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can form a neutral ion-pair with your charged analyte, increasing its overall hydrophobicity and retention on the RPC column.[3][17] |
Issue 2: Severe Peak Tailing or Streaking
Question: My compound shows significant peak tailing on a silica gel column. What is causing this and how can I get sharp peaks?
Peak tailing, especially for basic compounds like aminopyrimidines on silica, is typically caused by strong secondary interactions between the analyte and the stationary phase.[2][3] The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic nitrogen atoms of the pyrimidine ring.
Caption: Tailing of basic pyrimidines on silica and its mitigation.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Strong Analyte-Silica Interaction | The lone pair of electrons on the pyrimidine's nitrogen atoms acts as a Lewis base, interacting strongly with acidic silanol groups on the silica surface. This creates multiple retention sites with different energies, leading to a broad, tailing peak.[2] | Add a basic modifier to the mobile phase. Incorporating a small amount (0.1-2%) of a base like triethylamine (TEA) or ammonium hydroxide will neutralize the most acidic silanol sites, preventing strong interactions with your compound and resulting in a much-improved peak shape.[2][3] |
| Inappropriate Injection Solvent | Dissolving your sample in a solvent that is much stronger than the mobile phase can cause the initial band of analyte to spread on the column, leading to peak distortion.[1] | Dissolve the sample in the initial mobile phase. Whenever possible, use the mobile phase as the sample solvent. If solubility is an issue, use the weakest possible solvent that can fully dissolve your compound. Consider "dry loading" for flash chromatography.[2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. | Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal mass of compound for your column dimensions. |
| Column Degradation | Over time, especially under harsh pH conditions, the stationary phase can degrade, exposing more active sites or creating voids. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. |
Part 3: Crystallization Troubleshooting Guide
Question: My polar pyrimidine compound won't crystallize from solution, or it "oils out." What should I do?
This is a common outcome when the compound's high polarity makes it highly soluble in many solvents, or when the melting point is below the boiling point of the solvent.[1][18]
| Problem | Potential Cause | Suggested Solution |
| Compound Fails to Crystallize | Solution is not supersaturated. There may be too much solvent, or the solvent is simply too good at dissolving the compound even when cold.[1] | 1. Evaporate Solvent: Slowly remove some of the solvent to increase the concentration.[1] 2. Add an Anti-Solvent: Slowly add a "poor" solvent (one in which your compound is insoluble but is miscible with your current "good" solvent) until the solution becomes slightly turbid. Gently heat to redissolve, then cool slowly.[1][3] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" of the pure compound. |
| Compound "Oils Out" | The compound's melting point is lower than the temperature of the solution when it becomes saturated. The compound is coming out of solution as a liquid instead of a solid crystal lattice.[18] | 1. Add More Solvent: Add more of the "good" solvent to lower the saturation temperature. 2. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 3. Change Solvent System: Experiment with different solvent/anti-solvent combinations. |
| Low Recovery of Crystals | The compound has significant solubility even in the cold solvent.[1] | 1. Cool Further: Once at room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.[14] 2. Minimize Wash Volume: Wash the collected crystals with the absolute minimum amount of ice-cold solvent to remove impurities without redissolving the product.[14][19] |
| Colored Impurities in Crystals | Highly colored, polar impurities are co-crystallizing with the product. | Use Activated Charcoal: Before the slow cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] Be aware that charcoal can also adsorb your product, so use it sparingly. |
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a general workflow for developing a HILIC method for a polar pyrimidine derivative.
-
Column Selection: Choose a HILIC column. Common stationary phases include amide, cyano, or bare silica. Zwitterionic phases (e.g., ZIC-HILIC) can offer unique selectivity and are robust over a wider pH range.[4]
-
Mobile Phase Preparation:
-
The mobile phase consists of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer.[4][6]
-
Prepare an aqueous buffer stock solution, such as 100 mM ammonium formate or ammonium acetate.
-
The final mobile phase buffer concentration should be in the range of 5-20 mM. For example, to make 1 L of 90:10 ACN:Water with 10 mM ammonium formate, mix 900 mL of ACN with 100 mL of the 100 mM ammonium formate stock.
-
-
Sample Preparation: Dissolve the crude pyrimidine sample in the initial mobile phase. If solubility is low, dissolve it in a solvent with a similar or weaker elution strength (e.g., 95% ACN/5% water). Avoid dissolving the sample in pure water or DMSO if possible, as this can lead to poor peak shape.
-
Method Development:
-
Initial Gradient: Start with a shallow gradient to scout for the elution of your compound. For example: 95% organic down to 70% organic over 15 minutes.
-
Optimize Separation: Adjust the gradient slope, buffer concentration, and pH to achieve the best resolution between your compound and its impurities.[4] Increasing the water content will decrease retention, while increasing the organic content will increase retention.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., LC-MS, TLC) to identify those containing the pure product.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This method is ideal when a single perfect solvent cannot be found.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound when hot, and a "poor" (or "anti-") solvent in which your compound is insoluble but is miscible with the "good" solvent.[14] Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.[14][19]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the point of saturation.[14]
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[14]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[1][14]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents to remove any adhering impurities from the mother liquor.[14][19]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1][14]
Part 5: Visualization & Method Selection
Choosing the right purification strategy is critical. The following decision tree can guide your initial approach based on the properties of your crude product.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
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- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
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- 13. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. personal.tcu.edu [personal.tcu.edu]
Validation & Comparative
A Comparative Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid and Other Pyrimidine Derivatives: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on the pyrimidine derivative, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid , a compound of interest due to its structural features that suggest potential biological relevance. In the absence of extensive public data on this specific molecule, this document provides a comprehensive comparative analysis with well-established pyrimidine-based drugs. By examining the structure-activity relationships (SAR) of renowned derivatives such as the anticancer agent 5-Fluorouracil , the antiviral nucleoside analog Zidovudine (AZT) , and the tyrosine kinase inhibitor Imatinib , we aim to provide a predictive framework for the potential therapeutic applications of this compound and to guide future research in this area.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif found in nature as a core component of nucleobases like cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of drugs that can modulate physiological and pathological processes. The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3][4] The 2-aminopyrimidine moiety, in particular, is a privileged structure known to interact with a variety of biological targets.[1]
This guide will explore the chemical space around the 2-amino-6-oxo-pyrimidine core, with a specific focus on the potential implications of the 5-acetic acid substitution.
Comparative Analysis of Pyrimidine Derivatives
To understand the potential of this compound, we will compare its structure with three clinically successful pyrimidine derivatives.
Structural Comparison
| Compound | Core Structure | Key Substituents | Therapeutic Class |
| This compound | 2-Amino-6-oxo-pyrimidine | - C5: Acetic acid group | Investigational |
| 5-Fluorouracil | 6-Oxo-pyrimidine (Uracil analog) | - C5: Fluoro group | Anticancer |
| Zidovudine (AZT) | Pyrimidine nucleoside analog | - Thymine base - C3' of sugar: Azido group | Antiviral |
| Imatinib | 2-Aminopyrimidine | - Complex aryl and amine substitutions | Anticancer (Kinase Inhibitor) |
Functional Comparison and Mechanistic Insights
5-Fluorouracil is a mainstay in chemotherapy, primarily for solid tumors. Its mechanism of action hinges on the disruption of DNA synthesis.
-
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly to several active metabolites. One of its key metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of 5-Fluorouracil.
-
Structure-Activity Relationship (SAR): The fluorine atom at the C5 position is critical for its activity. It enhances the binding to thymidylate synthase. The 6-oxo group is also essential for its recognition as a uracil analog.
-
Inference for this compound: The shared 6-oxo-pyrimidine core suggests that the target compound could potentially interact with enzymes in the nucleotide synthesis pathway. However, the bulky and polar acetic acid group at C5, in contrast to the small electronegative fluorine of 5-FU, would likely alter its target specificity and mechanism. It may not be a potent thymidylate synthase inhibitor but could have other, as yet unidentified, biological activities.
Zidovudine was the first drug approved for the treatment of HIV. It is a nucleoside reverse transcriptase inhibitor (NRTI).
-
Mechanism of Action: AZT is a thymidine analog. It is phosphorylated in the host cell to its active triphosphate form. The viral reverse transcriptase incorporates this activated form into the growing viral DNA chain. The azido group at the 3' position of the sugar moiety prevents the formation of further phosphodiester bonds, leading to chain termination and inhibition of viral replication.[5]
Caption: Mechanism of action of Zidovudine (AZT).
-
Structure-Activity Relationship (SAR): The pyrimidine base is crucial for recognition by viral polymerases. The 3'-azido group is the key to its chain-terminating activity.
-
Inference for this compound: The target compound is not a nucleoside analog and lacks the sugar moiety, so it is unlikely to function as a chain-terminating antiviral in the same manner as AZT. However, some non-nucleoside pyrimidine derivatives have shown antiviral activity through other mechanisms, such as direct inhibition of viral enzymes.[6] The 2-amino group and the 5-acetic acid moiety could potentially interact with viral proteins.
Imatinib is a highly successful targeted cancer therapy that functions as a specific inhibitor of certain tyrosine kinases.
-
Mechanism of Action: Imatinib targets the ATP-binding site of the Bcr-Abl tyrosine kinase, the constitutively active kinase that drives chronic myeloid leukemia (CML). By blocking the binding of ATP, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in Bcr-Abl positive cells. The 2-aminopyrimidine core is a key pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the kinase ATP-binding pocket.[7]
Caption: Mechanism of action of Imatinib.
-
Structure-Activity Relationship (SAR): The 2-aminopyrimidine group is essential for binding to the kinase hinge region. The other substituents are crucial for specificity and potency.
-
Inference for this compound: The presence of the 2-aminopyrimidine moiety in the target compound is highly significant. This structural feature suggests a potential for kinase inhibitory activity. The 5-acetic acid group could potentially interact with other residues in a kinase active site, influencing potency and selectivity. Several 2-aminopyrimidine derivatives have been developed as potent kinase inhibitors.[8][9]
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel pyrimidine derivatives like this compound, a series of in vitro assays are essential.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale: This assay provides a quantitative measure of the cytotoxic or cytostatic effects of a compound on cancer cells.
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication.
Protocol:
-
Cell Monolayer: Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for 2-3 days until viral plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the effective concentration that reduces the plaque number by 50%).
Rationale: This assay directly measures the ability of a compound to inhibit the lytic cycle of a virus.
Caption: General experimental workflow for drug discovery.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound is currently limited in the public domain, a comparative analysis based on its structural features and the well-established activities of other pyrimidine derivatives provides a rational basis for predicting its potential therapeutic applications.
The presence of the 2-aminopyrimidine scaffold is a strong indicator that this compound may exhibit activity as a kinase inhibitor . The 6-oxo group and the 5-acetic acid moiety will undoubtedly influence its target specificity and potency. It is less likely to act as a classical antimetabolite like 5-FU or a nucleoside analog antiviral like AZT, but other anticancer or antiviral mechanisms cannot be ruled out.
Further investigation is warranted to elucidate the biological profile of this compound. We recommend a screening cascade that includes a panel of kinase assays, as well as cellular assays for anticancer and antiviral activity. The experimental protocols detailed in this guide provide a starting point for such investigations. The insights gained from this research will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrimidine derivatives, aiding in the design of future therapeutic agents.
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Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. (Source: NIH) [Link]
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(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. (Source: PubChem) [Link]
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Antiviral Drugs Mechanisms of Action, Animation. (Source: YouTube) [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (Source: EXCLI Journal) [Link]
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Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (Source: MDPI) [Link]
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2-(6-Amino-5-pyridin-3-yl-3-pyridinyl)acetic acid. (Source: PubChem) [Link]
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A Comparative Guide to the Structure-Activity Relationship of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid scaffold is a privileged heterocyclic structure in medicinal chemistry. Its close resemblance to the pyrimidine nucleobases, which are fundamental components of DNA and RNA, makes it an attractive starting point for the design of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] Understanding the structure-activity relationship (SAR) of these derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery and development process.
This guide provides a comparative analysis of the SAR of this compound derivatives, drawing upon experimental data from studies on closely related analogues. We will delve into the key structural modifications that influence biological activity, present comparative data in a clear and concise format, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and modifications of the acetic acid side chain. This section explores the SAR of these compounds against various biological targets, with a focus on enzyme inhibition.
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR) and FolD
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids.[4][5] Consequently, DHFR is a well-established target for antimicrobial and anticancer drugs.[3] A closely related enzyme, N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), is essential for the growth of parasites like Trypanosoma brucei, the causative agent of African sleeping sickness.[2]
A series of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based compounds, which are structurally analogous to our core scaffold, have been investigated as inhibitors of T. brucei FolD (TbFolD).[2] The key structural features and their impact on inhibitory activity are summarized below.
Key Structural Modifications and Their Impact on TbFolD Inhibition:
-
Ureido Linker at C5: The presence of a ureido linker at the C5 position of the pyrimidine ring is a critical determinant of activity. This linker allows for the introduction of various substituents that can interact with the enzyme's active site.
-
Aromatic Substituents: The nature of the aromatic group attached to the ureido linker significantly influences potency. Modifications to this part of the molecule have been explored to optimize interactions with the target enzyme.
-
Amino Acid Conjugates: Conjugation of amino acids to the aromatic moiety has been shown to modulate the activity and physicochemical properties of these inhibitors.
Table 1: Comparative Inhibitory Activity of (2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido Derivatives against T. brucei FolD
| Compound ID | Structure | TbFolD IC50 (µM)[2] |
| 2 | 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-ureido)benzoic acid derivative | 2.2 |
| 16 | (S)-2-(4-(3-(2,4-diamino-6-hydroxypyrimidin-5-yl)ureido)benzamido)hexanedioic Acid | Data not available |
| 11 | (S)-Dimethyl 2-(4-(3-(2,4-diamino-6-hydroxypyrimidin-5-yl)ureido)benzamido)hexanedioate | Data not available |
| 4 | 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoic Acid | Data not available |
Note: The available data for some compounds in the series was not quantitative.
The data suggests that the core 2,4-diamino-6-oxo-1,6-dihydropyrimidine scaffold is a promising starting point for the development of potent FolD inhibitors. Further optimization of the substituents on the ureido linker is likely to yield compounds with enhanced antiparasitic activity.
Case Study 2: Dual Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) for Anticancer Activity
Thymidylate synthase (TS) is another key enzyme in the folate pathway, responsible for the de novo synthesis of thymidylate, a crucial precursor for DNA synthesis.[6] Dual inhibition of both TS and DHFR is a highly effective strategy in cancer chemotherapy.[6] A series of 5-substituted-2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines, which share the 2-amino-4-oxo-pyrimidine core with our scaffold of interest, have been identified as potent dual inhibitors of human TS and DHFR.[6]
Key Structural Modifications and Their Impact on Dual TS/DHFR Inhibition:
-
5-Arylthio Substitution: The introduction of an arylthio group at the 5-position of the thieno[2,3-d]pyrimidine ring is a key feature for potent dual inhibitory activity.
-
Classical vs. Nonclassical Analogues: The presence of a glutamic acid moiety (classical antifolates) generally enhances potency compared to nonclassical analogues that lack this feature.
-
Substituents on the Aryl Ring: The electronic nature and position of substituents on the 5-arylthio group significantly modulate the inhibitory activity against both enzymes.
Table 2: Comparative Dual Inhibitory Activity of 5-Arylthio-substituted-2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines
| Compound ID | R-Group on Arylthio Moiety | Human TS IC50 (µM)[6] | Human DHFR IC50 (µM)[6] |
| 4 | 4-CO-L-Glu | 0.040 | 0.020 |
| 5 | H | 0.28 | > 100 |
| 6 | 4-Cl | 0.11 | 3.3 |
| 7 | 4-NO2 | 0.12 | 0.11 |
| 8 | 4-NH2 | 0.24 | 0.88 |
| 9 | 4-OH | 0.65 | 2.5 |
| 10 | 4-OCH3 | 0.32 | 1.9 |
| 11 | 4-CH3 | 0.41 | 1.8 |
| 12 | 3-NO2 | 4.6 | 1.2 |
| 13 | 3-NH2 | 1.2 | 0.68 |
These findings underscore the potential of the 2-amino-4-oxo-pyrimidine scaffold as a template for designing potent dual TS/DHFR inhibitors with anticancer activity. The 5-position appears to be a critical site for modification to achieve this dual activity profile.
Synthesis Strategies
The synthesis of this compound derivatives can be achieved through multi-step synthetic routes. A general and adaptable synthetic scheme is presented below, based on established methodologies for related pyrimidine compounds.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl- (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
This protocol is a representative example and may require optimization for specific derivatives.
Step 1: Synthesis of the Core Pyrimidine Scaffold
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride and an appropriate β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 2-amino-6-oxo-1,6-dihydropyrimidine core.
Step 2: Halogenation at the C5 Position
-
Suspend the core pyrimidine scaffold in a suitable solvent (e.g., glacial acetic acid).
-
Add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water, and the resulting precipitate is filtered, washed with water, and dried.
Step 3: Introduction of the Acetic Acid Moiety
-
To a solution of the 5-halo-pyrimidine derivative in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh3)4) and a suitable coupling partner (e.g., a protected form of acetic acid with a boronic acid or ester group).
-
Add a base (e.g., K2CO3) and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and purify the product by column chromatography.
Step 4: Amide Coupling
-
To a solution of the this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Add the desired aryl amine and stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final N-aryl-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide.
Experimental Protocols for Biological Evaluation
In Vitro Enzyme Inhibition Assay (Representative Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a protein kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and any necessary cofactors.
-
Assay Plate Preparation: In a 96-well plate, add the test compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the kinase enzyme to all wells except the negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP detection assays (e.g., Kinase-Glo®) or fluorescence-based methods.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies on closely related analogues have revealed key structural features that govern their biological activity, particularly as inhibitors of enzymes in the folate pathway. The C5 position of the pyrimidine ring has been identified as a crucial point for modification to introduce diverse functionalities and modulate potency and selectivity.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. This includes:
-
Modification of the Acetic Acid Side Chain: Synthesis and evaluation of a series of amides and esters to investigate the impact of these modifications on biological activity and pharmacokinetic properties.
-
Exploration of Different Linkers at C5: Investigating alternative linkers to the ureido group to optimize interactions with target enzymes.
-
Broad Biological Screening: Screening of a diverse library of these derivatives against a wide range of biological targets, including kinases, viral enzymes, and other therapeutic targets, to uncover new activities.
By leveraging the insights from existing SAR data and employing rational drug design principles, the this compound scaffold holds significant potential for the development of next-generation therapeutics.
References
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Antineoplastic Candidates: A Comparative Framework for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction: The pyrimidine scaffold is a cornerstone in the architecture of numerous clinically significant antineoplastic agents. Its structural resemblance to endogenous nucleobases allows for the design of potent antagonists that disrupt the machinery of DNA and RNA synthesis, a hallmark of rapidly proliferating cancer cells. The subject of this guide, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, represents a novel investigational compound built upon this privileged scaffold. This document provides a comprehensive, technically-grounded framework for its initial in vitro evaluation. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, compare methodologies, and present a self-validating system for assessing the compound's potential as an anticancer therapeutic.
Part 1: Foundational Viability and Cytotoxicity Screening
The primary objective of initial screening is to determine if the test compound exhibits cytotoxic or cytostatic effects against cancer cells and to quantify this activity. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit a biological process by 50%. The choice of assay for this foundational screen is critical, as it influences throughput, sensitivity, and potential artifacts.
Comparative Analysis: XTT vs. MTT Assays
The two most common methods for assessing cell viability are the MTT and XTT assays. Both rely on the same biochemical principle: the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable cells.[1] However, a critical chemical difference in the formazan product dictates the entire experimental workflow and impacts data quality.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This first-generation salt is reduced to an insoluble purple formazan crystal that accumulates within the cell.[1][3] This necessitates a cumbersome and error-prone solubilization step using an organic solvent like DMSO to release the dye for measurement.[1]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, this second-generation salt is reduced to a water-soluble orange formazan product that is secreted into the culture medium.[1][3] This eliminates the solubilization step, streamlining the protocol and reducing variability.[3][4]
Expert Recommendation: For initial high-throughput screening of a novel compound like this compound, the XTT assay is demonstrably superior . The simplified workflow reduces hands-on time and minimizes the risk of experimental errors associated with incomplete formazan dissolution or cell loss during the solubilization step.[3] This leads to more consistent and reproducible data, which is paramount in early-stage drug discovery.
Experimental Workflow: Foundational Screening
The following diagram outlines the logical flow for conducting the initial cytotoxicity screen against a representative panel of cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung).
Caption: Workflow for XTT-based cytotoxicity screening.
Protocol: XTT Cell Viability Assay
This protocol is a self-validating system, incorporating vehicle controls (to establish baseline viability) and a positive control (a known cytotoxic agent like Doxorubicin) to confirm cell sensitivity and assay performance.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of this compound and the comparator drug (e.g., 5-Fluorouracil) in culture medium. Perform serial dilutions to create a range of 8-10 concentrations.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions, vehicle control (e.g., 0.1% DMSO), and positive control. Include wells with medium only for blank subtraction. Incubate for 72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, monitoring for color development.[1]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[1] A reference wavelength of 630-690 nm should be used for background subtraction.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | 15.2 | 8.9 | 45.7 |
| 5-Fluorouracil (Comparator) | 5.8 | 3.1 | 25.3 |
Part 2: Broad-Spectrum Efficacy and Selectivity Profiling
After establishing foundational cytotoxicity, the next logical step is to understand the breadth of the compound's activity. Screening against a large, well-characterized panel of human cancer cell lines, such as the NCI-60 panel or commercially available panels, is the industry standard.[5][6] This approach serves two primary purposes:
-
Identify Responsive Cancer Types: It reveals if the compound has broad activity or is selective for specific cancer lineages (e.g., hematological vs. solid tumors).
-
Generate Hypotheses for Mechanism & Biomarkers: By correlating the sensitivity profile with the extensive genomic and proteomic data available for these cell lines, one can identify potential biomarkers of response.
Logic of Large-Panel Screening
The power of this approach lies in its ability to transform a simple efficacy measurement into a rich dataset for hypothesis generation.
Caption: Logic of large-panel screening for hypothesis generation.
Part 3: Elucidating the Mechanism of Action (MoA)
Based on its chemical structure—a pyrimidine analog—a primary hypothesis is that this compound interferes with nucleotide metabolism. Key enzymes in this pathway, such as Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), are validated anticancer targets.[7][8] The following experiments are designed to test this hypothesis.
Hypothesized Target Pathway: Folate Metabolism & Nucleotide Synthesis
Caption: Potential inhibition of nucleotide synthesis pathways.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Disruption of DNA synthesis typically causes cells to arrest in the S-phase of the cell cycle. This protocol quantifies that effect.
-
Seeding and Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. After 24 hours, treat with the test compound at its 1X and 2X IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would support the hypothesis of DNA synthesis inhibition.
Protocol: Apoptosis Induction by Annexin V/PI Staining
Effective anticancer agents should induce programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Step 1).
-
Cell Harvest: Harvest cells as described above.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6] Incubate in the dark at room temperature for 15 minutes.
-
Acquisition: Analyze the samples immediately on a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
A significant increase in the Annexin V+ populations upon treatment indicates the induction of apoptosis.[9]
-
Conclusion
This guide outlines a rigorous, multi-step in vitro evaluation strategy for novel antineoplastic candidates, using this compound as a working example. By progressing from foundational cytotoxicity screening with robust assays like XTT, to broad-spectrum profiling, and finally to mechanistic studies targeting logical pathways, researchers can build a comprehensive data package. This systematic approach, grounded in comparative analysis and self-validating protocols, ensures that only the most promising candidates are advanced toward further preclinical and clinical development.
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- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combin
- Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- ProLiFiler™ Cancer Cell Panel Screening Service - Reaction Biology.
- In vitro assays in preclinical antineoplastic drug screening.
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- In Vitro Anticancer Properties of Novel Bis-Triazoles - MDPI.
- Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofol
- Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - NIH.
- Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central.
- (PDF)
- Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofol
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC - NIH.
- Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume - MDPI.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal.
- Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)
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A Comparative Analysis of Dihydropyrimidinone (DHPM) Inhibitors: A Guide for Drug Discovery Professionals
The dihydropyrimidinone (DHPM) scaffold, a heterocyclic motif accessible through the Biginelli multicomponent reaction, has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of inhibitors for a variety of therapeutic targets. This guide provides a comparative overview of prominent DHPM inhibitors, focusing on their performance against key targets in oncology, infectious diseases, and cardiovascular disorders. We will delve into the experimental data supporting their activity, provide detailed protocols for their evaluation, and explore the underlying signaling pathways.
DHPM Inhibitors in Oncology: Targeting Mitotic Kinesin Eg5
The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it an attractive target for cancer therapy.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[4] Monastrol, a cell-permeable DHPM, was the first identified small-molecule inhibitor of Eg5 and serves as a benchmark for the development of new anticancer agents.[5][6]
Comparative Performance of Eg5 Inhibitors
Several analogues of Monastrol have been synthesized to improve its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Monastrol and some of its more potent derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Monastrol | HeLa | 14 | [5][6] |
| Monastrol | Glioblastoma (U-87 MG, U-118 MG, U-373 MG) | >100 | [7] |
| Enastron | Glioblastoma (U-87 MG, U-118 MG, U-373 MG) | ~10 | [7] |
| Dimethylenastron | Glioblastoma (U-87 MG, U-118 MG, U-373 MG) | ~10 | [7] |
| Palmitic Acid Analogue (6a) | Rat Glioblastoma (C6) | 5.11 | [2] |
| Stearic Acid Analogue (6b) | Rat Glioblastoma (C6) | 6.85 | [2] |
| DHPMT-based 5-carboxamide derivatives | AGS and MCF-7 | 9.90 - 149.13 | [8] |
The data clearly indicates that derivatization of the Monastrol scaffold can lead to a significant increase in antiproliferative activity. For instance, fatty acid analogues have demonstrated more than 13-fold higher potency than Monastrol in rat glioblastoma cells.[2]
The Eg5 Signaling Pathway and Mechanism of Inhibition
DHPM inhibitors like Monastrol are allosteric inhibitors of Eg5. They bind to a pocket formed by helix α2/loop L5/helix α3 of the motor domain, which is distinct from the ATP and microtubule binding sites.[9] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules, ultimately leading to mitotic arrest.
DHPMs as ROCK Inhibitors
The RhoA/ROCK signaling pathway plays a significant role in regulating smooth muscle contraction and is implicated in the pathogenesis of hypertension. [10][11][12]Inhibition of ROCK is a promising therapeutic strategy for cardiovascular diseases.
Conclusion and Future Perspectives
The dihydropyrimidinone scaffold has proven to be a versatile platform for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The comparative data presented in this guide underscores the potential of DHPMs in oncology, infectious diseases, and cardiovascular medicine. Further optimization of the DHPM core through medicinal chemistry efforts, guided by a deeper understanding of structure-activity relationships, holds the promise of delivering novel drug candidates with improved efficacy and safety profiles. The experimental protocols provided herein offer a starting point for researchers to evaluate the performance of their own DHPM derivatives and contribute to this exciting field of drug discovery.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Pyrimidine Acetic Acids
Introduction
Pyrimidine acetic acids and their derivatives are a cornerstone in pharmaceutical development, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in a range of therapeutics, including antiviral and anticancer agents.[1] Given their significance, ensuring the identity, strength, quality, and purity of these compounds is not merely a procedural step but a regulatory and safety imperative.[2] This necessitates the implementation of robust, reliable, and validated analytical methods.
This guide provides an in-depth comparison of common analytical techniques for the analysis of pyrimidine acetic acids. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind experimental choices, grounds every recommendation in authoritative regulatory standards, and provides the data and workflows necessary for researchers, scientists, and drug development professionals to establish their own validated systems. Our approach is aligned with the globally recognized standards set by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[3][4][5]
The Regulatory Bedrock: Understanding ICH Q2(R2) Guidelines
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[5][6] The ICH Q2(R2) and Q14 guidelines represent a paradigm shift towards a lifecycle and Quality-by-Design (QbD) approach, viewing method development and validation as a continuous, science-driven process rather than a one-time event.[6][7] This framework ensures that analytical methods are not only accurate and precise upon initial implementation but remain robust throughout their entire lifecycle.[7]
The core validation parameters, which we will explore for each technique, are defined by these guidelines and include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[5][9]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8][10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Below is a workflow diagram illustrating the logical progression of an analytical method validation process, from initial planning to final reporting, in accordance with ICH principles.
Caption: A typical workflow for analytical method validation.
Comparison of Core Analytical Techniques
The choice of analytical technique for pyrimidine acetic acids depends critically on the intended application, whether it's for purity determination, potency assay, stability testing, or identifying trace-level impurities.[11] High-Performance Liquid Chromatography (HPLC) is often the workhorse method, but other techniques offer unique advantages.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is the most widely used technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[11][12]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase (commonly C8 or C18 silica gel).[12]
-
Advantages: High resolving power allows for the separation of the main compound from closely related impurities. It is readily adaptable for quantitative assays (potency) and purity determinations.
-
Disadvantages: Can be more costly in terms of instrumentation and solvent consumption compared to simpler methods like UV-Vis spectroscopy.[11]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. For non-volatile substances like most pyrimidine acetic acids, derivatization is required to increase their volatility and thermal stability.[13][14]
-
Principle: Separation is based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[11]
-
Advantages: Excellent for analyzing volatile impurities, such as residual solvents from the synthesis process.[11] When coupled with a mass spectrometer (GC-MS), it provides high specificity.[14]
-
Disadvantages: The need for derivatization adds a step to sample preparation, which can introduce variability. Not suitable for thermally unstable compounds.[11]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate analytes based on their charge-to-mass ratio.[15][16] It offers an alternative separation mechanism to HPLC and can be particularly useful for charged molecules like acids.
-
Principle: Charged analytes migrate within a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field.[15]
-
Advantages: Extremely high separation efficiency, low sample and reagent consumption, and rapid analysis times.[17]
-
Disadvantages: Can be less robust than HPLC for routine QC applications and may have lower concentration sensitivity with standard UV detectors.
Mass Spectrometry (MS)
MS is a powerful detection technique that measures the mass-to-charge ratio of ions. It is typically used in conjunction with a separation technique like HPLC (LC-MS) or GC (GC-MS) to provide definitive identification and quantification.[18][19]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Advantages: Unparalleled specificity and sensitivity, making it the gold standard for identifying unknown impurities and for trace-level quantification.[19][20]
-
Disadvantages: Higher cost and complexity of instrumentation.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics and validation parameters for the primary analytical techniques discussed. These values serve as a general guide and should be established specifically for each method.
| Validation Parameter | HPLC-UV | GC-FID (with derivatization) | Capillary Electrophoresis (CE-UV) |
| Primary Application | Purity, Assay, Stability | Residual Solvents, Volatile Impurities | Orthogonal method for purity, ionic species |
| Specificity | High; demonstrated by peak purity, resolution from known impurities.[11] | High; based on unique retention times.[13] | Very High; based on unique migration times.[17] |
| Linearity (r²) | Typically ≥ 0.999[11] | Typically ≥ 0.998[21] | Typically ≥ 0.998 |
| Range (Assay) | 80% - 120% of test concentration.[11] | 80% - 120% of test concentration. | 80% - 120% of test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0%[11] | 97.0% - 103.0%[21] | 97.0% - 103.0% |
| Precision (RSD) | Repeatability: ≤ 1.5% Intermediate: ≤ 2.0%[8] | Repeatability: ≤ 2.5% Intermediate: ≤ 3.0%[21] | Repeatability: ≤ 2.0% Intermediate: ≤ 2.5% |
| LOQ | Low ng/mL range | Mid-to-high ng/mL range | Low-to-mid ng/mL range |
| Robustness | High; resilient to minor changes in mobile phase composition, pH, flow rate.[10] | Moderate; sensitive to inlet temperature, gas flow, derivatization conditions. | Moderate; sensitive to buffer pH, ionic strength, temperature, capillary condition. |
Experimental Protocols: A Case Study in HPLC-UV Method Validation
This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the assay and purity determination of a hypothetical "Pyrimidine Acetic Acid" (PAA).
Objective
To validate an HPLC-UV method to accurately quantify PAA and determine its purity in the presence of potential impurities and degradation products, in accordance with ICH Q2(R2) guidelines.[5]
Chromatographic Conditions
-
Causality: A C18 column is chosen as it is a versatile, non-polar stationary phase well-suited for retaining and separating moderately polar compounds like PAA. The mobile phase combines a weak acid (formic acid) to suppress the ionization of the carboxylic acid group on PAA, ensuring a consistent retention time and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength. UV detection at 265 nm is selected based on the typical absorbance maximum for pyrimidine rings.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 3 min, return to 10% B over 1 min, equilibrate for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Validation Protocol Steps
1. System Suitability Test (SST)
-
Trustworthiness: Before any validation run, an SST must be performed to ensure the chromatographic system is performing adequately. This is a self-validating check.
-
Procedure: Prepare a standard solution of PAA at the target concentration (e.g., 100 µg/mL). Inject this solution six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 1.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
-
2. Specificity
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of PAA.
-
Inject a solution of known impurities to confirm they are resolved from the main PAA peak (resolution > 2.0).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on a PAA sample. Analyze the stressed samples to demonstrate that degradation product peaks do not co-elute with the PAA peak. Peak purity analysis using a diode-array detector should be performed.
-
-
Acceptance Criteria: The method is specific if the PAA peak is free from interference from blanks, impurities, and degradants.
3. Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of PAA reference standard spanning the expected range (e.g., for an assay, 80-120 µg/mL, which is 80% to 120% of the target 100 µg/mL).[11] Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy (Recovery)
-
Procedure: Prepare a placebo mixture (all formulation components except PAA). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of PAA. Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.[11]
5. Precision
-
Procedure (Repeatability): Analyze six independent samples of PAA at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD of the results should be ≤ 1.5%.
-
Procedure (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over all 12 samples (from both days) should be ≤ 2.0%.
6. Limit of Quantitation (LOQ)
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm this LOQ by preparing and analyzing six samples at this concentration.
-
Acceptance Criteria: The accuracy at the LOQ should be within 80-120%, and the precision (RSD) should be ≤ 10%.
Conclusion
The validation of analytical methods for pyrimidine acetic acids is a scientifically rigorous process governed by international regulatory standards. While HPLC-UV remains the predominant technique for routine quality control due to its high resolution and robustness, a comprehensive analytical strategy may leverage multiple techniques. GC is invaluable for assessing volatile impurities, while CE can provide powerful orthogonal separation data. For ultimate specificity and sensitivity, particularly in impurity identification or bioanalysis, LC-MS is the method of choice.
The key to successful validation is a deep understanding of the analytical procedure's lifecycle, grounded in the principles of ICH Q2(R2). By meticulously planning validation protocols, defining acceptance criteria in advance, and thoroughly documenting all results, researchers and drug development professionals can ensure their analytical data is reliable, reproducible, and compliant, thereby safeguarding product quality and patient safety.
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Navigating Assay Specificity: A Comparative Guide to the Cross-Reactivity of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction
In the landscape of drug development and clinical diagnostics, the specificity of an assay is paramount. The ability to unequivocally detect and quantify a target analyte without interference from structurally similar molecules is a cornerstone of reliable data. This guide delves into the critical issue of cross-reactivity, using (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid as a case study. This compound, a potential metabolite of various therapeutic agents, presents a realistic challenge in the development of specific immunoassays.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of assay performance in the presence of this potential cross-reactant, supported by illustrative experimental data and detailed protocols. Our focus will be on the practical application of these principles, enabling you to design, execute, and interpret assays with a high degree of confidence.
The Challenge of Small Molecule Immunoassays and Cross-Reactivity
Immunoassays for small molecules, often referred to as haptens, are indispensable tools in pharmacology and diagnostics.[1][2] Unlike large proteins, these small molecules are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response.[1] The resulting antibodies form the backbone of highly sensitive detection methods like the Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]
A significant hurdle in the development of these assays is the potential for cross-reactivity, where the antibodies bind to molecules that are structurally similar to the target analyte.[4][5] This can lead to an overestimation of the analyte's concentration, compromising the accuracy of pharmacokinetic, pharmacodynamic, and toxicological studies.[6][7] Tissue cross-reactivity studies are a vital component of preclinical safety assessment for biologics, ensuring that an antibody therapeutic does not bind to unintended epitopes.[6][8]
In this guide, we will explore the cross-reactivity of this compound in a hypothetical competitive ELISA designed for a parent drug, "Pyrimidex."
Experimental Design: A Comparative Analysis
To quantify the cross-reactivity of this compound (Metabolite M) in an assay for our hypothetical parent drug, Pyrimidex, a competitive ELISA is the assay of choice.[9][10][11] This format is ideal for small molecule detection as it relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[9][12]
The following sections detail the experimental workflow, from the generation of reagents to the final data analysis.
Key Reagents and Rationale
-
Anti-Pyrimidex Antibody (Polyclonal): A polyclonal antibody is raised against a Pyrimidex-carrier protein conjugate. The choice of a polyclonal antibody often provides a more robust assay, though it may be more susceptible to cross-reactivity compared to a highly specific monoclonal antibody.
-
Pyrimidex-HRP Conjugate: Pyrimidex is conjugated to Horseradish Peroxidase (HRP) to serve as the labeled competitor in the assay.
-
Immobilized Antigen: A different Pyrimidex conjugate (e.g., Pyrimidex-BSA) is coated onto the microplate wells to capture the anti-Pyrimidex antibody.
-
Analytes:
-
Pyrimidex (Parent Drug)
-
This compound (Metabolite M)
-
Workflow Diagram
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the Pyrimidex-BSA conjugate to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[13]
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[14]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[14]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of Pyrimidex and Metabolite M standards in assay buffer (e.g., 1% BSA in PBS).
-
In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of a pre-determined optimal dilution of the anti-Pyrimidex antibody and 50 µL of the Pyrimidex-HRP conjugate.
-
Incubate this mixture for 1 hour at room temperature to allow for the binding of the antibody to the free analyte.
-
Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The principle of competitive ELISA dictates that the signal intensity is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated by plotting the absorbance against the known concentrations of Pyrimidex. The concentration of Metabolite M that gives a 50% inhibition of the maximum signal (IC50) is then determined from its own dose-response curve.
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Pyrimidex / IC50 of Metabolite M) x 100
Illustrative Experimental Data
The following tables present mock data from a comparative ELISA experiment.
Table 1: Standard Curve for Pyrimidex
| Pyrimidex Conc. (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.850 | 0% |
| 0.1 | 1.628 | 12% |
| 1 | 1.110 | 40% |
| 10 | 0.925 | 50% |
| 100 | 0.463 | 75% |
| 1000 | 0.185 | 90% |
From this data, the IC50 for Pyrimidex is 10 ng/mL .
Table 2: Dose-Response Curve for Metabolite M
| Metabolite M Conc. (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.850 | 0% |
| 10 | 1.758 | 5% |
| 100 | 1.480 | 20% |
| 1000 | 0.925 | 50% |
| 10000 | 0.370 | 80% |
| 100000 | 0.185 | 90% |
From this data, the IC50 for Metabolite M is 1000 ng/mL .
Calculation of Cross-Reactivity
Using the IC50 values obtained:
% Cross-Reactivity = (10 ng/mL / 1000 ng/mL) x 100 = 1%
Interpretation of Results
A cross-reactivity of 1% indicates that the anti-Pyrimidex antibody has a 100-fold higher affinity for Pyrimidex than for Metabolite M. For most applications, this level of specificity would be considered acceptable. However, the acceptable threshold for cross-reactivity is context-dependent and should be defined during assay validation based on the expected physiological concentrations of the parent drug and its metabolites.
Mitigating Cross-Reactivity
If the observed cross-reactivity is unacceptably high, several strategies can be employed:
-
Monoclonal Antibody Development: Generate monoclonal antibodies, which recognize a single epitope, to improve specificity.
-
Hapten Design: Modify the hapten used for immunization to present epitopes that are unique to the parent drug and absent in the metabolite.
-
Assay Format Optimization: Experiment with different assay formats, such as a displacement immunoassay, which may offer better discrimination.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for drug quantification. As demonstrated with our case study of this compound, a systematic approach involving a well-designed competitive ELISA and rigorous data analysis can provide a clear quantitative measure of assay specificity. By understanding and addressing potential cross-reactivity early in the development process, researchers can ensure the generation of accurate and reliable data, thereby supporting the advancement of safer and more effective therapeutics.
References
-
Drug Target Review. (2018). Immunoassay developed to detect small molecules. [Link]
-
Hu, Y., et al. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
Propath. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Creative Diagnostics. (n.d.). Small Molecule Antibodies. [Link]
-
HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
-
Waritanurak, T., et al. (2022). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. NIH. [Link]
-
Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. [Link]
-
Labcorp. (n.d.). TCR: Tissue cross reactivity studies. [Link]
-
Harel, A., et al. (2021). Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. NIH. [Link]
-
Labcorp. (2021). Assessing Specificity of Anti-Drug Antibodies (ADA) for a Multi-Domain Protein Therapeutic. [Link]
-
BioAgilytix. (n.d.). ADA Assay Development. [Link]
-
NorthEast BioLab. (n.d.). Complete Guide On Anti Drug Antibody (ADA) Assay Development, Immunogenicity Assessment, And FDA Guidance. [Link]
-
Oncodesign Services. (n.d.). Anti-drug antibody (ADA) assay | Immunogenicity | CRO services. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
-
Wang, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]
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Establishing Purity Criteria for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: A Comparative Guide
Introduction
In the realm of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reliability. This guide provides a comprehensive framework for establishing robust purity criteria for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a pyrimidine derivative, its structural complexity necessitates a multi-faceted analytical approach to ensure the absence of impurities that could compromise experimental outcomes or therapeutic safety.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies. We will delve into the principles behind experimental choices, present comparative data, and provide detailed protocols to empower you in developing a self-validating system for purity assessment.
Identifying Potential Impurities: A Proactive Approach
The foundation of a robust purity assessment lies in the anticipation of potential impurities. These unwanted chemical entities can arise from various stages of the compound's lifecycle, from synthesis to storage.[3] A thorough understanding of the synthetic route is paramount. For pyrimidine derivatives, common synthetic pathways may involve the condensation of 1,3-dicarbonyl compounds with urea or its derivatives.[4][5][6]
Common Sources of Impurities:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially formed products from intermediate reaction steps.
-
By-products: Resulting from side reactions inherent to the synthetic process.[3]
-
Reagents, Ligands, and Catalysts: Residual amounts of substances used to facilitate the reaction.[3]
-
-
Degradation Products:
-
Impurities formed due to the decomposition of the target compound under storage or experimental conditions (e.g., hydrolysis, oxidation).
-
-
Residual Solvents:
-
Solvents used during synthesis and purification that are not completely removed.
-
A proactive impurity profiling strategy, guided by the synthetic pathway, is the first step toward establishing meaningful purity criteria.
Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is essential for a comprehensive assessment. This section compares the performance of key analytical techniques for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[] For a polar compound like this compound, reversed-phase HPLC is a common starting point.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column is a good initial choice. However, for highly polar compounds that may exhibit poor retention, a polar-endcapped C18 column or a column designed for aqueous mobile phases can provide better results.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for very polar analytes.[8]
-
Mobile Phase Selection: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is critical and should be controlled with a suitable buffer to ensure consistent ionization of the acidic and basic functional groups in the molecule, thereby achieving reproducible retention times.
Experimental Protocol: A Step-by-Step Guide
-
Preparation of Mobile Phase:
-
Prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0).
-
Filter the buffer and the organic solvent (e.g., HPLC-grade acetonitrile) through a 0.45 µm filter.
-
Prepare the mobile phase by mixing the aqueous and organic phases in a suitable ratio (e.g., 95:5 v/v for initial screening).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with buffered water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (determined by UV scan of the main compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity by the area percentage method, assuming all impurities have a similar response factor to the main peak.
-
Performance Comparison:
| Parameter | HPLC Performance |
| Specificity | High, can separate closely related impurities. |
| Sensitivity (LOD/LOQ) | Typically in the low ng to pg range. |
| Precision | High, with RSDs <2% for repeated injections. |
| Quantitation | Excellent, with a wide linear range. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight information for each separated component.[1] This is invaluable for identifying unknown impurities.
Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is measured.
Experimental Workflow:
Sources
A Comparative Guide to Reference Standards for the Analysis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The integrity of any analytical measurement is fundamentally anchored to the quality of the reference standard used.[1][2] This guide will navigate the complexities of selecting an appropriate reference standard, detail a robust analytical protocol, and explain the profound impact of standard purity on experimental outcomes.
The Central Role of a High-Purity Reference Standard
A reference standard is a highly purified and well-characterized material used as a measurement base in analytical testing.[2][3] For impurities like (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, the reference standard is used to confirm identity and determine the precise amount present in an Active Pharmaceutical Ingredient (API) or finished drug product.
The International Council for Harmonisation (ICH) guideline Q7 emphasizes that the quality and purity of starting materials, including reference standards, are critical for ensuring the overall quality of APIs.[4][5][6][7] Using a reference standard with inaccurately assigned purity can lead to significant errors, such as under-reporting a toxic impurity or over-reporting the potency of the API, with direct consequences for patient safety and regulatory acceptance.[1][8][9]
Primary vs. Secondary Standards:
-
Primary Standards: These are produced by national metrology institutes or pharmacopeias (e.g., USP, EP).[1] They are extensively characterized and have the highest metrological traceability.[10] Pharmacopeial standards are often legally recognized as the benchmark for compliance.[11][12][13]
-
Secondary (or In-house) Standards: These are standards qualified against a primary standard. They are used for routine laboratory work. Their characterization is less extensive but must be sufficient to demonstrate traceability to the primary standard.[10]
Comparison of Commercially Available Reference Standards
Selecting a reference standard requires careful evaluation of the supplier's documentation and the level of characterization provided. Below is a comparative overview of typical offerings for this compound.
| Parameter | Pharmacopeial Standard (e.g., USP, EP) | Certified Reference Material (CRM - ISO 17034 Accredited) | Research Grade Material |
| Purity Assignment | Assigned value (e.g., 99.8% on as-is basis) determined by mass balance or qNMR. | Certified value with uncertainty (e.g., 99.7 ± 0.2 mg/g). | Nominal purity (e.g., >98% by HPLC area %). Not a certified value. |
| Traceability | Legally recognized traceability to the pharmacopeia. | Metrological traceability to SI units. | Traceability not formally established. |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed testing and usage instructions. | ISO 17034 compliant certificate with uncertainty budget. | Basic CoA with HPLC/NMR purity and identity confirmation. |
| Intended Use | Official compendial testing, primary standard for qualifying secondary standards. | High-accuracy quantitative analysis, method validation. | Qualitative identification, early-stage R&D, resolution markers. |
| Regulatory Acceptance | Highest level of acceptance by regulatory agencies worldwide.[14][15] | Widely accepted, especially when pharmacopeial standard is unavailable. | May require extensive in-house qualification for use in GMP environments. |
Causality Behind the Choice: For late-stage development, regulatory submissions, and quality control batch release, a Pharmacopeial Standard is the mandatory choice where available.[11][12][16][17] If a pharmacopeial standard does not exist, a CRM from an ISO 17034 accredited producer is the next best option, as it provides the highest level of metrological traceability and confidence.[18] Research Grade materials are suitable for initial method development or as starting material for further purification but should not be used for final product quantification without rigorous in-house characterization and qualification against a primary standard.[19]
Visualizing the Reference Standard Qualification Workflow
The process of establishing and using a reference standard involves several critical steps to ensure its suitability.
Caption: Workflow for the qualification and certification of a chemical reference standard.
Experimental Protocol: Quantification by HPLC-UV
This section provides a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The principles described here are aligned with ICH Q2(R1) guidelines for analytical procedure validation.[20][21][22][23]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-22 min: 30% to 2% B
-
22-27 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Rationale for Choices:
-
A C18 column is a robust, versatile choice for polar compounds like the target analyte.
-
The phosphate buffer at pH 3.0 ensures the carboxylic acid moiety is protonated, leading to consistent retention and sharp peak shapes.
-
A gradient is employed to ensure that the main API peak (which is typically more retained) elutes in a reasonable time while providing good resolution for the earlier-eluting impurity.
2. Preparation of Standard and Sample Solutions:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Crucially, the exact concentration must be calculated using the purity value stated on the Certificate of Analysis.
-
Working Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent.
-
Sample Solution (approx. 1000 µg/mL of API): Accurately weigh approximately 100 mg of the API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. System Suitability Test (SST): Before sample analysis, inject the Working Standard Solution (n=6) and verify the following:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Trustworthiness of the Protocol: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results generated.
4. Data Analysis and Calculation: The amount of the impurity in the API sample is calculated using the following external standard formula:
Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of the impurity in the sample chromatogram.
-
Area_Standard is the average peak area from the working standard injections.
-
Conc_Standard is the concentration of the working standard (in mg/mL), corrected for purity.
-
Conc_Sample is the concentration of the API sample (in mg/mL).
Impact of Reference Standard Purity on Results
The purity value of the reference standard is a direct multiplier in the final calculation. Using a standard with an inaccurately high purity value will lead to an underestimation of the impurity in your sample, while a low-purity standard will cause an overestimation.
Caption: Impact of reference standard purity on final impurity calculation.
As illustrated, assuming a purity of 100% for a standard that is actually 95% pure would lead to a 5% under-reporting of the impurity level. This seemingly small discrepancy can be the difference between a batch passing or failing specification and has significant safety and regulatory implications.
Conclusion
The selection and correct use of a reference standard for the analysis of this compound is not a trivial procedural step; it is the foundation of data integrity. For regulated applications, prioritizing pharmacopeial standards or, in their absence, CRMs from accredited sources is essential. The provided HPLC method offers a robust starting point for accurate quantification, but its reliability hinges entirely on the quality of the reference standard used for calibration. Researchers and scientists must apply rigorous scrutiny to the certification and documentation of their standards to ensure the accuracy, reproducibility, and defensibility of their analytical results.
References
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
The complete guide to the ICH Q7 guidelines. Qualio. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards. Labinsights. [Link]
-
Reference Standards Certification Experts. J-STAR Research. [Link]
-
EDQM / EP-Standards from the European Pharmacopoeia Ph.Eur. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. National Institute of Standards and Technology (NIST). [Link]
-
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 100mg. Dana Bioscience. [Link]
-
Analysis of amino acids by high performance liquid chromatography. [Link]
-
Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 85301-38-8). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines for the management of laboratory chemical waste.
Hazard Assessment and Waste Classification
Based on the GHS classification of this analogue, this compound should be handled as hazardous waste . The anticipated hazards include:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Therefore, all waste materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies, must be disposed of through a licensed hazardous waste management service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2][3]
Table 1: Hazard Profile and Waste Classification
| Property | Anticipated Classification | Disposal Consideration |
| Physical State | Solid | Collect as solid chemical waste. |
| Acute Oral Toxicity | Harmful if swallowed[1] | Must be disposed of as hazardous waste. |
| Skin Irritation | Causes skin irritation[1] | Must be disposed of as hazardous waste. |
| Eye Irritation | Causes serious eye irritation[1] | Must be disposed of as hazardous waste. |
| Respiratory Irritation | May cause respiratory irritation[1] | Must be disposed of as hazardous waste. |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[1]
Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is fundamental to safe and compliant chemical waste management.
-
Solid Waste: Collect un-used or waste this compound powder in a designated, compatible hazardous waste container.
-
Contaminated Lab Supplies: Items such as weighing boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled container for solid hazardous waste.[2]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams, especially strong oxidizing agents.[3][4]
Step 2: Containerization
The choice and handling of waste containers are critical to preventing leaks and ensuring safety.
-
Use only containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container is in good condition, with a secure, tightly-fitting lid.[3]
-
Do not overfill containers. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[4]
-
The exterior of the waste container must be kept clean and free of contamination.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must also include the full chemical name: This compound and its CAS number 85301-38-8 .
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the accumulation start date on the label.
Step 4: Storage
Waste containers must be stored in a designated and safe location pending collection.
-
Store waste containers in a cool, dry, and well-ventilated area.[5]
-
Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.[3][4]
-
The storage location should have secondary containment to capture any potential leaks.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed environmental waste management company.
-
Recommended Disposal Method: The preferred method for the disposal of nitrogen-containing organic compounds is incineration .[6][7][8] High-temperature incineration in a specially designed facility ensures the complete destruction of the organic molecule and allows for the control and treatment of gaseous byproducts, such as nitrogen oxides (NOx).[6][8]
-
Neutralization is NOT Recommended: Due to the compound's organic nature and other potential hazards beyond simple acidity, neutralization is not an appropriate disposal method.[3][9]
-
Arrange for a scheduled pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep the solid material to avoid generating dust.
-
Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent the spill from entering drains.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
-
High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]
-
Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Waste gas and liquid incineration system. NBE. [Link]
-
Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Typical Composition of Waste Organic Materials with High Nitrogen... ResearchGate. [Link]
-
Chemical Waste Disposal via Neutralization Procedures. [Link]
-
Incineration and Combustion. YouTube. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]
-
Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
-
Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
Sources
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- 2. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. mcclellandindia.com [mcclellandindia.com]
- 7. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS No. 85301-38-8).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from best practices for handling structurally similar pyrimidine derivatives and general laboratory chemicals. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential for irritation and other health effects until proven otherwise.
Hazard Assessment and Risk Mitigation
While detailed toxicological data for this compound is not extensively published, an analysis of related pyrimidine compounds indicates a potential for hazards. Structurally similar chemicals are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, a proactive and conservative approach to personal protection is mandatory to minimize exposure risk.
The primary risks are associated with inhalation of the compound as a powder, direct skin contact, and eye contact from splashes or airborne particles. The operational plan must be built around robust engineering controls and a comprehensive personal protective equipment (PPE) ensemble.
Table 1: Risk Assessment and Corresponding Protective Measures
| Potential Hazard | Route of Exposure | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | NIOSH-approved respirator (N95 or higher) when handling powder outside of containment. |
| Skin Irritation/Absorption | Dermal Contact | Chemical Fume Hood / Glove Box | Chemical-resistant gloves (e.g., nitrile or butyl rubber), fully-buttoned lab coat.[4][5] |
| Serious Eye Irritation | Eye Contact | Safety Shield on Fume Hood | Tightly fitting safety goggles with side-shields.[4] |
| Ingestion | Oral | N/A | Strict prohibition of eating, drinking, or smoking in the laboratory.[6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] This is critical to protect the eyes from splashes and airborne particles of the compound. Standard safety glasses do not provide a sufficient seal and are not adequate for this work.
Hand Protection
Handle the compound with chemical-impermeable gloves at all times.[4]
-
Material: Nitrile or butyl rubber gloves are recommended. Polyvinyl chloride (PVC) gloves offer little protection against many chemicals and should be avoided.[7]
-
Inspection: Gloves must be inspected for tears or punctures prior to each use.
-
Practice: Double-gloving can provide additional protection during high-risk procedures. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[7] Always wash hands thoroughly with soap and water after removing gloves.[4]
Body Protection
A clean, fully-buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[5] For procedures with a higher risk of spillage, consider using a chemical-resistant apron over the lab coat.
Respiratory Protection
All handling of the solid (powder) form of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits or if symptoms of irritation occur, a full-face respirator should be used.[4] For weighing or other procedures that may generate dust outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator is mandatory.
Procedural Workflow for Safe Handling
The following workflow provides a systematic approach to handling the chemical, from preparation to disposal, ensuring safety at each step.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or if the person feels unwell, seek immediate medical attention.[6]
-
Spill: Evacuate non-essential personnel from the area. Wearing the complete PPE ensemble, including respiratory protection, sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal. Do not allow the chemical to enter drains.[4]
Disposal Plan
All waste containing this compound, including contaminated gloves, wipes, and the chemical itself, must be treated as hazardous waste.
-
Containment: Dispose of contents and containers in an approved waste disposal plant.[2] Waste should be collected in a clearly labeled, sealed container.
-
Compliance: All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Pyrimidine - Safety Data Sheet. ChemicalBook.
-
Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione. Benchchem.
-
(2-amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid. Echemi.
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
-
Material Safety Data Sheet - Acetic Acid, Glacial. EMD Chemicals Inc.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
-
(2-AMINO-4-METHYL-6-OXO-1,6-DIHYDRO-PYRIMIDIN-5-YL)-ACETIC ACID. Echemi.
-
2-[(1,1-Dioxotetrahydro-1h-1lambda
6-thiophen-3-yl)amino]acetic acid, 97% Safety Data Sheet. Fisher Scientific. -
SAFETY DATA SHEET - 4-Amino-2,6-dichloropyrimidine. Fisher Scientific.
-
Personal Protective Equipment (PPE). CHEMM.
-
SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide. Sigma-Aldrich.
-
(2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | CAS 85301-38-8. Santa Cruz Biotechnology.
-
Voluntary safety information following the Safety Data Sheet format. Carl Roth.
-
SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. Fisher Scientific.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
